L-Valine hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2S)-2-amino-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETBVOLWZWPMKR-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938605 | |
| Record name | Valine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17498-50-9 | |
| Record name | L-Valine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17498-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Valine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017498509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-valine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
L-Valine Hydrochloride: A Technical Guide to Solubility in Research Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the solubility of L-Valine hydrochloride in various research buffers. L-Valine, an essential branched-chain amino acid, and its hydrochloride salt are fundamental components in numerous scientific and pharmaceutical applications. Understanding its solubility characteristics is paramount for accurate experimental design, formulation development, and achieving reproducible results. While publicly available quantitative solubility data for this compound in specific research buffers like Tris and HEPES is limited, this guide provides existing data and a detailed experimental protocol for its determination.
Quantitative Solubility Data
The solubility of L-Valine and its hydrochloride salt is significantly influenced by the solvent, pH, and temperature. As a general principle, the hydrochloride salt of amino acids exhibits greater aqueous solubility than the corresponding free amino acid. Below is a compilation of available solubility data.
Table 1: Solubility of L-Valine and this compound
| Compound | Solvent/Buffer | Temperature (°C) | Solubility |
| L-Valine | Water | 20 | 85 g/L[1] |
| L-Valine | Water | 25 | 88.5 g/L[2] |
| L-Valine | Phosphate Buffered Saline (PBS) | Not Specified | 25 mg/mL[3] |
| This compound | Tris-HCl Buffer | Not Available | Data not publicly available |
| This compound | HEPES Buffer | Not Available | Data not publicly available |
It is important to note the absence of specific solubility values for this compound in Tris and HEPES buffers in the current literature. Therefore, experimental determination is necessary for applications utilizing these buffer systems.
Key Factors Influencing this compound Solubility
Several factors can impact the solubility of this compound in a given buffer system. A thorough understanding of these is crucial for preparing stable solutions and for troubleshooting experimental inconsistencies.
-
pH: The pH of the buffer is a primary determinant of solubility. L-Valine is an amphoteric molecule with an isoelectric point (pI) of approximately 5.96.[4] At this pH, its net charge is zero, and solubility is at its minimum. In solutions with pH values below the pI (acidic), the amino group is protonated, and in solutions with pH values above the pI (basic), the carboxyl group is deprotonated. This increase in charge enhances the molecule's interaction with water, thereby increasing solubility. L-Valine is known to be highly soluble in acidified aqueous solutions.[5]
-
Buffer Composition: The specific ions present in the buffer can interact with this compound. These interactions can either enhance or decrease solubility depending on the nature of the buffer components.[6][7]
-
Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. This holds true for amino acids in aqueous solutions.[2]
-
Ionic Strength: The total concentration of ions in a solution, or its ionic strength, can affect solubility. The presence of other salts in the buffer can lead to "salting-in" (increased solubility) or "salting-out" (decreased solubility) effects.[8]
Caption: Key factors influencing the solubility of this compound.
Experimental Protocol: Determining this compound Solubility
The "saturation shake-flask method" is a reliable and widely used technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed procedure for its application to this compound in research buffers.
Objective
To determine the equilibrium solubility of this compound in a specific research buffer (e.g., PBS, Tris-HCl, HEPES) at a defined temperature and pH.
Materials
-
High-purity this compound
-
Pre-prepared research buffer of desired composition and pH
-
High-purity water
-
Calibrated pH meter
-
Analytical balance
-
Temperature-controlled shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size, compatible with the buffer)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Methodology
-
Buffer Preparation: Prepare the desired research buffer to the correct concentration and pH. Verify the pH using a calibrated meter.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the prepared buffer in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial for ensuring that the solution reaches saturation.
-
Equilibration: Place the sealed containers in a shaking incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Following equilibration, remove the samples and allow the undissolved solid to settle by gravity or, for a more complete separation, centrifuge the samples at high speed.
-
Sample Collection and Filtration: Carefully aspirate the supernatant, taking care not to disturb the solid pellet. Filter the supernatant through a syringe filter to remove any remaining particulates. It is advisable to discard the initial few drops of the filtrate to prevent dilution from the filter pre-wetting.
-
Quantification:
-
Prepare a set of standard solutions of this compound with known concentrations in the same buffer used for the solubility experiment.
-
Analyze both the filtered sample and the standard solutions using a suitable analytical technique. HPLC is often preferred due to its high specificity and sensitivity.
-
Generate a calibration curve by plotting the analytical response of the standards against their concentrations.
-
Use the calibration curve to determine the concentration of this compound in the filtered sample. This value represents the equilibrium solubility.
-
References
- 1. L-Valine CAS#: 72-18-4 [m.chemicalbook.com]
- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Valine | 72-18-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. unacademy.com [unacademy.com]
An In-depth Technical Guide on the Stability and Storage of L-Valine Hydrochloride for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Valine hydrochloride, a critical component in various laboratory and pharmaceutical applications. Understanding the stability profile of this amino acid derivative is paramount for ensuring the accuracy, reproducibility, and reliability of experimental results and the quality of final products. This document details the physicochemical properties, degradation pathways, and analytical methodologies pertinent to the stability of this compound.
Physicochemical Properties and Stability Profile
This compound, the salt form of the essential amino acid L-Valine, is generally a white crystalline powder. As an amino acid salt, it exhibits increased stability and solubility in aqueous solutions compared to its free base form, making it a preferred choice for many formulations.[1] However, like all organic molecules, it is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are temperature, humidity, light, and pH.
General Stability
Under normal and recommended storage conditions, this compound is a stable compound.[2] Its hydrochloride salt form protects the amino group, enhancing its resistance to certain degradation reactions. For solid this compound, the shelf life can be several years if stored properly.[3] In solution, its stability is highly dependent on the pH, temperature, and solvent composition.[4]
Impact of Environmental Factors
-
Temperature: Elevated temperatures accelerate the degradation of amino acids, including this compound. Thermal decomposition can lead to deamination and decarboxylation reactions.[5] Long-term storage at elevated temperatures is not recommended. For aqueous solutions, storage at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures is advisable to minimize degradation.[6]
-
Humidity and Moisture: this compound can be hygroscopic, meaning it can absorb moisture from the atmosphere.[7] The presence of water can facilitate hydrolytic degradation pathways. Therefore, it is crucial to store the solid compound in a dry environment, preferably in a desiccator, and in tightly sealed containers.[8]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation in amino acids.[9][10] While L-Valine is not as susceptible as aromatic amino acids like tryptophan, it is still good practice to store it in light-resistant containers or in the dark to prevent any potential photochemical reactions.[8]
-
pH: The stability of this compound in solution is pH-dependent. In highly acidic or alkaline conditions, especially when combined with heat, degradation can be accelerated.[4] The optimal pH for stability in aqueous solutions is generally in the acidic to neutral range.
-
Oxidation: L-Valine can be susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.[11] Storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation, especially for long-term storage of sensitive formulations.[8]
Data Presentation: Stability and Storage Parameters
The following tables summarize the key stability and storage parameters for L-Valine and its hydrochloride salt, compiled from various sources. It is important to note that specific quantitative data for this compound is limited, and some data is inferred from studies on L-Valine and other amino acid hydrochlorides.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Solid Form | Aqueous Solution | Rationale |
| Temperature | 2-8°C (Refrigerated) for long-term storage. Room temperature is acceptable for short periods. | 2-8°C for short-term storage. -20°C to -80°C for long-term storage.[6] | Lower temperatures slow down the rate of chemical degradation.[8] |
| Humidity | Store in a desiccated environment in a tightly sealed container. | N/A | To prevent hygroscopic moisture absorption which can lead to degradation.[7] |
| Light | Protect from light. Store in an opaque container or in the dark. | Protect from light. Use amber vials or store in the dark. | To prevent photolytic degradation.[9][10] |
| Atmosphere | Standard atmosphere is generally acceptable. For highly sensitive applications, store under an inert gas (N₂, Ar). | For long-term storage, purging with an inert gas before sealing is recommended. | To minimize oxidative degradation.[8] |
Table 2: Inferred Physicochemical Properties and Stability Data for this compound
| Property | Value/Information | Reference/Comment |
| Appearance | White crystalline powder | General observation for amino acid hydrochlorides. |
| Molecular Formula | C₅H₁₂ClNO₂ | Calculated |
| Molecular Weight | 153.61 g/mol | [12] |
| Melting Point | Decomposes around 293-315°C (for L-Valine) | [13] The hydrochloride salt may have a different decomposition temperature. |
| Solubility | Soluble in water. Sparingly soluble in ethanol. | [14] Hydrochloride salts generally have enhanced water solubility.[1] |
| Hygroscopicity | Can be hygroscopic. | [7] Common for amino acids and their salts. |
| Incompatibilities | Strong oxidizing agents. | Can lead to oxidative degradation. |
| Shelf Life (Solid) | Typically 2-3 years or more under recommended conditions. | [3] Based on general data for amino acids. |
| Solution Stability | Stable for at least 24 hours at room temperature in some formulations.[15] Long-term stability is significantly improved at -20°C or -80°C.[6] | Stability is highly dependent on pH, concentration, and other components. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established practices for amino acid and pharmaceutical stability testing.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[1][16]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Stability chambers (for controlled temperature, humidity, and light exposure)
-
Validated stability-indicating HPLC method (see section 3.2)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate samples at an elevated temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate samples at room temperature or a slightly elevated temperature for various time points.
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep the samples at room temperature, protected from light, for various time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Expose to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber for an extended period (e.g., 1, 3, 7 days).
-
Dissolve the solid in a known volume of water before analysis.
-
-
Thermal Degradation (Solution):
-
Incubate the stock solution at elevated temperatures (e.g., 60°C, 80°C) for various time points.
-
-
Photostability Testing:
-
Expose the solid and stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9][10]
-
The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[17]
-
Keep control samples protected from light.
-
-
Analysis:
-
At each time point, analyze the stressed and control samples using a validated stability-indicating HPLC method.
-
Quantify the remaining this compound and any degradation products.
-
Assess peak purity to ensure the main peak is free from co-eluting degradants.
-
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, process impurities, or other excipients.[18]
Objective: To quantify this compound and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate L-Valine from its more and less polar degradation products (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or MS detection for higher specificity and identification of degradants.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase A to create a calibration curve.
-
Sample Preparation: Dilute the samples from the forced degradation study and any stability studies to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. Identify and, if possible, quantify any degradation products.
Mandatory Visualization
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. L-Valine methyl ester hydrochloride | 6306-52-1 [chemicalbook.com]
- 3. L-Valine reagentgrade, =98 HPLC 72-18-4 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermal decomposition of some amino acids. Valine, leucine and isoleucine. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. L-バリン 塩酸塩 溶液 100 mM amino acid in 0.1 M HCl, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. L-Valine | 72-18-4 [chemicalbook.com]
- 15. research.wur.nl [research.wur.nl]
- 16. biopharminternational.com [biopharminternational.com]
- 17. q1scientific.com [q1scientific.com]
- 18. chromatographyonline.com [chromatographyonline.com]
L-Valine Hydrochloride: A Deep Dive into its Cellular Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine, an essential branched-chain amino acid (BCAA), plays a pivotal role in cellular metabolism and signaling. Its hydrochloride salt, L-Valine HCl, is a frequently utilized form in cellular studies due to its high solubility and stability. This technical guide provides a comprehensive overview of the molecular mechanisms through which L-Valine hydrochloride exerts its effects on cells, with a focus on key signaling pathways, metabolic regulation, and its impact on fundamental cellular processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.
Core Mechanisms of Action
This compound's influence on cellular function is multifaceted, primarily revolving around its role as a building block for protein synthesis and as a signaling molecule. The key mechanisms include the activation of the mTOR signaling pathway, modulation of mitochondrial function and energy metabolism, and regulation of gene expression related to protein synthesis and cell proliferation.
Signaling Pathways
Mammalian Target of Rapamycin (mTOR) Signaling:
A central mechanism of L-Valine action is the activation of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and protein synthesis.[1][2][3][4][5] L-Valine, along with other amino acids, signals to mTORC1 (mTOR Complex 1) through a series of intracellular sensors and regulatory proteins.[6][7] This activation leads to the phosphorylation of downstream effectors, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting mRNA translation and protein synthesis.[1][3]
PI3K/Akt Signaling:
L-Valine has also been shown to activate the PI3K/Akt signaling pathway.[1][8] This pathway is upstream of mTOR and plays a crucial role in cell survival, growth, and metabolism. Activation of PI3K/Akt can further contribute to the stimulation of mTORC1.
Metabolic Effects
Mitochondrial Function and Biogenesis:
L-Valine treatment has been demonstrated to enhance mitochondrial function.[9][10][11] Studies have shown that L-Valine can increase the expression of genes involved in mitochondrial biogenesis, such as PGC-1α and PGC-1β.[2][9][10] Furthermore, it can improve mitochondrial respiration by increasing the activity of the electron transport chain complexes.[9][10]
Energy Metabolism:
As a BCAA, L-Valine can be catabolized to provide energy for the cell. It can be converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle to generate ATP.[12] This is particularly important under conditions of metabolic stress.
Quantitative Data Summary
The following tables summarize quantitative data from various cellular studies investigating the effects of L-Valine.
Table 1: Effects of L-Valine on mTOR Pathway Activation
| Cell Line | L-Valine Concentration | Duration | Key Findings | Reference |
| Porcine Mammary Epithelial Cells (PMECs) | 0.5 mM | 2 hours | Increased phosphorylation of mTOR, S6K, and 4E-BP1. | [1] |
| MAC-T (Bovine Mammary Epithelial Cells) | 25.536 mM (4x) | Not Specified | Significantly increased phosphorylation of mTOR, S6K1, 4E-BP1, RPS6, and eEF2. | [3] |
| Bovine Mammary Epithelial Cells | Not Specified | Not Specified | Increased mTOR phosphorylation. | [5] |
Table 2: Effects of L-Valine on Mitochondrial Function
| Cell Line | L-Valine Concentration | Duration | Key Findings | Reference |
| C2C12 (Mouse Myoblasts) | 1.0 mM | 24 hours | Increased gene expression of PGC-1α and PGC-1β; improved basal and maximal mitochondrial respiration. | [9][11] |
| C2C12 (Mouse Myoblasts) | 0.1 mM | 24 hours | Increased oxygen consumption rate (OCR) and total ATP generation. | [10] |
Table 3: Effects of L-Valine on Cell Proliferation and Protein Synthesis
| Cell Line | L-Valine Concentration | Duration | Key Findings | Reference |
| Porcine Mammary Epithelial Cells (PMECs) | 0.5 mM | 3 days | Increased cell numbers and protein synthesis. | [4] |
| Pseudomonas saccharophila | ≥ 0.5 µmole/mg protein | Not Specified | Inhibited net protein synthesis and stimulated protein turnover. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the cellular effects of this compound.
Western Blot Analysis of mTOR Pathway Activation
This protocol describes the detection of total and phosphorylated mTOR, S6K, and 4E-BP1 proteins in cell lysates.
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with this compound at various concentrations and for different durations. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
RT-qPCR for Gene Expression Analysis
This protocol outlines the steps to measure the mRNA levels of genes involved in mitochondrial biogenesis (e.g., PGC-1α, PGC-1β).
-
Cell Culture and Treatment: As described in the Western Blot protocol.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit or a TRIzol-based method.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with SYBR Green or a probe-based detection method. Use primers specific for the target genes and a reference gene (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
High-Resolution Respirometry for Mitochondrial Function
This protocol details the measurement of oxygen consumption rates in intact or permeabilized cells to assess mitochondrial function.
-
Cell Preparation: Treat cells with this compound as previously described. Harvest and resuspend cells in a suitable respiration medium (e.g., MiR05).
-
Respirometer Setup: Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.
-
Cell Loading: Add a known number of cells to the respirometer chambers.
-
Measurement of Basal Respiration: Record the routine oxygen consumption of intact cells.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT): For permeabilized cells (using digitonin), perform a SUIT protocol by sequentially adding substrates and inhibitors of the electron transport chain complexes to assess the function of each complex.
-
Data Analysis: Analyze the oxygen consumption rates using the instrument's software and normalize to cell number.
Conclusion
This compound is a potent modulator of key cellular processes, primarily through its ability to activate the mTOR and PI3K/Akt signaling pathways, leading to enhanced protein synthesis and cell proliferation. Furthermore, its role in improving mitochondrial function and contributing to cellular energy metabolism underscores its importance in maintaining cellular homeostasis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the intricate cellular mechanisms of this compound. A thorough understanding of these mechanisms is crucial for its potential applications in various fields, including biotechnology, nutrition, and therapeutic development.
References
- 1. Robust intrinsic differences in mitochondrial respiration and H2O2 emission between L6 and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying absolute protein synthesis rates reveals principles underlying allocation of cellular resources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Role of L-Valine Hydrochloride in Protein Folding and Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein misfolding and aggregation are central to the pathogenesis of numerous debilitating diseases and present significant challenges in the development and formulation of biotherapeutics. Chemical chaperones, small molecules that can stabilize proteins and prevent their aggregation, are a promising area of research. This technical guide explores the role of L-Valine hydrochloride, the salt form of the essential hydrophobic amino acid L-Valine, in the context of protein folding and aggregation. While direct quantitative data on this compound's specific effects are limited, this document synthesizes the fundamental principles of hydrophobic interactions in protein stability, the properties of hydrochloride salts, and detailed experimental protocols to provide a framework for its investigation as a potential chemical chaperone.
Introduction: The Challenge of Protein Misfolding and Aggregation
The function of a protein is intrinsically linked to its unique three-dimensional structure. The process of protein folding is a complex energy landscape through which a polypeptide chain navigates to attain its native, functional conformation. However, under cellular stress or due to genetic mutations, proteins can misfold and expose hydrophobic residues that are normally buried within the protein core. These exposed hydrophobic patches can lead to intermolecular interactions, resulting in the formation of soluble oligomers and, eventually, insoluble aggregates.[1] Such protein aggregation is a hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's, and also poses a major hurdle in the manufacturing and storage of therapeutic proteins.
Chemical chaperones are small molecules that can assist in protein folding and prevent aggregation.[2][3] L-Valine, a branched-chain amino acid, is a fundamental component of the hydrophobic core of many proteins and plays a crucial role in their stability.[4][5] This guide focuses on this compound, a salt form of L-Valine that offers enhanced solubility in aqueous solutions, making it a potentially valuable tool for in vitro studies of protein folding and as a formulation excipient.
The Physicochemical Basis of L-Valine's Role
Hydrophobic Interactions in Protein Folding
Hydrophobic interactions are a primary driving force in protein folding.[4][5] In an aqueous environment, the nonpolar side chains of amino acids like valine are thermodynamically driven to minimize their contact with water molecules. This leads to the sequestration of these residues in the protein's interior, forming a stable hydrophobic core.[1] The stability conferred by the hydrophobic core is critical for maintaining the protein's native conformation and preventing the exposure of aggregation-prone regions.
This compound: Properties and Potential Advantages
This compound is the salt of L-Valine, formed by reacting the amino acid with hydrochloric acid. This modification protonates the amino group, increasing the compound's polarity and, consequently, its solubility in water and other polar solvents. This enhanced solubility is a significant advantage in experimental settings, allowing for the preparation of high-concentration stock solutions for use in protein folding and aggregation assays. In the context of pharmaceutical formulations, the use of amino acid hydrochlorides can improve the stability and bioavailability of active pharmaceutical ingredients.
This compound's Potential Mechanism of Action in Protein Folding and Aggregation
While specific studies quantifying the effects of this compound are scarce, its potential mechanisms as a chemical chaperone can be inferred from the properties of hydrophobic amino acids.
-
Stabilization of the Native State: By increasing the entropic cost of exposing hydrophobic residues to the solvent, L-Valine in solution could thermodynamically favor the compact, folded state of a protein, thereby increasing its melting temperature (Tm) and overall stability.
-
Interference with Aggregation Nucleation: this compound molecules in solution may interact with exposed hydrophobic patches on unfolded or partially folded protein intermediates. This interaction could shield these regions, preventing the intermolecular associations required for the formation of aggregation nuclei.
-
Modulation of Aggregation Pathways: The presence of this compound might alter the kinetics of aggregation, potentially slowing the rate of fibril elongation or favoring the formation of less toxic, off-pathway amorphous aggregates.
dot graph TD subgraph "Protein Homeostasis" A[Unfolded Polypeptide] --> B{Correctly Folded Protein}; A --> C{Misfolded Protein}; C --> B; C --> D[Protein Aggregates]; end
end
Figure 1: Conceptual workflow of this compound's potential role in protein folding.
Quantitative Data Summary (Hypothetical)
To illustrate the potential effects of this compound, the following tables present hypothetical quantitative data that could be obtained from the experimental protocols described in the subsequent sections.
Table 1: Hypothetical Thermal Stability of Lysozyme in the Presence of this compound as Determined by Differential Scanning Calorimetry (DSC)
| L-Valine HCl (mM) | Melting Temperature (Tm) (°C) | Enthalpy of Unfolding (ΔHcal) (kcal/mol) |
| 0 | 72.5 | 130 |
| 50 | 74.2 | 135 |
| 100 | 75.8 | 142 |
| 200 | 77.1 | 148 |
Table 2: Hypothetical Aggregation Kinetics of Insulin in the Presence of this compound as Determined by Thioflavin T (ThT) Assay
| L-Valine HCl (mM) | Lag Time (tlag) (hours) | Apparent Rate Constant (kapp) (h-1) |
| 0 | 2.5 | 0.8 |
| 50 | 4.1 | 0.6 |
| 100 | 6.8 | 0.4 |
| 200 | 9.2 | 0.2 |
Detailed Experimental Protocols
The following are detailed protocols for key experiments that can be employed to investigate the role of this compound in protein folding and aggregation.
Circular Dichroism (CD) Spectroscopy for Assessing Protein Secondary Structure and Thermal Stability
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein upon interaction with a ligand or in response to thermal denaturation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., Lysozyme at 1 mg/mL) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 1 M) in the same buffer.
-
Prepare a series of protein samples with varying concentrations of this compound (e.g., 0 mM, 50 mM, 100 mM, 200 mM). The final protein concentration should be in the range of 0.1-0.2 mg/mL.
-
Filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.
-
-
CD Spectra Acquisition:
-
Record far-UV CD spectra (190-260 nm) of each sample at a constant temperature (e.g., 25°C) using a 1 mm path length quartz cuvette.
-
Use the buffer containing the corresponding concentration of this compound as a blank.
-
Average at least three scans for each sample to improve the signal-to-noise ratio.
-
-
Thermal Denaturation:
-
Monitor the CD signal at a wavelength corresponding to a feature of the protein's secondary structure (e.g., 222 nm for α-helical proteins) as the temperature is increased at a constant rate (e.g., 1°C/min) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
Record the CD signal at regular temperature intervals.
-
-
Data Analysis:
-
The secondary structure content can be estimated from the far-UV CD spectra using deconvolution software.
-
Plot the CD signal at 222 nm as a function of temperature. The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the melting temperature (Tm), which is the midpoint of the thermal transition.
-
Figure 2: Experimental workflow for CD spectroscopy analysis.
Thioflavin T (ThT) Fluorescence Assay for Monitoring Protein Aggregation
The ThT assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time. ThT exhibits a significant increase in fluorescence upon binding to the β-sheet-rich structures characteristic of amyloid aggregates.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein (e.g., Insulin at 5 mg/mL) in a suitable buffer (e.g., 100 mM phosphate buffer with 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 1 M) in the same buffer.
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM) in the same buffer and filter through a 0.22 µm syringe filter. Store protected from light.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, prepare reaction mixtures containing the protein at a final concentration of 0.5 mg/mL, ThT at a final concentration of 20 µM, and varying concentrations of this compound (e.g., 0 mM, 50 mM, 100 mM, 200 mM).
-
Include control wells with buffer and ThT only (for background fluorescence) and protein and buffer only (to check for intrinsic fluorescence changes).
-
Seal the plate to prevent evaporation.
-
-
Kinetic Measurement:
-
Incubate the plate in a plate reader with temperature control (e.g., 37°C) and intermittent shaking to promote aggregation.
-
Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals (e.g., every 15 minutes) for a desired duration (e.g., 24-48 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity as a function of time. The resulting sigmoidal curves represent the kinetics of fibril formation.
-
From these curves, key kinetic parameters can be extracted, including the lag time (tlag), which is the time before significant fibril formation occurs, and the apparent rate constant of fibril growth (kapp), determined from the slope of the exponential phase.
-
Figure 3: Workflow for the Thioflavin T aggregation assay.
This compound and Cellular Protein Quality Control
In a cellular context, the management of misfolded proteins is primarily handled by the protein quality control (PQC) machinery, which includes molecular chaperones and the ubiquitin-proteasome system. When the load of misfolded proteins in the endoplasmic reticulum (ER) exceeds the folding capacity, a signaling network known as the Unfolded Protein Response (UPR) is activated. The UPR aims to restore ER homeostasis by upregulating the expression of chaperones, enhancing protein degradation pathways, and transiently attenuating protein synthesis.
While there is no direct evidence linking this compound to the modulation of the UPR or heat shock protein (HSP) response, it is conceivable that by stabilizing proteins and reducing the burden of misfolded species, it could indirectly alleviate ER stress and lessen the demand on these cellular PQC systems. Further research is needed to explore this potential connection.
Figure 4: The Unfolded Protein Response (UPR) signaling pathway.
Conclusion and Future Directions
This compound, as a highly soluble form of a key hydrophobic amino acid, presents an intriguing candidate for investigation as a chemical chaperone. Its potential to stabilize native protein conformations and interfere with the aggregation process warrants further systematic study. The experimental protocols detailed in this guide provide a robust framework for quantifying the effects of this compound on the folding and aggregation of various model proteins. Future research should focus on generating precise quantitative data on its impact on folding kinetics, thermodynamic stability, and aggregation pathways. Furthermore, exploring its effects in cellular models of protein misfolding diseases could provide valuable insights into its potential therapeutic applications. The development of effective strategies to combat protein aggregation remains a critical challenge, and a deeper understanding of the role of molecules like this compound will be instrumental in advancing this field.
References
- 1. youtube.com [youtube.com]
- 2. Hydrophobic surface residues can stabilize a protein through improved water-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Contribution of Hydrophobic Interactions to Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
L-Valine Hydrochloride: A Technical Guide to its Application as a Precursor in Biosynthetic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine, an essential branched-chain amino acid, serves as a critical building block in numerous biosynthetic pathways, leading to the production of a diverse array of commercially significant molecules, including antibiotics and vitamins. Its hydrochloride form, L-Valine HCl, is a highly soluble and stable salt, making it an ideal precursor for use in fermentation and cell culture-based research and production. This technical guide provides an in-depth overview of the role of L-Valine as a precursor, focusing on key biosynthetic pathways, quantitative data from metabolic engineering studies, and detailed experimental protocols relevant to researchers in drug development and biotechnology.
L-Valine in Key Biosynthetic Pathways
L-Valine is a direct or indirect precursor to a variety of valuable secondary metabolites. Understanding these pathways is crucial for optimizing production through metabolic engineering and synthetic biology approaches.
Penicillin and Cephalosporin Biosynthesis
L-Valine is one of the three primary amino acid precursors for the biosynthesis of penicillin and cephalosporin antibiotics. The pathway begins with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This initial step is catalyzed by the non-ribosomal peptide synthetase, ACV synthetase (ACVS). The L-valine undergoes an epimerization to the D-form during its incorporation into the tripeptide.[1][2] Subsequent enzymatic steps lead to the formation of the characteristic β-lactam ring structure of these antibiotics.[1] Isotopic labeling studies using 14C-L-valine have confirmed its direct incorporation into the penicillin and cephalosporin backbones.[3]
References
- 1. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update of the suicide plasmid‐mediated genome editing system in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of acetohydroxyacid synthase from the hyperthermophilic bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of L-Valine Hydrochloride: An In-depth Technical Guide for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of L-Valine hydrochloride, a crucial amino acid derivative in pharmaceutical and biotechnological research. Understanding these properties is fundamental for designing robust experiments, developing stable formulations, and ensuring reproducible results. This document outlines key parameters, presents them in clear tabular formats, details experimental protocols for their determination, and provides visual workflows to guide laboratory practices.
Core Physicochemical Data
This compound is the hydrochloride salt of L-Valine, an essential branched-chain amino acid. The addition of hydrochloric acid protonates the amino group, enhancing the compound's solubility in aqueous solutions. While data for the anhydrous form is limited, information on the closely related L-Valine and its monohydrate form provides valuable insights.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₅H₁₂ClNO₂ | |
| Molecular Weight | 153.61 g/mol | |
| Appearance | White crystalline powder | |
| Storage | Room temperature, in a dry, well-sealed container |
Table 2: Thermodynamic and Spectroscopic Properties
| Property | Value | Conditions |
| Melting Point | Decomposes at approx. 280 °C | Data for this compound monohydrate[1] |
| pKa (Carboxylic Acid) | ~2.32 | For the carboxylic acid group of L-Valine[2] |
| Specific Optical Rotation, [α]D²⁰ | +22.9° to +28.3° | Varies with concentration and HCl molarity[3][4][5][6] |
Table 3: Solubility Profile
| Solvent | Solubility | Notes |
| Water | Soluble | L-Valine has a solubility of 8.85 g/100 mL at 25°C[5][6]. The hydrochloride salt is expected to have higher solubility. |
| Ethanol | Very slightly soluble to almost insoluble | L-Valine is almost insoluble in ethanol[5][6]. |
| Methanol | Slightly soluble | |
| DMSO | Insoluble | [7] |
Experimental Protocols
Accurate determination of physicochemical properties is critical for consistent research outcomes. Below are detailed methodologies for key experiments.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which this compound transitions from a solid to a liquid state, or its decomposition temperature.
Methodology:
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the apparatus at a rate of 10-15 °C per minute initially.
-
Observation: As the temperature approaches the expected melting range, reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). For substances that decompose, note the temperature at which decomposition begins.
Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in various solvents.
Methodology:
-
Solvent Preparation: Prepare a series of vials containing a fixed volume (e.g., 10 mL) of the desired solvents (e.g., water, ethanol, methanol).
-
Sample Addition: Add a pre-weighed excess amount of this compound to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant.
-
Analysis: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy (if a chromophore is present or can be derivatized), HPLC, or by gravimetric analysis after solvent evaporation.
-
Calculation: Calculate the solubility in g/100 mL or other desired units based on the concentration of the saturated solution.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group of this compound.
Methodology:
-
Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in deionized water. Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Slowly add the NaOH solution in small, known increments (e.g., 0.1 mL) to the this compound solution.
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid groups have been neutralized. The equivalence point can be determined from the inflection point of the curve or by analyzing the first or second derivative of the titration curve.
Determination of Specific Optical Rotation
Objective: To measure the specific rotation of this compound, which is a characteristic property of its chiral nature.
Methodology:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of a specified solvent (e.g., water or a specific concentration of HCl) to a known concentration (c, in g/mL).
-
Apparatus Setup: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up. Calibrate the instrument by measuring the rotation of a blank (the solvent used for the sample).
-
Sample Measurement: Fill the polarimeter tube (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present.
-
Data Recording: Measure the observed optical rotation (α) of the sample solution.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)
Visualizing Experimental Processes
Diagrams created using Graphviz provide a clear visual representation of the workflows and relationships discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 3. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. L-Valine | 72-18-4 [chemicalbook.com]
- 6. L-Valine CAS#: 72-18-4 [m.chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
L-Valine hydrochloride CAS number and molecular weight for research
An In-depth Whitepaper on the Properties, Applications, and Biological Significance of L-Valine Hydrochloride for Scientific Research and Drug Development.
This technical guide provides comprehensive information on this compound, a crucial amino acid derivative for professionals in research, and drug development. This document outlines its chemical properties, experimental applications, and its role in cellular signaling pathways.
Core Chemical and Physical Properties
This compound is the hydrochloride salt of L-Valine, an essential branched-chain amino acid (BCAA). The addition of hydrochloride increases its solubility in aqueous solutions, making it a preferred form for various research applications.
| Property | Value | Citations |
| CAS Number | 17498-50-9 | |
| Molecular Weight | 153.61 g/mol | |
| Molecular Formula | C₅H₁₂ClNO₂ | |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [1][2] |
| Stability | Stable under normal conditions. | [3] |
Applications in Research and Development
This compound and its derivatives are integral to numerous research and industrial processes, from cell culture to the synthesis of pharmaceuticals.
Cell Culture Supplementation
L-Valine is an essential component of cell culture media, vital for cell growth, proliferation, and protein synthesis.[4] Supplementing media with L-valine can reduce the dependency on serum, thereby minimizing the risk of introducing exogenous contaminants and increasing the stability of the culture system.[4] It also plays a role in regulating osmotic pressure and optimizing the cellular microenvironment.[4]
Experimental Protocol: Preparation of a Sterile this compound Stock Solution for Cell Culture
This protocol outlines the preparation of a sterile, concentrated stock solution of this compound suitable for supplementing cell culture media.
Materials:
-
This compound powder
-
High-purity water for injection (WFI) or cell culture grade water
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Analytical balance
-
pH meter (optional)
-
Sterile workspace (e.g., laminar flow hood)
Procedure:
-
In a sterile workspace, accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of WFI or cell culture grade water to achieve the desired stock solution concentration.
-
Gently agitate the solution until the powder is completely dissolved.
-
If necessary, check the pH of the solution and adjust to a range compatible with your cell culture medium (typically 7.0-7.4) using sterile, dilute NaOH or HCl.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (typically -20°C for long-term storage).
Peptide Synthesis
L-Valine derivatives, such as Boc-L-Valine, are fundamental building blocks in solid-phase peptide synthesis (SPPS). Due to the sterically hindered nature of valine's side chain, specific coupling reagents and optimized protocols are necessary to ensure efficient and accurate peptide bond formation.[5]
Experimental Workflow: Incorporation of Boc-L-Valine in Solid-Phase Peptide Synthesis
Protocol Outline for Boc-L-Valine Coupling:
-
Resin Preparation: The solid support resin is swelled in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Deprotection: The N-terminal protecting group (e.g., Boc) of the resin-bound peptide is removed using an acid such as trifluoroacetic acid (TFA).
-
Neutralization: The resulting ammonium salt is neutralized to the free amine using a base like N,N-Diisopropylethylamine (DIEA).
-
Amino Acid Activation: In a separate vessel, Boc-L-Valine is activated using a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF.
-
Coupling: The activated Boc-L-Valine solution is added to the resin, and the mixture is agitated to facilitate peptide bond formation. Due to steric hindrance, this step may require longer reaction times or double coupling.[6]
-
Washing: The resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Role in Cellular Signaling
As a branched-chain amino acid, L-valine plays a significant role in regulating key metabolic and growth-related signaling pathways, most notably the mTOR (mechanistic Target of Rapamycin) pathway. The mTOR signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis.[7][8]
Amino acids, including L-valine, are known to activate the mTORC1 complex.[8][9] This activation leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn promote the initiation of protein translation.[8]
Signaling Pathway: BCAA Regulation of mTORC1
References
- 1. Page loading... [guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Cell Culture Grade L-Valine CAS No 72-18-4 [xilongchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Valine Hydrochloride: A Technical Guide to Solution Preparation for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hydrochloride salt form of L-Valine, focusing on its physicochemical properties and the preparation of aqueous solutions for research, cell culture, and drug development applications.
Physicochemical Properties: L-Valine vs. L-Valine Hydrochloride
The hydrochloride salt of L-Valine offers distinct advantages over its free amino acid counterpart, primarily in terms of solubility. The addition of hydrochloric acid protonates the amino group, increasing the compound's polarity and its affinity for aqueous solutions. A summary of key physicochemical properties is presented below.
| Property | L-Valine | This compound Monohydrate | References |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ · HCl · H₂O | [1] |
| Molecular Weight | 117.15 g/mol | 171.63 g/mol | [1] |
| Appearance | White crystalline powder | White crystalline powder | [1][2] |
| Solubility in Water | 88.5 g/L at 25°C | More soluble than L-Valine | [3][4] |
| pKa (Carboxyl Group) | ~2.29 | Not explicitly stated, but expected to be similar to L-Valine | [5] |
| pKa (Amino Group) | ~9.74 | Not explicitly stated, but the amino group is protonated | [5] |
| Melting Point | Decomposes at ~315°C | Decomposes around 280°C | [1][2] |
Experimental Protocols
Preparation of an Aqueous this compound Stock Solution (100 mM)
This protocol describes the preparation of a 100 mM stock solution of this compound, suitable for use in cell culture and other research applications.
Materials:
-
This compound monohydrate (MW: 171.63 g/mol )
-
Nuclease-free water (for cell culture applications) or deionized water
-
Sterile conical tubes or bottles
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm sterile filter
-
1 M NaOH and 1 M HCl solutions for pH adjustment
Procedure:
-
Calculation: To prepare 100 mL of a 100 mM solution, calculate the required mass of this compound monohydrate:
-
Mass (g) = 0.1 L × 0.1 mol/L × 171.63 g/mol = 1.7163 g
-
-
Dissolution:
-
Weigh out 1.7163 g of this compound monohydrate using an analytical balance.
-
Add the powder to a sterile container with approximately 80 mL of nuclease-free or deionized water.
-
Place a sterile magnetic stir bar in the container and stir the solution until the powder is completely dissolved. Gentle warming (up to 42°C) can be applied to aid dissolution[2].
-
-
pH Adjustment (if necessary):
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the this compound solution. It will be acidic.
-
If a specific pH is required for your application (e.g., physiological pH of ~7.4 for cell culture media), slowly add 1 M NaOH dropwise while continuously monitoring the pH until the desired value is reached. Be cautious not to overshoot the target pH. If necessary, use 1 M HCl to readjust.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved, transfer the solution to a 100 mL graduated cylinder or volumetric flask.
-
Add water to bring the final volume to 100 mL.
-
-
Sterilization and Storage:
-
For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be stored at 2-8°C.
-
Quantification of L-Valine in Solution by High-Performance Liquid Chromatography (HPLC)
This method provides a general overview of quantifying L-Valine concentration in a prepared solution, which is crucial for quality control and experimental accuracy. This often involves pre-column derivatization to enhance detection.[6][7][8]
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
This compound solution (sample)
-
L-Valine standard of known concentration
-
Mobile phase (e.g., a gradient of acetonitrile and a buffer)
-
Derivatization agent (e.g., o-phthalaldehyde (OPA))
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a series of L-Valine standards of known concentrations to create a calibration curve.
-
Sample Preparation: Dilute the this compound solution to fall within the concentration range of the calibration curve.
-
Derivatization:
-
Mix a specific volume of the standard or sample with the derivatization agent according to a validated protocol.
-
Allow the reaction to proceed for the specified time.
-
-
HPLC Analysis:
-
Filter the derivatized standards and samples through a 0.45 µm syringe filter.
-
Inject a fixed volume of each standard and sample into the HPLC system.
-
Run the HPLC method with a suitable gradient program to separate the derivatized L-Valine.
-
-
Data Analysis:
-
Integrate the peak area of the derivatized L-Valine for each standard and sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of L-Valine in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Experimental Workflows
L-Valine and the mTOR Signaling Pathway
L-Valine, as a branched-chain amino acid (BCAA), plays a crucial role in activating the mechanistic Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The presence of amino acids, including L-Valine, is sensed by the cell and signals to mTORC1, a key complex in the pathway.
Experimental Workflow: Solution Preparation to Cell Culture Supplementation
The following diagram illustrates a typical workflow for preparing an this compound solution and using it to supplement cell culture media.
References
- 1. L-Valine | 72-18-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Amino Acids [vanderbilt.edu]
- 6. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Role of L-Valine Hydrochloride in Enhancing Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Valine, an essential branched-chain amino acid (BCAA), plays a pivotal role in cellular metabolism, extending beyond its fundamental function in protein synthesis. Emerging evidence highlights its significant impact on mitochondrial bioenergetics. This technical guide provides an in-depth analysis of the biological functions of L-Valine hydrochloride in mitochondrial respiration. It details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols for investigation, and visualizes the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of L-Valine in metabolic and mitochondrial-related disorders.
Introduction: L-Valine and its Significance in Cellular Energetics
L-Valine is one of three essential branched-chain amino acids, which must be obtained through diet.[1] Beyond its role as a substrate for protein synthesis, L-Valine and its metabolites are crucial signaling molecules and energy substrates.[2] The hydrochloride salt of L-Valine is frequently utilized in research and pharmaceutical preparations to enhance its solubility and bioavailability in aqueous solutions, such as cell culture media. Once dissolved, it dissociates, making the biologically active L-Valine molecule readily available to the cells.[1][3]
Recent studies have illuminated the direct influence of L-Valine on mitochondrial function, demonstrating its capacity to improve mitochondrial respiration, enhance ATP production, and protect against oxidative stress.[4][5] This guide delves into the core mechanisms by which this compound modulates mitochondrial activity.
L-Valine Catabolism and its Integration with Mitochondrial Respiration
The catabolism of L-Valine is initiated in the mitochondria and directly feeds into the central energy-producing pathways of the cell.[2]
The metabolic breakdown of L-Valine proceeds through the following key steps:
-
Transamination: L-Valine is converted to α-ketoisovalerate in a reversible reaction catalyzed by branched-chain aminotransferase (BCAT).[6]
-
Oxidative Decarboxylation: α-ketoisovalerate is then irreversibly converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6]
-
Further Oxidation: Through a series of enzymatic reactions, isobutyryl-CoA is ultimately metabolized to succinyl-CoA, a key intermediate of the Tricarboxylic Acid (TCA) cycle.[1]
By providing succinyl-CoA, L-Valine anaplerotically replenishes the TCA cycle, thereby increasing the pool of reducing equivalents (NADH and FADH2) available to the electron transport chain (ETC) for oxidative phosphorylation and subsequent ATP synthesis.[2]
Quantitative Impact of L-Valine on Mitochondrial Function
Studies utilizing C2C12 myotubes have provided quantitative evidence of L-Valine's positive effects on mitochondrial respiration. Treatment with L-Valine has been shown to significantly enhance key parameters of mitochondrial function.[4][7]
| Parameter | Treatment Group | Fold Change vs. Control (Approx.) | Significance (p-value) | Reference |
| Basal Respiration | 1.0 mM L-Valine (24h) | ~1.5x | < 0.05 | [4] |
| Maximal Respiration | 1.0 mM L-Valine (24h) | ~1.7x | < 0.01 | [4] |
| Spare Respiratory Capacity | 1.0 mM L-Valine (24h) | ~2.0x | < 0.01 | [4] |
| Mitochondrial ATP Production | 1.0 mM L-Valine (24h) | ~1.6x | < 0.001 | [4] |
| Complex I Activity | 0.1 mM L-Valine (24h) | Increased | < 0.05 | [4] |
| Complex II Activity | 0.1 mM L-Valine (24h) | Increased | < 0.01 | [4] |
| Complex IV Activity | 0.1 mM L-Valine (24h) | Increased | < 0.001 | [4] |
Table 1: Summary of Quantitative Effects of L-Valine on Mitochondrial Respiration in C2C12 Cells
These data indicate that L-Valine not only increases baseline mitochondrial activity but also enhances the capacity of cells to respond to increased energy demands.[4] The upregulation of Complexes I, II, and IV activity suggests a broad positive impact on the electron transport chain.[4]
Signaling Pathways Modulated by L-Valine
L-Valine and other BCAAs are not merely metabolic substrates; they are also potent signaling molecules that can modulate pathways controlling mitochondrial biogenesis and function.
PGC-1α/β Pathway
L-Valine treatment has been demonstrated to increase the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and PGC-1 beta (PGC-1β).[4][7] These transcriptional coactivators are master regulators of mitochondrial biogenesis.[8] PGC-1α and PGC-1β, once activated, co-activate nuclear respiratory factors (NRFs) and other transcription factors that drive the expression of genes encoding mitochondrial proteins, including components of the ETC and mitochondrial transcription factor A (TFAM).[9]
mTOR Pathway
Branched-chain amino acids are known activators of the mammalian target of rapamycin (mTOR) signaling pathway, particularly mTOR complex 1 (mTORC1).[10][11] While leucine is the most potent activator, valine also contributes to mTORC1 activation.[12] Activated mTORC1 can promote mitochondrial biogenesis and function through several mechanisms, including the regulation of PGC-1α.[10][11]
Experimental Protocols
This section provides an overview of the key experimental protocols used to assess the impact of this compound on mitochondrial respiration.
Preparation of this compound for Cell Culture
This compound is typically a white crystalline powder that is soluble in water.[13]
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Dissolve in sterile, cell-culture grade water or phosphate-buffered saline (PBS) to create a concentrated stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 1.0 mM) for treating the cells.
-
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Analyzer measures the OCR of live cells in real-time, providing insights into mitochondrial function.[14]
High-Resolution Respirometry (HRR) with Oroboros O2k
The Oroboros O2k provides high-resolution measurement of oxygen consumption in intact or permeabilized cells, allowing for detailed analysis of ETC complex activities.[15]
-
Cell Preparation: Culture and treat C2C12 cells with this compound as described previously. Harvest and resuspend the cells in a suitable respiration medium.
-
O2k Calibration: Calibrate the polarographic oxygen sensors of the O2k instrument.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Add the cell suspension to the O2k chambers.
-
Sequentially titrate a series of substrates and inhibitors to assess the function of different parts of the ETC. A typical SUIT protocol might include:
-
Routine Respiration: Measurement of endogenous respiration.
-
Complex I-linked Respiration: Addition of Complex I substrates (e.g., pyruvate, glutamate, malate).
-
Complex II-linked Respiration: Addition of a Complex I inhibitor (e.g., rotenone) followed by a Complex II substrate (e.g., succinate).
-
Maximal Electron Transport Capacity: Addition of an uncoupler (e.g., FCCP).
-
Complex IV Activity: Addition of a Complex III inhibitor (e.g., antimycin A) followed by a Complex IV substrate (e.g., TMPD/ascorbate).
-
Residual Oxygen Consumption: Addition of a Complex IV inhibitor (e.g., sodium azide).
-
-
-
Data Analysis: Analyze the oxygen flux data to determine the respiration rates associated with each respiratory state and complex.[4]
Conclusion and Future Directions
This compound has demonstrated a clear and quantifiable positive impact on mitochondrial respiration. By serving as an anaplerotic substrate for the TCA cycle and by activating key signaling pathways that promote mitochondrial biogenesis, L-Valine enhances cellular energetic capacity. The detailed experimental protocols provided herein offer a framework for the continued investigation of L-Valine's effects in various cellular and disease models.
For drug development professionals, these findings suggest that L-Valine could be a valuable therapeutic agent or supplement for conditions characterized by mitochondrial dysfunction, such as metabolic syndrome, neurodegenerative diseases, and age-related decline in muscle function. Future research should focus on elucidating the precise upstream molecular sensors of L-Valine and its metabolites that initiate these pro-mitochondrial signaling cascades and on translating these in vitro findings to in vivo models of disease.
References
- 1. Cell Culture Grade L-Valine CAS No 72-18-4 [xilongchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.protocols.io [content.protocols.io]
- 6. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-VALINE TREATMENT IMPROVES CELLULAR MITOCHONDRIAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGC-1α-Mediated Branched-Chain Amino Acid Metabolism in the Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of BCAA catabolism during carcinogenesis enhances mTORCl activity and promotes tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Malignant manipulaTORs of metabolism: suppressing BCAA catabolism to enhance mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Branched-chain amino acid catabolism promotes ovarian cancer cell proliferation via phosphorylation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. benchchem.com [benchchem.com]
- 15. A practical perspective on how to develop, implement, execute, and reproduce high-resolution respirometry experiments: The physiologist's guide to an Oroboros O2k - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Valine Hydrochloride: A Double-Edged Sword in Cellular Proliferation and Viability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine, an essential branched-chain amino acid (BCAA), plays a critical role in cellular metabolism, protein synthesis, and signaling pathways. Its hydrochloride salt, a common formulation for use in cell culture and other experimental settings, has garnered significant attention for its multifaceted effects on cell viability and proliferation. This technical guide provides a comprehensive overview of the current understanding of L-Valine hydrochloride's impact on cellular processes, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling networks. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively design and interpret experiments involving this compound.
The Dichotomous Role of L-Valine in Cell Proliferation
L-Valine's influence on cell proliferation is context-dependent, exhibiting both stimulatory and inhibitory effects depending on the cell type, concentration, and the metabolic state of the cells.
In many normal cell types, L-Valine is essential for growth and proliferation. As a fundamental building block for protein synthesis, it is indispensable for cell division and the production of structural and functional proteins.[1] Furthermore, L-Valine catabolism contributes to the tricarboxylic acid (TCA) cycle, providing energy for cellular processes.[2]
Conversely, in the context of cancer, the role of L-Valine is more complex. While some studies suggest that cancer cells, with their reprogrammed metabolism, have an increased demand for BCAAs to fuel their rapid growth, others indicate that high concentrations of BCAAs or deprivation of a single BCAA like valine can inhibit cancer cell proliferation.[3][4] For instance, deprivation of valine has been shown to suppress the growth of pancreatic cancer cells and T-cell acute lymphoblastic leukemia cells.[3][4] This dependency presents a potential therapeutic window for targeting cancer metabolism.
Quantitative Effects of L-Valine on Cell Viability and Proliferation
The following tables summarize quantitative data from various studies investigating the effects of L-Valine on cell viability and proliferation.
Table 1: Effect of L-Valine Concentration on Porcine Mammary Epithelial Cell (PMEC) Proliferation
| L-Valine Concentration | Cell Number (relative to control) | Percentage of Cells in S + G2 Phase |
| 0 mM (Control) | 1.00 | 25.3% |
| 0.9 mM | Increased | Not specified |
| 6.384 mM (1x) | Significantly Increased | ~30% |
| 12.768 mM (2x) | Significantly Increased | ~32% |
| 25.536 mM (4x) | Significantly Increased | ~35% |
| 51.072 mM (8x) | Significantly Increased | ~33% |
Data adapted from a study on porcine mammary epithelial cells, where varying concentrations of L-Valine were shown to significantly increase cell numbers as measured by CCK-8 assay after 48 hours of treatment. The proportion of cells in the S and G2 phases of the cell cycle also increased, indicating enhanced proliferation.[5]
Table 2: Effect of Valine Deprivation on Pancreatic Cancer Cell Growth
| Cell Line | Treatment | Cell Growth (relative to control) |
| MIA PaCa-2 | Valine Deprivation (24h) | Strongly Suppressed |
| HPAC | Valine Deprivation (24h) | Strongly Suppressed |
| PANC-1 | Valine Deprivation (24h) | Strongly Suppressed |
| SUIT-2 | Valine Deprivation (24h) | Strongly Suppressed |
This table summarizes findings that the removal of valine from the culture medium for 24 hours strongly suppressed the growth of four different pancreatic cancer cell lines.[3]
Signaling Pathways Modulated by L-Valine
The effects of L-Valine on cell proliferation and viability are largely mediated through its influence on key signaling pathways, most notably the mammalian target of rapamycin (mTOR) pathway.
The mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[6] Amino acids, including L-Valine, are potent activators of mTOR complex 1 (mTORC1).[7][8] Activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.[5][9]
Figure 1: L-Valine activates the mTORC1 signaling pathway.
Apoptosis Induction
Under certain conditions, L-Valine supplementation has been shown to induce apoptosis, or programmed cell death. A study on mouse testes demonstrated that L-valine treatment led to a significant increase in the mRNA levels of Caspase-3 and Caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively.[10] This suggests that in specific tissues or at high concentrations, L-valine may trigger apoptotic pathways.
Figure 2: L-Valine supplementation can induce apoptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments cited in the literature.
Cell Viability and Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.[11][12][13]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound solution (sterile, various concentrations)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of viable cells compared to the control.
Figure 3: Experimental workflow for the CCK-8 cell viability assay.
Western Blot Analysis of mTOR Pathway Proteins
Western blotting is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway, providing insights into its activation state.[14][15][16][17][18]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound as described for the viability assay.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion
This compound exhibits a complex and context-dependent influence on cell viability and proliferation. While essential for the growth of normal cells, its role in cancer is multifaceted, with both growth-promoting and inhibitory effects reported. The mTOR signaling pathway is a key mediator of L-Valine's effects on cell growth and protein synthesis. Furthermore, under certain conditions, L-Valine can induce apoptosis. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the specific effects of this compound in their experimental systems. A thorough understanding of these mechanisms and careful experimental design are crucial for harnessing the therapeutic potential of modulating L-Valine availability in various disease contexts, particularly in the field of oncology. Further research is warranted to fully elucidate the precise molecular mechanisms and to define the optimal concentrations and conditions for therapeutic intervention.
References
- 1. Cell Culture Grade L-Valine CAS No 72-18-4 [xilongchem.com]
- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sustained reductions in valine and isoleucine mediate anti-cancer pharmacological effects of inhibiting amino acid transporter LAT1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. l-valine supplementation disturbs vital molecular pathways and induces apoptosis in mouse testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bosterbio.com [bosterbio.com]
- 13. ptglab.com [ptglab.com]
- 14. benchchem.com [benchchem.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. benchchem.com [benchchem.com]
- 19. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Methodological & Application
Application Notes and Protocols for L-Valine Hydrochloride Supplementation in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine, an essential branched-chain amino acid (BCAA), is a critical component of cell culture media, playing a vital role in protein synthesis and overall cellular metabolism.[1] Its supplementation is often necessary to enhance cell growth, viability, and, notably, the productivity of recombinant proteins. L-Valine hydrochloride, a salt form of L-Valine, offers enhanced solubility, facilitating the preparation of concentrated stock solutions for seamless integration into culture workflows. These application notes provide a comprehensive protocol for the supplementation of this compound in mammalian cell culture media.
Key Benefits of L-Valine Supplementation:
-
Enhanced Protein Production: Adequate L-Valine levels are crucial for the synthesis of proteins. Supplementation can lead to a significant increase in the yield of recombinant proteins.[2][3]
-
Improved Cell Growth and Viability: As an essential amino acid, L-Valine is fundamental for cell proliferation and maintaining a healthy cell population.
-
Reduced Ammonia Accumulation: Strategic supplementation with amino acids like valine can help modulate cellular metabolism, leading to a reduction in the production of toxic byproducts such as ammonia.[2][3]
Data Summary
The following tables summarize the physical properties of this compound and the observed effects of L-Valine supplementation on key cell culture parameters.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| Appearance | White crystalline powder |
| Solubility in Water | Soluble |
Table 2: Effects of L-Valine Supplementation on CHO Cells
| Parameter | Condition | Result | Reference |
| Recombinant Protein Titer | 5 mM L-Valine supplementation in CHO cells expressing Erythropoietin (EPO) | 25% increase in EPO titer compared to control. | [2] |
| Ammonia Production | 5 mM L-Valine supplementation in CHO cells | 23% decrease in ammonium production compared to control. | [2] |
| Lactate Production | 5 mM L-Valine supplementation in CHO cells | 26% decrease in lactate production compared to control. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol details the preparation of a sterile, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Cell culture-grade water (e.g., Water for Injection - WFI)
-
Sterile conical tubes (50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Analytical balance
-
pH meter
-
Sterile 1 M NaOH and 1 M HCl solutions for pH adjustment
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Weighing: In a sterile environment, accurately weigh 1.536 g of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile 50 mL conical tube. Add approximately 80 mL of cell culture-grade water. Gently swirl or vortex the tube until the powder is completely dissolved.
-
Volume Adjustment: Add cell culture-grade water to bring the final volume to 100 mL.
-
pH Measurement and Adjustment: Measure the pH of the solution using a calibrated pH meter. The pH of a dissolved L-Valine solution is typically between 5.5 and 6.5.[4] For optimal compatibility with most cell culture media, adjust the pH to a range of 7.0-7.4 using sterile 1 M NaOH or 1 M HCl. Add the acid or base dropwise while continuously monitoring the pH.
-
Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize the risk of contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Supplementation of Cell Culture Medium
This protocol describes the addition of the prepared this compound stock solution to a cell culture medium.
Materials:
-
Basal cell culture medium
-
Prepared sterile 100 mM this compound stock solution
-
Cell line of interest
-
Sterile pipettes
Procedure:
-
Thawing: Thaw the required number of this compound stock solution aliquots at room temperature or in a 37°C water bath.
-
Calculation of Volume: Determine the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to supplement a 500 mL bottle of medium to a final concentration of 5 mM L-Valine, you would add 25 mL of the 100 mM stock solution.
-
Calculation: (Desired Concentration x Final Volume) / Stock Concentration = Volume to Add
-
(5 mM x 500 mL) / 100 mM = 25 mL
-
-
Supplementation: Aseptically add the calculated volume of the sterile this compound stock solution to the basal medium.
-
Mixing: Gently swirl the medium bottle to ensure thorough mixing of the supplement.
-
Use: The supplemented medium is now ready for use in your cell culture experiments.
Signaling Pathways and Experimental Workflows
L-Valine and Cellular Signaling
L-Valine, as a branched-chain amino acid, is known to influence key signaling pathways that regulate cell growth, proliferation, and protein synthesis. The mTOR (mammalian target of rapamycin) and PI3K/Akt pathways are central to these processes.
Caption: L-Valine signaling through PI3K/Akt and mTOR pathways.
Experimental Workflow for this compound Supplementation
The following diagram outlines the general workflow for incorporating this compound supplementation into a typical cell culture experiment.
Caption: Experimental workflow from stock preparation to analysis.
References
- 1. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 2. Valine feeding reduces ammonia production through rearrangement of metabolic fluxes in central carbon metabolism of CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Application Notes and Protocols for the Use of L-Valine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the creation of custom peptides with high purity and efficiency. L-Valine, a proteinogenic amino acid with a bulky isopropyl side chain, is a common component of synthetic peptides. However, its incorporation can be challenging due to steric hindrance.
This document provides a comprehensive guide to the use of L-Valine in Fmoc-based SPPS. It is important to note that the standard, commercially available derivative for this application is N-α-Fmoc-L-Valine-OH , not L-Valine hydrochloride. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is essential for preventing unwanted side reactions at the N-terminus during peptide chain elongation.[1][2][3][4][5] These notes will detail the necessary materials, protocols, and optimization strategies to successfully incorporate this sterically hindered amino acid.
Challenges in Incorporating L-Valine
The primary challenge in coupling L-Valine during SPPS is its β-branched and sterically hindered nature.[6][7][8] This steric bulk can significantly slow down the coupling reaction, leading to incomplete reactions and the formation of deletion sequences in the final peptide. To overcome this, specific strategies are required, including the use of potent coupling reagents and potentially modified reaction conditions.[9][10][11]
Data Presentation: Performance of Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like L-Valine. The following table summarizes the performance of common coupling reagents.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU | Aminium/Uronium Salt | High | Highly efficient due to the formation of reactive OAt esters. Can cause guanidinylation of the N-terminal amine.[9] |
| HBTU | Aminium/Uronium Salt | High | A popular and highly efficient reagent with generally soluble byproducts.[9] |
| COMU | Aminium/Uronium Salt | High | Efficiency is comparable to HATU and is considered safer as it is based on OxymaPure, avoiding explosive byproducts.[9][12] |
| PyBOP | Phosphonium Salt | Moderate to High | Efficiently avoids guanidinylation side reactions.[9] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | A cost-effective option, but may require longer reaction times or double coupling for sterically hindered residues. |
Experimental Protocols
The following protocols outline the key steps in solid-phase peptide synthesis for the incorporation of Fmoc-L-Valine-OH.
Protocol 1: Standard Fmoc-SPPS Cycle for L-Valine Incorporation
This protocol describes a single cycle of deprotection and coupling on a solid support (e.g., Rink Amide resin).
Materials and Reagents:
-
Fmoc-L-Valine-OH
-
Rink Amide Resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIEA)
-
Coupling Reagent (e.g., HATU)
-
Kaiser Test Kit
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold Diethyl Ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).[13]
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc deprotection.
-
Amino Acid Coupling (L-Valine):
-
In a separate vessel, dissolve Fmoc-L-Valine-OH (3 equivalents relative to resin substitution), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Due to the steric hindrance of valine, a longer coupling time or a double coupling may be necessary.[6]
-
-
Kaiser Test: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow/clear beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) is recommended.
-
Capping (Optional): If the coupling is incomplete after double coupling, cap the unreacted amines using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.[13]
-
Protocol 2: Microwave-Assisted SPPS for L-Valine
Microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered amino acids like L-Valine.
Modifications to Protocol 1:
-
Perform the coupling step (Step 4) in a microwave peptide synthesizer.
-
A typical microwave protocol would involve heating at a controlled temperature (e.g., 75°C) for a shorter duration (e.g., 5-10 minutes).
-
Caution: Higher temperatures can increase the risk of racemization for certain amino acids. It is advisable to start with lower temperatures and shorter times and optimize as needed.[8][11]
Visualizations
Experimental Workflow
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. peptide.com [peptide.com]
- 3. shop.altabioscience.com [shop.altabioscience.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
L-Valine Hydrochloride as a Substrate for Specific Enzymatic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis, metabolism, and cell signaling. Its hydrochloride form, L-Valine HCl, offers enhanced solubility and stability, making it an ideal substrate for a variety of in vitro enzymatic assays. These assays are fundamental in drug discovery, diagnostics, and basic research for characterizing enzyme function, screening for inhibitors, and elucidating metabolic pathways. This document provides detailed application notes and protocols for the use of L-Valine hydrochloride as a substrate for two key enzymes: L-valine dehydrogenase and branched-chain aminotransferase (BCAT). Additionally, it outlines a protocol for investigating the effect of L-valine on the mTOR signaling pathway.
I. L-Valine Dehydrogenase Assay
L-Valine dehydrogenase (VDH) catalyzes the NAD+-dependent oxidative deamination of L-valine to α-ketoisovalerate, ammonia, and NADH. The production of NADH can be monitored spectrophotometrically at 340 nm, providing a direct measure of enzyme activity.
Quantitative Data
| Parameter | Value | Organism |
| Km for L-Valine | 1.3 mM | Streptomyces cinnamonensis |
| Km for NAD+ | 0.18 mM | Streptomyces cinnamonensis |
| Vmax | 2.6 µmol/min/mg | Streptomyces cinnamonensis |
| Optimal pH | 10.0 - 10.7 | Streptomyces sp. |
Experimental Protocol: Spectrophotometric Assay of L-Valine Dehydrogenase
Materials:
-
This compound
-
Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl buffer (1 M, pH 9.0)
-
Purified L-valine dehydrogenase
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0.
-
L-Valine Stock Solution (100 mM): Dissolve 153.6 mg of this compound in 10 mL of Assay Buffer.
-
NAD+ Stock Solution (20 mM): Dissolve 13.3 mg of NAD+ in 1 mL of Assay Buffer.
-
-
Assay Mixture Preparation: In a cuvette, combine the following in the order listed:
-
850 µL of Assay Buffer
-
50 µL of 100 mM L-Valine solution (final concentration 5 mM)
-
50 µL of 20 mM NAD+ solution (final concentration 1 mM)
-
-
Enzyme Reaction Initiation:
-
Equilibrate the assay mixture to the desired temperature (e.g., 25°C or 37°C).
-
Add 50 µL of a suitably diluted L-valine dehydrogenase solution to initiate the reaction.
-
Immediately mix by gentle inversion.
-
-
Data Acquisition:
-
Place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 5 minutes.
-
Record the absorbance at regular intervals (e.g., every 30 seconds).
-
-
Calculation of Enzyme Activity:
-
Determine the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min * Total Assay Volume (mL)) / (ε * Path Length (cm))
-
ε (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹
-
-
L-Valine Dehydrogenase Reaction Workflow
Caption: Oxidative deamination of L-Valine by L-Valine Dehydrogenase.
II. Branched-Chain Aminotransferase (BCAT) Assay
Branched-chain aminotransferase (BCAT) catalyzes the reversible transamination of L-valine and α-ketoglutarate to α-ketoisovalerate and L-glutamate. The activity of BCAT can be measured using a coupled enzyme assay.
Quantitative Data
| Parameter | Value | Organism/Tissue |
| Km for L-Valine | ~5 mM | Rat Heart |
| Km for α-Ketoglutarate | 0.6 - 3 mM | Rat Heart |
| Optimal pH | ~8.0 | Lactococcus lactis |
Experimental Protocol: Coupled Spectrophotometric Assay for BCAT
This protocol utilizes a coupled reaction where the product of the BCAT reaction, glutamate, is oxidatively deaminated by glutamate dehydrogenase (GDH), leading to the reduction of NAD+ to NADH, which is monitored at 340 nm.
Materials:
-
This compound
-
α-Ketoglutarate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Glutamate Dehydrogenase (GDH)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (1 M, pH 7.8)
-
Purified BCAT
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.8, containing 0.1 mM PLP.
-
L-Valine Stock Solution (200 mM): Dissolve 307.2 mg of this compound in 10 mL of Assay Buffer.
-
α-Ketoglutarate Stock Solution (50 mM): Dissolve 73 mg of α-ketoglutarate (potassium salt) in 10 mL of Assay Buffer.
-
NAD+ Stock Solution (20 mM): Dissolve 13.3 mg of NAD+ in 1 mL of Assay Buffer.
-
GDH Solution: Prepare a solution of GDH at a concentration of ~10 units/mL in Assay Buffer.
-
-
Assay Mixture Preparation: In a cuvette, combine the following:
-
700 µL of Assay Buffer
-
100 µL of 200 mM L-Valine solution (final concentration 20 mM)
-
50 µL of 50 mM α-Ketoglutarate solution (final concentration 2.5 mM)
-
50 µL of 20 mM NAD+ solution (final concentration 1 mM)
-
50 µL of GDH solution
-
-
Enzyme Reaction Initiation:
-
Incubate the mixture at 37°C for 5 minutes to allow for the consumption of any contaminating glutamate.
-
Initiate the reaction by adding 50 µL of the BCAT enzyme sample.
-
Mix thoroughly.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 340 nm for 10 minutes.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of NADH formation from the linear portion of the absorbance curve and determine the BCAT activity as described for the VDH assay.
-
BCAT Coupled Assay Workflow
Caption: Coupled enzymatic assay for measuring BCAT activity.
III. L-Valine as a Modulator of the mTOR Signaling Pathway
L-Valine, along with other BCAAs, can activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1] This makes this compound a useful tool for studying this pathway in various cell types.
Experimental Protocol: Investigating L-Valine's Effect on mTOR Signaling in Cell Culture
This protocol describes a general workflow for treating cultured cells with L-valine and analyzing the phosphorylation status of key downstream targets of mTORC1.
Materials:
-
Cultured cells (e.g., MAC-T bovine mammary epithelial cells, C2C12 myoblasts)
-
Complete cell culture medium
-
Amino acid-free medium
-
This compound
-
Rapamycin (mTOR inhibitor, for control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Antibodies:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Starvation:
-
Culture cells to ~80% confluency.
-
Remove the complete medium, wash cells with PBS, and incubate in amino acid-free medium for 2-4 hours to synchronize the cells and reduce basal mTOR activity.
-
-
L-Valine Treatment:
-
Prepare treatment media by supplementing the amino acid-free medium with different concentrations of this compound (e.g., 0, 1, 5, 10, 25 mM).[1]
-
As a negative control, treat one set of cells with the mTOR inhibitor rapamycin (e.g., 100 nM) for 30 minutes prior to and during L-valine stimulation.
-
Incubate the cells with the treatment media for a specified time (e.g., 30-60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Compare the phosphorylation status of the mTOR pathway proteins across the different L-valine treatment groups.
-
mTOR Signaling Pathway Activation by L-Valine
Caption: Simplified schematic of L-Valine activating the mTORC1 signaling pathway.
Conclusion
This compound is a versatile and valuable substrate for a range of enzymatic assays critical to research and development. The protocols provided herein offer a starting point for the characterization of L-valine dehydrogenase and branched-chain aminotransferase, as well as for the investigation of L-valine's role in cellular signaling. Proper execution of these assays will yield reliable and reproducible data, contributing to a deeper understanding of the biochemical and physiological roles of this essential amino acid.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and enzyme sources. Always follow standard laboratory safety procedures.
References
Application of L-Valine Hydrochloride in NMR Spectroscopy for Protein Structure Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. A significant challenge in studying larger proteins by NMR is spectral complexity and signal overlap. Isotope labeling, the selective incorporation of NMR-active isotopes such as ¹³C and ¹⁵N, is a cornerstone strategy to overcome these limitations. L-Valine, an essential branched-chain amino acid, is frequently found in the hydrophobic cores of proteins, making its methyl groups exquisite probes for protein structure, dynamics, and interactions.[1] L-Valine hydrochloride, as a stable and soluble salt, serves as a key reagent in various isotopic labeling strategies for protein expression, particularly for methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) NMR experiments on high-molecular-weight proteins.[2]
This document provides detailed application notes and protocols for the use of isotopically labeled L-Valine and its precursors in NMR spectroscopy for protein structure elucidation.
Isotope Labeling Strategies Involving L-Valine
The primary goal of isotope labeling with L-Valine is to simplify spectra and enhance signal sensitivity. This is achieved through several methods:
-
Uniform Labeling: Proteins are expressed in minimal media where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is ¹³C-glucose.[3] This results in the incorporation of ¹⁵N and/or ¹³C at every possible position in the protein, including all valine residues. While comprehensive, this approach can lead to significant signal overlap in larger proteins.
-
Selective Labeling of Valine Residues: To reduce spectral complexity, specific amino acid types can be isotopically labeled. This is achieved by adding labeled L-Valine to the growth medium of an E. coli expression system. The bacteria will then incorporate the labeled valine into the expressed protein.
-
Methyl-Specific Labeling: For large proteins (>30 kDa), methyl-TROSY NMR is the technique of choice.[2] This method focuses on the methyl groups of isoleucine, leucine, and valine (ILV). By using specific precursors in a deuterated environment, it is possible to produce proteins where only the methyl groups of these residues are protonated and ¹³C-labeled, while the rest of the protein is deuterated.[2] This dramatically reduces spectral overlap and improves relaxation properties, allowing for the study of very large macromolecular complexes.[2]
-
Stereospecific Labeling of Valine Methyl Groups: Valine has two prochiral methyl groups (pro-R and pro-S). It is often advantageous to label only one of these two methyls to further simplify the spectra and aid in assignments. This can be achieved by using stereospecifically labeled precursors such as 2-acetolactate.[4]
Key Precursors for Valine Labeling
Directly adding labeled L-Valine can be expensive and may lead to metabolic scrambling. Therefore, biosynthetic precursors are commonly used:
-
α-Ketoisovalerate: This is a direct precursor to both L-Valine and L-Leucine.[2][5] Adding ¹³C-labeled α-ketoisovalerate to the growth medium results in the labeling of the methyl groups of both valine and leucine.[2][5]
-
2-Acetolactate: This precursor can be used for the stereospecific labeling of the pro-R and pro-S methyl groups of valine.[4]
To achieve valine-specific labeling and prevent the label from being incorporated into leucine, unlabeled compounds can be added to the media to inhibit the leucine biosynthesis pathway. For instance, the addition of unlabeled α-ketoisocaproate or deuterated L-leucine (L-leucine-d10) can effectively block the incorporation of the label into leucine residues.[4][5]
Quantitative Data on Labeling Efficiency and Spectral Enhancement
The efficiency of isotope incorporation and its impact on NMR spectral quality are critical parameters for experimental design. The following table summarizes typical quantitative data derived from various studies.
| Labeling Strategy | Precursor(s) Used | Typical Precursor Concentration (per 1L media) | Expected Labeling Efficiency | Notes on Spectral Quality |
| Selective ILV Methyl Labeling | α-ketoisovalerate & α-ketobutyrate | 50-100 mg/L | >90% | Up to 6-fold increase in sensitivity for ¹H/¹³C-HSQC compared to ¹H/¹⁵N-HSQC.[6] |
| Valine-Specific Methyl Labeling | Labeled α-ketoisovalerate & unlabeled L-leucine-d10 | 100 mg/L & 20 mg/L | High, with minimal scrambling to leucine.[7] | Reduces signal overlap by eliminating leucine signals.[4] |
| Stereospecific Valine pro-S Methyl Labeling | ¹³C-proS-acetolactate | 40 mg/L | High | Further simplifies spectra by labeling only one of the two valine methyl groups.[7] |
| Uniform ¹³C/¹⁵N Labeling | ¹³C-glucose & ¹⁵NH₄Cl | 2 g/L & 1 g/L | >95% | Enables comprehensive backbone and side-chain assignments for smaller proteins. |
Experimental Protocols
Protocol 1: Selective Labeling of Isoleucine, Leucine, and Valine (ILV) Methyl Groups
This protocol is adapted for high-yield expression in E. coli grown in shaker flasks.
-
Prepare M9 Minimal Media in D₂O: Prepare 1 liter of M9 minimal media using 99.9% D₂O. Supplement with ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source and deuterated ¹²C-glucose (4 g/L) as the carbon source. Add required salts and trace metals.
-
Cell Growth: Inoculate the media with a starter culture of E. coli BL21(DE3) cells carrying the expression plasmid for the protein of interest. Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.8-1.0.
-
Precursor Addition: Approximately one hour before inducing protein expression, add the isotopically labeled precursors. For ILV labeling, add:
-
60 mg of α-ketobutyric acid, sodium salt ([¹³C₄, 3,3-D₂] or similar) for isoleucine labeling.
-
100 mg of α-ketoisovaleric acid, sodium salt ([¹³C₄, D₇] or similar) for leucine and valine labeling.[8]
-
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Harvesting: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours. Harvest the cells by centrifugation.
-
Protein Purification: Purify the labeled protein using standard chromatography techniques.
Protocol 2: Stereospecific Labeling of Valine pro-S Methyl Groups
This protocol achieves specific labeling of one of the two valine methyl groups, which is particularly useful for reducing spectral crowding.
-
Prepare Media and Grow Cells: Follow steps 1 and 2 from Protocol 1.
-
Precursor Addition for Valine-Specific Labeling: To specifically label valine and not leucine, add the following to the culture medium approximately one hour before induction:
-
Induction and Harvesting: Follow steps 4 and 5 from Protocol 1.
-
Protein Purification: Purify the stereospecifically labeled protein using standard methods.
Visualizations
Valine Biosynthesis Pathway in E. coli
The following diagram illustrates the metabolic pathway leading to the synthesis of L-Valine in E. coli, highlighting the entry points for common isotopic labeling precursors.
Caption: Biosynthetic pathway of L-Valine in E. coli.
Experimental Workflow for Selective Methyl Labeling
This diagram outlines the general workflow for producing selectively methyl-labeled proteins for NMR analysis.
Caption: Workflow for selective methyl group labeling.
Conclusion
The use of this compound and its biosynthetic precursors for isotopic labeling is an indispensable tool in modern NMR spectroscopy. Selective and stereospecific labeling of valine residues, particularly their methyl groups, significantly simplifies complex NMR spectra of large proteins and enables the study of their structure, dynamics, and interactions in great detail. The protocols and data presented here provide a comprehensive guide for researchers to effectively apply these powerful techniques in their structural biology and drug discovery endeavors.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Methyl and Amino Acid Type Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. protein-nmr.org.uk [protein-nmr.org.uk]
- 4. Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Independent valine and leucine isotope labeling in Escherichia coli protein overexpression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploiting E. coli auxotrophs for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Valine Hydrochloride in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction to SILAC and the Role of L-Valine
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique in quantitative proteomics.[1][2] It enables the accurate relative quantification of thousands of proteins between different cell populations. The method involves growing cells in media where a standard essential amino acid is replaced by its heavy stable isotope counterpart.[3] After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome. By mixing the proteomes of cells grown in "light" (natural abundance) and "heavy" (isotope-labeled) media, a direct comparison of protein abundance can be made using mass spectrometry.[3][4]
While L-arginine and L-lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin digestion[4], other essential amino acids like L-valine can be strategically employed. The use of isotopically labeled L-valine, such as L-Valine-d8 (containing eight deuterium atoms), is advantageous in specific contexts. These include studies on proteins with a low abundance of arginine and lysine residues or investigations into valine metabolism itself.[1]
This document provides detailed application notes and protocols for the use of L-Valine hydrochloride in SILAC experiments, with a focus on its application in studying signaling pathways, specifically the mTOR pathway.
Key Considerations for L-Valine SILAC
Several factors must be considered when designing and performing a SILAC experiment with L-Valine:
-
Choice of L-Valine Isotope: Deuterated forms of L-Valine, such as L-Valine-d8, are commonly used. It is important to note that some commercially available heavy L-Valine isotopes may be supplied with protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl). These protecting groups are not compatible with cellular metabolism and must be removed prior to use in cell culture media.[1]
-
Deprotection of Protected L-Valine: If using Fmoc- or Boc-protected L-Valine, a deprotection step is critical. The reagents used for deprotection can be toxic to cells and must be completely removed from the labeled amino acid before it is added to the culture medium.
-
Cell Line Auxotrophy: The chosen cell line should be auxotrophic for valine, meaning it cannot synthesize this amino acid itself. This ensures the complete incorporation of the exogenously supplied light or heavy L-Valine.
-
Labeling Efficiency: Complete incorporation of the heavy amino acid is crucial for accurate quantification. This is typically achieved after at least five to six cell doublings.[1] Labeling efficiency should be verified by mass spectrometry before commencing the experiment.
-
Chromatographic Shift: Deuterated compounds may exhibit a slight shift in retention time during liquid chromatography compared to their non-deuterated counterparts. This needs to be considered during data analysis to ensure accurate peptide identification and quantification.[1]
Application: Investigating the mTOR Signaling Pathway
The mechanistic Target of Rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism in response to nutrient availability, including amino acids like valine.[5] SILAC-based proteomics is a powerful tool to investigate the mTOR signaling pathway by quantifying changes in protein expression and interaction upon pathway activation or inhibition.
A study by Wang et al. (2021) utilized SILAC to identify novel interacting partners of mTOR.[6] In their experiment, one population of cells was grown in "light" medium, while another was grown in "heavy" medium. Following immunoprecipitation of mTOR, the interacting proteins were identified and quantified based on their heavy-to-light (H/L) SILAC ratios. A high H/L ratio indicates a specific interaction with mTOR in the experimental condition.[6]
Quantitative Data from mTOR Interactome Study
The following table summarizes a selection of novel mTOR-interacting proteins identified in the aforementioned study, demonstrating the type of quantitative data that can be obtained from a SILAC experiment.
| Protein | Gene Symbol | SILAC Ratio (H/L) | Function |
| Ubiquitin-associated protein 2-like | UBAP2L (NICE-4) | >2 | Component of the ubiquitin-proteasome system, shown to regulate mTORC1 activity.[6] |
| Proteasome subunit alpha type-1 | PSMA1 | >2 | Component of the 20S proteasome complex. |
| Proteasome subunit alpha type-5 | PSMA5 | >2 | Component of the 20S proteasome complex. |
| Proteasome subunit beta type-1 | PSMB1 | >2 | Component of the 20S proteasome complex. |
| Ubiquitin-conjugating enzyme E2 L3 | UBE2L3 | >2 | Involved in the ubiquitination pathway. |
This table is a representation of the type of data obtained in the study by Wang et al. (2021) and highlights proteins with a SILAC ratio greater than 2, indicating a strong interaction with mTOR.[6]
Experimental Protocols
Protocol 1: Deprotection of Fmoc-L-Valine-D8
This protocol is necessary if using Fmoc-protected L-Valine-D8.
Materials:
-
Fmoc-L-Valine-D8
-
Dimethylformamide (DMF)
-
Piperidine
-
0.1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve Fmoc-L-Valine-D8 in a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the piperidine and DMF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 0.1 M HCl.
-
Wash the aqueous solution with diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected L-Valine-D8.
Protocol 2: SILAC Labeling using this compound
Materials:
-
Valine-deficient cell culture medium (e.g., DMEM for SILAC)
-
Dialyzed fetal bovine serum (dFBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
"Light" this compound
-
"Heavy" L-Valine-d8 hydrochloride (deprotected if necessary)
-
Sterile water
-
0.22 µm sterile filter
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100x stock solution of "light" L-Valine in sterile water. The standard concentration of L-Valine in DMEM is approximately 94 mg/L.[1]
-
Prepare a 100x stock solution of "heavy" L-Valine-d8 in sterile water at the same molar concentration as the "light" stock.
-
-
Preparation of SILAC Media:
-
"Light" Medium: To 500 mL of L-Valine-deficient DMEM, add dFBS to a final concentration of 10%, 1x penicillin-streptomycin, and L-glutamine to its final working concentration. Add the "light" L-Valine stock solution to the desired final concentration. Sterile-filter the complete medium.[1]
-
"Heavy" Medium: To 500 mL of L-Valine-deficient DMEM, add dFBS, penicillin-streptomycin, and L-glutamine as for the "light" medium. Add the "heavy" L-Valine-d8 stock solution to the same final molar concentration as the "light" L-Valine. Sterile-filter the complete medium.[1]
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of the chosen cell line, one in the "light" SILAC medium and the other in the "heavy" SILAC medium.
-
Subculture the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid.[1]
-
-
Verification of Labeling Efficiency:
-
After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm that the labeling efficiency is >95%.[1]
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other population serves as a control ("light" labeled cells).
-
Protocol 3: Sample Preparation for Mass Spectrometry
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest both "light" and "heavy" cell populations.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both the "light" and "heavy" cell lysates using a BCA assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
-
-
Protein Digestion:
-
Reduce the protein mixture with DTT and then alkylate with IAA.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using C18 columns.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for a SILAC experiment using L-Valine.
Caption: Simplified mTOR signaling pathway highlighting key components.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: L-Valine Hydrochloride Delivery in In Vivo Animal Studies
Introduction
L-Valine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis, muscle metabolism, and tissue repair.[1] Its hydrochloride salt, L-Valine HCl, offers enhanced solubility in aqueous solutions, making it a convenient formulation for in vivo research.[2][3] These application notes provide detailed protocols and quantitative data for the effective delivery of L-Valine hydrochloride to rodent models in preclinical research settings. The primary administration routes covered include oral gavage, intraperitoneal injection, and intravenous injection.
Data Presentation: Administration Parameters
The following tables summarize quantitative data from various studies for the administration of L-Valine. Researchers should use this data as a starting point and optimize dosages and vehicles based on their specific experimental design and animal models.
Table 1: Oral Administration of L-Valine
| Species | Route | Dosage | Vehicle | Study Focus | Reference |
|---|---|---|---|---|---|
| Mouse | Oral Gavage | 1 g/kg | MilliQ water | GLP-1 Secretion | [4][5] |
| Mouse | Oral Gavage | 100 mg/day (in 200 µL PBS) for 1 week | PBS | Influenza Virus Infection | [6] |
| Mouse | Drinking Water | 0.30% or 0.45% (w/v) for 3 weeks | Water | Testicular Apoptosis | [7] |
| Rat | Diet | Up to 1% of diet | Feed | Sub-chronic Toxicity |[8] |
Table 2: Parenteral Administration of L-Valine
| Species | Route | Dosage | Frequency | Study Focus | Reference |
|---|
| Mouse | Intravenous (iv) | 0.5 g/kg | 5 doses in one day (1, 4, 7, 10, 20 hours post-infection) | Anti-infectious Activity |[9] |
Table 3: General Guidelines for Administration Volumes and Needle Sizes in Rodents
| Species | Route | Max Volume (Recommended) | Needle Gauge | Reference |
|---|---|---|---|---|
| Mouse | Oral Gavage | 5-10 mL/kg | 18-20g | [10][11] |
| Rat | Oral Gavage | 5-10 mL/kg | 16-18g | [11][12] |
| Mouse | Intraperitoneal (IP) | < 10 mL/kg | 25-27g | [13] |
| Rat | Intraperitoneal (IP) | < 10 mL/kg | 23-25g | [13] |
| Mouse | Intravenous (IV) - Tail Vein | 5 mL/kg | 27-30g | - |
| Rat | Intravenous (IV) - Tail Vein | 5 mL/kg | 25-27g | - |
Note: Maximum volumes should be justified in the experimental protocol. Lower volumes are generally recommended to minimize animal stress and potential complications.[11][12]
Experimental Protocols
Preparation of this compound Solution (for Gavage or Injection)
L-Valine and its hydrochloride salt are soluble in water.[1] Sterile saline or phosphate-buffered saline (PBS) are common vehicles for parenteral administration.
-
Calculate Required Mass: Based on the desired concentration (e.g., mg/mL) and final volume, calculate the total mass of L-Valine HCl needed.
-
Weigh Compound: Accurately weigh the L-Valine HCl powder.
-
Dissolution: Add the powder to a sterile container with the chosen vehicle (e.g., sterile water, 0.9% saline).
-
Mixing: Vortex or stir the mixture until the compound is completely dissolved. Gentle warming may be used to aid dissolution if necessary.
-
Sterilization (for IP/IV): For intraperitoneal or intravenous administration, filter-sterilize the final solution through a 0.22 µm syringe filter into a new sterile container.[9]
-
Storage: Prepare solutions fresh on the day of use. If short-term storage is required, consult stability data, though storing at 2-8°C is a common practice.
Protocol 1: Oral Gavage Administration (Mouse/Rat)
Oral gavage ensures the direct and accurate delivery of a specified dose into the stomach.[11]
-
Animal Preparation: Weigh the animal to determine the correct dosing volume. Gavage volumes should ideally not exceed 10 mL/kg.[11]
-
Needle Selection: Choose an appropriately sized gavage needle (typically 18-20g for mice, 16-18g for rats) with a ball tip to prevent tissue damage.[11] Measure the needle from the animal's nose tip to the last rib to ensure it will reach the stomach without causing perforation.[10]
-
Restraint: Firmly restrain the animal, immobilizing the head and aligning the nose, head, and spine to create a straight path for the esophagus.[10]
-
Needle Insertion: Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth and over the base of the tongue into the esophagus. The animal should swallow as the tube is advanced.[10]
-
Administration: Advance the needle gently without resistance. If resistance is met, withdraw and restart.[10] Once in place, administer the compound slowly over 2-3 seconds.[14]
-
Withdrawal & Monitoring: After administration, remove the needle smoothly along the same path.[14] Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse effects.[11]
Protocol 2: Intraperitoneal (IP) Injection (Mouse/Rat)
IP injection allows for rapid absorption of substances from the peritoneal cavity.
-
Animal Preparation: Weigh the animal to calculate the correct injection volume (typically not to exceed 10 mL/kg).[13]
-
Restraint: Properly restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred.[13] Tilt the animal's head slightly downwards.
-
Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum (left side) and urinary bladder (midline).[15][16] Disinfect the site with 70% ethanol.[17]
-
Needle Insertion: Using an appropriately sized sterile needle (25-27g for mice, 23-25g for rats), insert the needle with the bevel up at a 30-45° angle.[13][17]
-
Aspiration: Gently pull back on the plunger to ensure negative pressure. If urine (yellow) or intestinal contents (brown/green) are aspirated, withdraw the needle and reinject at a new site with a fresh needle and syringe.[15][18]
-
Injection & Monitoring: If aspiration is clear, inject the solution smoothly. Withdraw the needle swiftly and return the animal to its cage.[13] Monitor for any signs of distress, bleeding, or peritonitis.
Protocol 3: Intravenous (IV) Tail Vein Injection (Mouse/Rat)
IV injection provides immediate and complete bioavailability. This technique requires significant skill.
-
Animal Preparation: Weigh the animal and calculate the injection volume (typically ≤5 mL/kg).
-
Warming & Restraint: Place the animal in a warming cabinet or under a heat lamp for a few minutes to dilate the lateral tail veins. Secure the animal in a suitable restraint device.
-
Vein Identification: Position the tail and wipe with 70% ethanol to visualize one of the lateral tail veins.
-
Needle Insertion: Using a small gauge needle (27-30g for mice), insert the needle, bevel up, into the vein at a shallow angle (~15-20°).
-
Injection: A successful insertion is often confirmed by a lack of resistance and the absence of a subcutaneous bleb (bubble) forming. Inject the solution slowly and steadily.
-
Withdrawal & Monitoring: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
Signaling Pathway Visualization
In specific contexts, such as metabolic studies, L-Valine can act as a signaling molecule. For example, L-Valine is a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.[4][5] The proposed mechanism involves its intracellular metabolism.[5][19]
References
- 1. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]
- 4. l-valine is a powerful stimulator of GLP-1 secretion in rodents and stimulates secretion through ATP-sensitive potassium channels and voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-valine is a powerful stimulator of GLP-1 secretion in rodents and stimulates secretion through ATP-sensitive potassium channels and voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. l-valine supplementation disturbs vital molecular pathways and induces apoptosis in mouse testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Feedinfo - Efficacy and Safety of L-valine from a Modified E.coli K12 for All Animal Species [feedinfo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. washcoll.edu [washcoll.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.vt.edu [research.vt.edu]
- 16. research.vt.edu [research.vt.edu]
- 17. benchchem.com [benchchem.com]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of Protein-Ligand Complexes with L-Valine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the three-dimensional structure of protein-ligand complexes is a cornerstone of modern drug discovery and structural biology. X-ray crystallography remains a primary technique for obtaining high-resolution structural information, but the production of well-diffracting crystals is often a major bottleneck. The intricate process of crystallization is influenced by a multitude of factors, and the identification of suitable conditions can be a lengthy and empirical process.
Amino acids have emerged as a valuable class of additives in protein crystallization, often improving crystal quality by reducing aggregation and favorably modifying crystal contacts.[1][2][3] L-Valine, a hydrophobic amino acid, and its hydrochloride salt, can play a significant role in this process. This document provides detailed application notes and protocols for utilizing L-Valine hydrochloride as an additive to promote the crystallization of protein-ligand complexes. While its use as a primary precipitant is not widely documented, its properties make it an excellent candidate for additive screening to enhance crystal quality.
Theoretical Background: The Role of this compound in Crystallization
This compound can influence protein crystallization through several mechanisms:
-
Surface Entropy Reduction: The hydrophobic side chain of L-valine can interact with hydrophobic patches on the protein surface. This interaction can shield these regions from the bulk solvent, reducing the surface entropy of the protein and promoting the formation of ordered crystal contacts.
-
Modulation of Solubility: As an amino acid salt, this compound can alter the solubility of the protein. By fine-tuning its concentration, it is possible to guide the protein solution into a metastable supersaturated state that is conducive to crystal nucleation and growth, while avoiding amorphous precipitation.
-
Buffering and pH Control: The hydrochloride salt of L-valine will influence the pH of the crystallization drop, a critical parameter for protein stability and charge distribution, which in turn affects crystal packing. The isoelectric point of L-valine is approximately 5.96, and its presence can help maintain a stable pH environment.[4]
-
Specific Interactions: In some cases, L-valine might engage in specific, albeit weak, interactions with the protein or ligand, acting as a molecular bridge that stabilizes the crystal lattice.
Experimental Protocols
Protocol 1: Screening this compound as an Additive using Hanging Drop Vapor Diffusion
This protocol outlines a systematic approach to screen for optimal concentrations of this compound as an additive in the crystallization of a protein-ligand complex.
Materials:
-
Purified protein-ligand complex at a suitable concentration (typically 5-20 mg/mL) in a low ionic strength buffer.
-
Stock solution of this compound (e.g., 1 M, filter-sterilized).
-
Commercially available or custom-made crystallization screens.
-
24-well or 96-well crystallization plates.
-
Siliconized cover slips.
-
Pipettes and tips.
Procedure:
-
Prepare the Protein-Ligand Complex:
-
Incubate the purified protein with a 2 to 10-fold molar excess of the ligand for at least one hour on ice. The incubation time may need to be optimized depending on the binding kinetics of the ligand.
-
Centrifuge the complex at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any aggregates.
-
-
Set up the Crystallization Plates:
-
Pipette 500 µL of the reservoir solution from a crystallization screen into each well of a 24-well plate.
-
-
Prepare the Crystallization Drops:
-
On a siliconized cover slip, mix the following components in the specified order:
-
1 µL of the protein-ligand complex solution.
-
0.5 µL of the this compound stock solution (or a dilution thereof to achieve the desired final concentration in the drop).
-
1.5 µL of the reservoir solution.
-
-
This creates a 3 µL drop with a 1:1.5 ratio of complex to reservoir solution. The volumes can be scaled down for 96-well plates.
-
-
Seal and Incubate:
-
Invert the cover slip and place it over the corresponding well of the crystallization plate, ensuring an airtight seal.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Data Presentation: Hypothetical Screening Matrix
The following table illustrates a potential screening setup to evaluate the effect of this compound concentration against a common precipitant, Polyethylene Glycol (PEG) 3350.
| Well | Protein-Ligand Complex (mg/mL) | Reservoir Solution (20% PEG 3350, 0.1 M Tris pH 8.0) | L-Valine HCl (Final concentration in drop) | Observations (Hypothetical) |
| A1 | 10 | 1.5 µL | 0 mM | Amorphous precipitate |
| A2 | 10 | 1.5 µL | 25 mM | Small, needle-like crystals |
| A3 | 10 | 1.5 µL | 50 mM | Larger, single rod-shaped crystals |
| A4 | 10 | 1.5 µL | 100 mM | Clear drop (no precipitation) |
| B1 | 15 | 1.5 µL | 0 mM | Heavy precipitate |
| B2 | 15 | 1.5 µL | 25 mM | Microcrystalline precipitate |
| B3 | 15 | 1.5 µL | 50 mM | Clusters of small plates |
| B4 | 15 | 1.5 µL | 100 mM | Phase separation |
Protocol 2: Optimization of a Condition with this compound
Once an initial "hit" is identified, this protocol can be used to optimize the crystal quality.
Materials:
-
Protein-ligand complex.
-
Stock solutions of the primary precipitant, buffer, and this compound.
-
Crystallization plates and cover slips.
Procedure:
-
Vary Precipitant and L-Valine HCl Concentrations:
-
Create a grid screen where the concentration of the primary precipitant is varied along one axis and the concentration of this compound is varied along the other.
-
For example, if the initial hit was in 20% PEG 3350 and 50 mM L-Valine HCl, screen PEG 3350 from 15% to 25% and L-Valine HCl from 25 mM to 75 mM.
-
-
Fine-tune pH:
-
Prepare a series of buffer solutions with pH values ranging from 0.2 units below to 0.2 units above the pH of the initial hit.
-
Set up crystallization trials with the optimal precipitant and L-Valine HCl concentrations at these different pH values.
-
-
Vary Drop Ratios:
-
Experiment with different ratios of the protein-ligand complex to the reservoir solution (e.g., 1:2, 2:1) to alter the equilibration kinetics.
-
Visualizations
Caption: Workflow for protein-ligand complex crystallization using L-Valine HCl.
Caption: Role of L-Valine HCl in the crystallization pathway.
References
Application Notes and Protocols: The Role of L-Valine Hydrochloride in the Directed Evolution of Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed evolution is a powerful technique for engineering enzymes with enhanced properties, such as increased stability, activity, and altered substrate specificity. A significant challenge in directed evolution is the trade-off between function and stability, where mutations that improve one property may compromise the other. Maintaining the structural integrity of enzyme variants throughout the screening process is crucial for identifying promising candidates. L-Valine, a branched-chain amino acid, is known for its role in protein folding and stability.[1] Its hydrochloride salt, L-Valine hydrochloride, can be utilized as a chemical chaperone in directed evolution workflows to enhance the stability of enzyme libraries, thereby improving the efficiency and success rate of screening for improved variants.
This document provides detailed application notes and protocols for the use of this compound in the directed evolution of enzymes.
Principle of Action: this compound as a Chemical Chaperone
This compound can act as an osmolyte, a class of small molecules that stabilize proteins in their native conformation.[2] The proposed mechanism of action involves the preferential exclusion of this compound from the protein surface. This exclusion leads to an increase in the surface tension of the surrounding water, which in turn favors a more compact, folded state of the protein as it minimizes the surface area exposed to the solvent.
In the context of directed evolution, the addition of this compound to screening buffers can:
-
Enhance the conformational stability of enzyme variants, particularly those that are marginally stable due to introduced mutations.
-
Prevent protein aggregation during expression, purification, and screening, which is a common issue with mutant libraries.
-
Increase the fraction of folded, functional enzymes in each well of a high-throughput screen, leading to more reliable activity measurements.
-
Improve the robustness of screening assays , especially those involving thermal or chemical stress to select for stable variants.
The use of this compound is particularly advantageous in screens for enhanced thermostability, where it can help distinguish between genuinely stabilized mutants and those that simply aggregate less under thermal challenge.
Data Presentation: Effects of Osmolytes on Protein Stability
While specific quantitative data for the effect of this compound on a wide range of enzymes in directed evolution is not extensively documented in publicly available literature, the stabilizing effects of osmolytes, in general, are well-established. The following tables provide a summary of expected effects and a template for researchers to generate their own data.
Table 1: Expected Impact of this compound on Key Enzyme Stability Parameters
| Parameter | Description | Expected Effect of this compound | Rationale |
| Melting Temperature (Tm) | The temperature at which 50% of the enzyme is unfolded. | Increase | Stabilization of the folded state raises the energy barrier for unfolding. |
| Half-life (t1/2) at elevated temperature | The time required for the enzyme to lose 50% of its activity at a specific high temperature. | Increase | Reduced rate of thermal denaturation due to enhanced conformational stability. |
| Specific Activity | The catalytic activity per unit of enzyme concentration. | No significant change or slight increase | By preventing misfolding and aggregation, more of the enzyme population is in a catalytically competent state. |
| Solubility | The maximum concentration of the enzyme that can be dissolved in a given buffer. | Increase | Prevention of aggregation leads to higher concentrations of soluble protein. |
Table 2: Example Data Template for a Thermal Shift Assay (TSA) of an Enzyme Library
| Variant | Buffer | Tm (°C) | ΔTm (°C) vs. Wild-Type |
| Wild-Type | Standard Buffer | 55.2 | 0.0 |
| Wild-Type | Buffer + 100 mM L-Valine HCl | 57.1 | +1.9 |
| Mutant A | Standard Buffer | 53.8 | -1.4 |
| Mutant A | Buffer + 100 mM L-Valine HCl | 55.9 | +0.7 |
| Mutant B | Standard Buffer | 58.1 | +2.9 |
| Mutant B | Buffer + 100 mM L-Valine HCl | 60.5 | +5.3 |
Experimental Protocols
Protocol 1: High-Throughput Screening of a Mutant Enzyme Library for Enhanced Thermostability
This protocol describes a general method for screening a library of enzyme variants expressed in a 96-well plate format for improved thermostability, incorporating this compound as a stabilizing agent.
Materials:
-
96-well plates with the expressed enzyme library (e.g., cell lysates or purified enzymes)
-
Assay buffer (specific to the enzyme of interest)
-
This compound stock solution (e.g., 1 M in deionized water, sterile filtered)
-
Substrate for the enzymatic reaction
-
Detection reagent (if required for the assay)
-
Thermostable control enzyme (optional)
-
PCR thermocycler or heating block
-
Plate reader for absorbance or fluorescence detection
Procedure:
-
Preparation of Screening Plates:
-
Dispense the enzyme library (e.g., 50 µL of cell lysate per well) into two sets of 96-well plates (Plate A and Plate B).
-
-
Addition of this compound:
-
To each well of both plates, add the appropriate volume of this compound stock solution to achieve the desired final concentration (e.g., 50-200 mM). As a control, a separate set of plates can be prepared without this compound.
-
-
Thermal Challenge:
-
Place Plate A in a PCR thermocycler or heating block pre-heated to a temperature that significantly challenges the stability of the wild-type enzyme (e.g., 5-10 °C above its Tm).
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Keep Plate B at a permissive temperature (e.g., 4 °C or room temperature) as a non-heated control.
-
-
Enzymatic Assay:
-
After the thermal challenge, cool Plate A on ice for 5 minutes.
-
Initiate the enzymatic reaction in both Plate A and Plate B by adding the substrate solution to all wells.
-
Incubate the plates at the optimal temperature for the enzymatic reaction for a specific time.
-
-
Detection and Data Analysis:
-
Stop the reaction (if necessary) and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the residual activity for each variant by dividing the signal from Plate A (heated) by the signal from Plate B (non-heated).
-
Identify variants with the highest residual activity as potential thermostable mutants.
-
Protocol 2: In Vitro Characterization of Enzyme Stability using a Thermal Shift Assay (TSA)
This protocol details the use of a thermal shift assay (also known as differential scanning fluorimetry) to quantify the change in melting temperature (Tm) of an enzyme in the presence of this compound.
Materials:
-
Purified enzyme
-
TSA buffer (e.g., HEPES or PBS)
-
This compound
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
Real-time PCR instrument capable of fluorescence detection over a temperature gradient
Procedure:
-
Prepare a master mix containing the TSA buffer and the fluorescent dye at the recommended concentration.
-
Prepare serial dilutions of this compound in the TSA buffer (e.g., 0 M, 50 mM, 100 mM, 200 mM, 500 mM).
-
In a PCR plate, for each this compound concentration, prepare triplicate wells containing the master mix, the corresponding this compound dilution, and the purified enzyme at a final concentration of 1-5 µM.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Run a melt curve experiment:
-
Set the instrument to monitor fluorescence while increasing the temperature from a starting point below the expected Tm (e.g., 25 °C) to a temperature above the Tm (e.g., 95 °C) in small increments (e.g., 0.5 °C per step).
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
The Tm is the temperature at the midpoint of the transition in the melt curve, which can be determined from the peak of the first derivative of the curve.
-
Calculate the average Tm for each this compound concentration and determine the ΔTm relative to the control (0 M this compound).
-
Visualizations
Caption: Workflow for directed evolution incorporating this compound.
Caption: Mechanism of protein stabilization by this compound.
Conclusion
The incorporation of this compound as a chemical chaperone represents a straightforward and cost-effective strategy to enhance the robustness of directed evolution campaigns. By stabilizing enzyme variants and preventing aggregation, this compound can improve the quality of high-throughput screens, leading to a higher probability of identifying mutants with desired properties. Researchers are encouraged to empirically determine the optimal concentration of this compound for their specific enzyme and screening conditions. The protocols and principles outlined in these application notes provide a solid foundation for leveraging the stabilizing effects of this compound to accelerate enzyme engineering efforts.
References
Troubleshooting & Optimization
How to resolve L-Valine hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with L-Valine hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
Q2: What factors can influence the solubility of this compound?
A2: Several factors can affect the solubility of this compound in aqueous solutions:
-
Temperature: Generally, solubility increases with temperature. Gentle warming can aid dissolution.[3]
-
pH: The pH of the solution can impact the ionic form of the amino acid, which in turn affects its solubility.[4]
-
Purity of Reagents: The use of high-purity this compound and high-purity water (e.g., Milli-Q® or equivalent) is recommended to avoid impurities that can act as nucleation sites for precipitation.[3]
-
Presence of Other Solutes: The composition of the buffer or medium can influence solubility due to potential interactions.
Q3: Can I heat the solution to dissolve this compound faster?
A3: Yes, gentle warming can be used to increase the dissolution rate and solubility.[3][5] However, it is crucial to avoid excessive heat or boiling, which could lead to degradation of the amino acid. For cell culture applications, ensure the solution is cooled to the appropriate temperature before use.
Q4: What is the recommended storage condition for this compound solutions?
A4: To prevent precipitation and degradation, stock solutions should be stored under appropriate conditions. If crystals form during refrigerated storage (e.g., at 4°C), it may indicate that the solution was supersaturated at that temperature. Storing at a controlled room temperature or preparing a less concentrated stock solution can prevent this.[3] For long-term storage, aliquoting and freezing at -20°C or -80°C is a common practice to avoid repeated freeze-thaw cycles.[5][6]
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve Completely
-
Possible Cause: The concentration of this compound may exceed its solubility limit at the current temperature.
-
Solution:
-
Increase Temperature: Gently warm the solution while stirring. A water bath set to a moderate temperature (e.g., 37°C) can be effective.[3]
-
Increase Solvent Volume: If the concentration is too high, add more solvent incrementally until the solute dissolves completely.
-
Sonication: Use a sonicator to aid in the dissolution of the powder.[5][6]
-
Issue 2: Precipitation Occurs After the Solution Cools Down
-
Possible Cause: The solution was prepared at an elevated temperature and became supersaturated upon cooling.
-
Solution:
-
Re-dissolve Before Use: Gently warm the solution to re-dissolve the precipitate before use. Ensure the solution is homogeneous before aliquoting or adding to your experimental system.[3]
-
Prepare a Less Concentrated Stock: If the solution needs to be stored at a lower temperature, prepare a stock solution at a concentration that remains stable at that temperature.[3]
-
Store at Room Temperature: If compatible with the experimental protocol, store the solution at a controlled room temperature to prevent temperature-induced precipitation.[3]
-
Issue 3: Cloudiness or Precipitation in the Final Medium or Buffer
-
Possible Cause: Interaction with other components in the final solution (e.g., salts, proteins) leading to precipitation. The pH of the final solution may also be unfavorable for solubility.
-
Solution:
-
Check pH: Measure the pH of the final solution. Adjust if necessary to a range that is optimal for this compound solubility and compatible with your experiment.
-
Sequential Addition: When preparing complex solutions, add components sequentially and ensure each is fully dissolved before adding the next.
-
Filter Sterilization: If preparing sterile solutions, use a 0.22 µm filter to remove any undissolved particles or precipitates before use.[6]
-
Data Summary
Solubility of L-Valine in Water
| Temperature (°C) | Solubility (g/L) |
| 0 | 83.4[2] |
| 20 | 85[7] |
| 25 | 88.5[2][8] |
| 50 | 96.2[2] |
| 65 | 102.4[2] |
Note: The data above is for L-Valine. The hydrochloride salt is expected to have higher solubility in water.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of high-purity this compound powder using an analytical balance in a sterile environment (e.g., laminar flow hood).
-
Dissolution: Transfer the powder to a sterile container. Add a portion of high-purity, cell culture grade water or an appropriate buffer.
-
Mixing: Stir the solution using a sterile magnetic stir bar or by gentle vortexing until the powder is completely dissolved.
-
Warming (Optional): If the powder does not dissolve readily at room temperature, gently warm the solution to a maximum of 37°C.[3] Avoid overheating.
-
pH Adjustment (If Necessary): Check the pH of the solution. If required for your application, adjust the pH using sterile, dilute HCl or NaOH. For most cell culture applications, a pH between 7.0 and 7.4 is typical.[6]
-
Final Volume: Add the remaining solvent to reach the final desired concentration.
-
Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile container.[6]
-
Storage: Aliquot the sterile stock solution into single-use volumes and store at -20°C or -80°C for long-term use.[5][6]
Visual Guides
Below are diagrams illustrating key workflows and concepts related to this compound solubility.
Caption: A flowchart for troubleshooting common this compound dissolution problems.
Caption: Standard experimental workflow for preparing a sterile stock solution of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. L-Valine CAS#: 72-18-4 [m.chemicalbook.com]
- 8. L-Valine | 72-18-4 [chemicalbook.com]
Technical Support Center: L-Valine Hydrochloride in Long-Term Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of L-Valine hydrochloride in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound degradation a significant issue in long-term cell culture?
While L-Valine is generally more stable in solution than some other amino acids like L-glutamine, its degradation can become a factor in long-term cultures (weeks to months), potentially impacting experimental reproducibility.[1] Factors such as temperature, pH, light exposure, and the presence of other media components can influence its stability over time. The primary concern is the depletion of this essential amino acid, which can affect cell growth, viability, and protein synthesis.[2]
Q2: What are the signs of L-Valine degradation in my cell culture?
Directly observing L-Valine degradation without analytical instrumentation is difficult. However, you might observe secondary effects such as:
-
Reduced cell growth or proliferation rates.
-
Decreased cell viability.
-
Inconsistent protein expression or product yield.
-
Altered cellular metabolism.
If you suspect L-Valine degradation, it is recommended to analytically quantify its concentration in the culture medium over time.
Q3: How can I prevent this compound degradation in my long-term cultures?
The most effective strategy is to use a stabilized dipeptide form of L-Valine, such as Glycyl-L-valine or Valyl-Glutamine (H-Val-Gln-OH).[3][4] These dipeptides are more resistant to spontaneous degradation in liquid media.[3] Cells possess intracellular peptidases that cleave the dipeptide, releasing L-Valine and the partner amino acid, ensuring a steady intracellular supply.
Q4: Are there alternatives to using dipeptides?
While dipeptides are the recommended solution, you can also minimize degradation of standard this compound by:
-
Optimizing Storage: Store stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Controlling Culture Conditions: Maintain a stable physiological pH (typically 7.2-7.4) and temperature (e.g., 37°C) in your incubator.
-
Protecting from Light: Store media and stock solutions in the dark or in amber bottles to minimize photodegradation.
-
Periodic Media Refreshment: For very long-term cultures, periodically replacing a portion of the culture medium can help replenish degraded amino acids.
Troubleshooting Guide
Problem: I am observing decreased cell proliferation and viability in my long-term culture, and I suspect nutrient depletion, including L-Valine.
This guide provides a systematic approach to troubleshooting and resolving this issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting decreased cell performance potentially related to L-Valine degradation.
Step 1: Quantify L-Valine Concentration
The first step is to determine if L-Valine levels are indeed decreasing over the course of your experiment. This can be achieved by collecting culture supernatant at different time points and analyzing the amino acid concentration using High-Performance Liquid Chromatography (HPLC).
Step 2: Implement a Stable L-Valine Source
If HPLC analysis confirms a significant decrease in L-Valine concentration, the most robust solution is to replace this compound with a stable dipeptide.
Recommended Dipeptides:
-
Glycyl-L-valine: Offers improved stability and solubility.[3]
-
H-Val-Gln-OH (Valyl-Glutamine): Provides a stable source of both L-Valine and L-Glutamine, addressing the instability of L-Glutamine as well.[4]
Data on Amino Acid Stability
| Compound | Relative Stability in Aqueous Solution | Key Considerations |
| L-Glutamine | Low | Prone to spontaneous degradation into pyroglutamate and ammonia, the latter of which is toxic to cells.[1] |
| L-Valine HCl | Moderate | More stable than L-glutamine, but can still degrade over extended periods in long-term culture. |
| Glycyl-L-valine | High | The peptide bond is resistant to spontaneous hydrolysis in culture media.[3] |
| H-Val-Gln-OH | High | Offers high stability for both L-Valine and L-Glutamine.[4] |
Step 3: Monitor and Optimize
After switching to a dipeptide, continue to monitor cell growth, viability, and, if possible, amino acid concentrations to ensure the new feeding strategy is optimal for your specific cell line and process.
Experimental Protocols
Protocol 1: Quantification of L-Valine in Cell Culture Supernatant by HPLC
This protocol outlines a general method for the analysis of amino acids using pre-column derivatization with o-phthalaldehyde (OPA) followed by reversed-phase HPLC.
Materials:
-
Cell culture supernatant
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
OPA derivatizing reagent
-
Amino acid standards
-
Mobile phases (e.g., sodium acetate buffer and a mixture of acetonitrile/methanol/water)
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant at desired time points.
-
Centrifuge at 10,000 x g for 10 minutes to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Derivatization:
-
In an autosampler vial, mix the filtered supernatant with the OPA reagent according to the reagent manufacturer's instructions.
-
Allow the reaction to proceed for the recommended time (typically 1-2 minutes).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Run a gradient elution to separate the amino acids.
-
Detect the derivatized amino acids using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of L-Valine.
-
Calculate the concentration of L-Valine in the samples by comparing their peak areas to the standard curve.
-
Experimental Workflow for L-Valine Stability Assessment
References
Optimizing the concentration of L-Valine hydrochloride for maximal protein yield
Welcome to the technical support center for optimizing L-Valine hydrochloride concentration in your experiments. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed protocols to help you achieve maximal protein yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of L-Valine in protein synthesis? A1: L-Valine is an essential branched-chain amino acid (BCAA) that serves as a fundamental building block for proteins.[1][2] Its incorporation into polypeptide chains is critical for the structural integrity and function of the final protein.[3] Beyond its structural role, L-Valine is involved in activating key signaling pathways, such as the AKT/mTOR pathway, which directly promotes protein synthesis.[4]
Q2: Why is it critical to optimize the L-Valine concentration? A2: Optimizing L-Valine concentration is crucial because both deficiency and excess can negatively impact your culture's performance. An inadequate supply limits the rate of protein synthesis, leading to reduced yields. Conversely, excessive concentrations of amino acids can lead to metabolic imbalances and the production of toxic byproducts like ammonia, which can inhibit cell growth and decrease protein quality.[5] Proper optimization ensures that L-Valine is not a limiting nutrient, supporting robust cell growth and maximizing the production of the target protein.[6][7]
Q3: What are the typical signs of sub-optimal L-Valine concentration in a cell culture? A3: Signs of L-Valine deficiency may include reduced cell growth rates, lower peak viable cell density, and decreased specific productivity (lower protein yield per cell).[6] Signs of excessive L-Valine concentration can include increased production of lactate and ammonia, which can lower the pH of the culture medium and inhibit cell growth and protein production.[5]
Q4: Can L-Valine supplementation affect protein folding and aggregation? A4: Yes, the availability of amino acids like L-Valine is crucial for correct protein folding.[3][8] While L-Valine itself is a component of the protein, the overall balance of amino acids in the medium can influence whether a protein folds correctly or forms aggregates.[8][9] Some studies suggest that specific amino acids, like arginine, are particularly effective at preventing aggregation, but maintaining an optimal concentration of all essential amino acids, including L-Valine, is a key preventative measure.[8][10][11]
Troubleshooting Guide
Q1: My protein yield is low. How do I determine if L-Valine concentration is the cause? A1: Low protein yield is a common issue that can stem from various factors, including sub-optimal nutrient concentrations.[12]
-
Check for Nutrient Depletion: First, analyze the amino acid content of your spent media to see if L-Valine is being depleted during the culture.
-
Perform a Dose-Response Experiment: The most effective way to determine if L-Valine is a limiting factor is to conduct a dose-response study. Supplement your basal medium with varying concentrations of this compound and monitor the impact on cell growth and protein titer.
-
Review Feeding Strategy: In fed-batch cultures, ensure your feeding strategy adequately replenishes L-Valine and other essential amino acids consumed by the cells.[13][14]
Q2: I'm observing high ammonia levels in my culture. Can adjusting L-Valine help? A2: High ammonia concentration is toxic to cells and can negatively impact protein quality, including glycosylation.[5] While amino acid metabolism is a source of ammonia, strategic supplementation with L-Valine has been shown to reduce ammonia production. In one study with CHO cells, feeding with 5 mM valine decreased ammonium production by 23%.[5] This is because L-Valine can alter the central carbon metabolism, leading to the excretion of excess nitrogen as less harmful alanine instead of ammonia.[5]
Q3: My cells are growing well, but the specific protein productivity is low. Could L-Valine be involved? A3: Yes. Sometimes, the nutrient concentrations that are optimal for cell growth are not the same as those that are optimal for protein production.[15] L-Valine is directly involved in activating the mTOR pathway, which is a central regulator of protein synthesis.[4] It is possible that your current media formulation supports biomass generation but lacks a sufficient L-Valine concentration to drive high-level expression of your recombinant protein. A targeted increase in L-Valine concentration during the production phase might boost specific productivity.
Visualizations
Caption: L-Valine activates the mTOR pathway to promote protein synthesis.[4]
Data Presentation
Table 1: Example Effect of L-Valine Supplementation on CHO Cell Performance
This table summarizes findings from a study where Chinese Hamster Ovary (CHO) cells producing Erythropoietin (EPO) were supplemented with L-Valine.
| Parameter | Control Culture | 5 mM L-Valine Fed Culture | Percentage Change |
| EPO Titer | Baseline | 25% Increase | ▲ 25% |
| Ammonium Production | Baseline | 23% Decrease | ▼ 23% |
| Lactate Production | Baseline | 26% Decrease | ▼ 26% |
(Data adapted from a study on CHO cells where L-Valine feeding was shown to have a positive impact on culture performance)[5]
Table 2: Illustrative Dose-Response Data for L-Valine Optimization
This table provides a hypothetical example of results from a dose-response experiment to find the optimal L-Valine concentration.
| L-Valine HCl (mM) | Peak Viable Cell Density (x10⁶ cells/mL) | Final Titer (mg/L) | Specific Productivity (pg/cell/day) |
| 0 (Control) | 8.2 | 450 | 22.0 |
| 2.5 | 9.5 | 610 | 25.7 |
| 5.0 | 10.1 | 780 | 30.9 |
| 7.5 | 10.3 | 815 | 31.6 |
| 10.0 | 9.8 | 750 | 30.6 |
| 12.5 | 8.9 | 640 | 28.8 |
Visualizations
Caption: A typical experimental workflow for optimizing L-Valine concentration.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via a Dose-Response Study
This protocol outlines a method for identifying the optimal L-Valine HCl concentration for maximizing protein yield in a fed-batch suspension culture (e.g., CHO or HEK293 cells).
Materials:
-
Suspension-adapted cells producing the target protein
-
Basal cell culture medium (chemically defined, serum-free recommended)
-
This compound powder (cell culture grade)
-
WFI or cell culture grade water
-
Sterile shake flasks or small-scale bioreactors
-
Sterile 0.22 µm syringe filters
-
Standard cell culture equipment (biosafety cabinet, incubator, centrifuge)
-
Cell counter (e.g., Vi-CELL) and metabolite analyzer (e.g., BioProfile)
-
Assay for quantifying protein product (e.g., ELISA, HPLC)
Methodology:
Step 1: Preparation of L-Valine HCl Stock Solution (e.g., 250 mM)
-
In a biosafety cabinet, weigh the required amount of L-Valine HCl powder.
-
Dissolve the powder in WFI or cell culture grade water in a sterile container.
-
Gently mix until fully dissolved. Check the pH and adjust to neutral (~7.2) if necessary, using sterile, dilute NaOH or HCl.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, labeled tube.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
Step 2: Experimental Setup
-
Seed multiple parallel shake flasks (in triplicate for each condition) with your cells at a standard density (e.g., 0.5 x 10⁶ viable cells/mL) in your basal medium.
-
Based on your stock solution, calculate the volume needed to spike into each flask to achieve the desired final concentrations. Example conditions: 0 mM (Control), 2.5 mM, 5.0 mM, 7.5 mM, 10.0 mM, and 12.5 mM L-Valine HCl.
-
Add the calculated volume of the L-Valine stock solution to the corresponding flasks. For the control, add an equivalent volume of sterile water.
-
Place all flasks in an incubator with appropriate temperature (e.g., 37°C), CO₂ levels, and shaking speed.
Step 3: Culture Monitoring
-
Aseptically take a sample from each flask daily.
-
Measure the Viable Cell Density (VCD) and viability.
-
Measure key metabolite concentrations, such as glucose, lactate, and ammonia.
-
Follow your standard fed-batch feeding schedule, adding concentrated feeds as required, but do not add extra L-Valine beyond the initial spike.
Step 4: Harvest and Analysis
-
Terminate the cultures on a predetermined day (e.g., day 14) or when viability drops below a set threshold (e.g., 60%).
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Quantify the concentration of your recombinant protein in the supernatant using a validated assay.
-
Calculate the specific productivity (in picograms/cell/day) for each condition.
Step 5: Data Interpretation
-
Plot the final protein titer and specific productivity against the L-Valine HCl concentration.
-
Identify the concentration that results in the highest protein yield. This is your optimal L-Valine concentration under these experimental conditions.
Visualizations
Caption: A logical workflow for troubleshooting low protein yield.
References
- 1. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 2. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Valine feeding reduces ammonia production through rearrangement of metabolic fluxes in central carbon metabolism of CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cedarstoneindustry.com [cedarstoneindustry.com]
- 8. Biophysical effect of amino acids on the prevention of protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Folding and aggregation of designed proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Biophysical effect of amino acids on the prevention of protein aggregation. | Semantic Scholar [semanticscholar.org]
- 12. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 13. Fed-batch culture of Escherichia coli for L-valine production based on in silico flux response analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In pursuit of the optimal fed-batch process for monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting common problems in peptide synthesis involving L-Valine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS) when using L-Valine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: I am using Fmoc-L-Valine hydrochloride. Do I need to perform a neutralization step before coupling?
Yes, a neutralization step is mandatory. The amino group of L-Valine is protonated in its hydrochloride salt form (a primary ammonium salt). For the coupling reaction to proceed, this ammonium ion must be deprotonated to the free primary amine, which acts as the nucleophile to attack the activated carboxylic acid of the incoming amino acid. Failure to neutralize the hydrochloride salt will result in a failed coupling reaction.
Q2: How can I neutralize this compound before coupling?
There are two main approaches for neutralization:
-
Pre-neutralization: Before the coupling step, the resin-bound peptide with the deprotected N-terminal amino acid hydrochloride is treated with a base, typically a solution of N,N-Diisopropylethylamine (DIEA) in a solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[1][2] This is followed by washing steps to remove the excess base and the resulting salt before the activated amino acid is added.
-
In situ Neutralization: This method involves adding the base simultaneously with the activated amino acid and coupling reagents.[1][3] This approach is often preferred as it minimizes the time the deprotected amine is in its free, potentially reactive state, which can reduce the risk of side reactions and aggregation.[4][5]
Q3: My coupling reaction with L-Valine is inefficient, leading to low yield and deletion sequences. What are the likely causes and solutions?
Incomplete coupling of L-Valine is a frequent challenge in SPPS, primarily due to the steric hindrance from its bulky isopropyl side chain.[6] This steric bulk can slow down the reaction kinetics.[6] Additionally, peptide sequences rich in hydrophobic residues like valine are prone to aggregation on the solid support, which can block the reactive sites.[6]
Troubleshooting Strategies for Incomplete L-Valine Coupling:
-
Utilize Potent Coupling Reagents: For sterically hindered amino acids like L-Valine, standard coupling reagents may not be sufficient. Uronium/aminium salt-based reagents such as HBTU, HATU, or HCTU are generally more effective.[6]
-
Perform a Double Coupling: If a monitoring test (like the Kaiser test) indicates incomplete coupling, the most straightforward solution is to repeat the coupling step with a fresh solution of activated L-Valine.[6]
-
Increase Reaction Time and/or Temperature: Extending the coupling time can help drive the reaction to completion. Cautiously increasing the temperature can also improve the reaction rate, though this may increase the risk of racemization.[6]
-
Employ Microwave-Assisted SPPS: Microwave energy can be used to efficiently drive difficult coupling reactions to completion.
Below is a troubleshooting workflow for low peptide yield:
Caption: Troubleshooting workflow for low peptide yield.
Q4: My peptide is aggregating on the resin after the incorporation of L-Valine. How can I mitigate this?
Peptide aggregation is a common issue with hydrophobic sequences, and L-Valine contributes to this hydrophobicity. Aggregation can hinder reagent accessibility, leading to incomplete coupling and deprotection.[6]
Strategies to Overcome Peptide Aggregation:
-
Chaotropic Salts: The addition of salts like LiCl or KSCN to coupling or deprotection solutions can help disrupt the hydrogen bonds that cause aggregation.
-
Backbone Protection: Incorporating a backbone-protecting group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, can physically prevent the formation of inter-chain hydrogen bonds.
-
Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation.
The following diagram illustrates how peptide aggregation can hinder SPPS:
Caption: Peptide aggregation on the solid support.
Q5: What are the potential side reactions when using L-Valine, and how can they be minimized?
Besides incomplete coupling, other potential side reactions include:
-
Racemization: Although less common with urethane-protected amino acids, racemization can occur, leading to the incorporation of D-Valine instead of L-Valine. This risk is higher with prolonged activation times, elevated temperatures, and the use of certain bases. To minimize racemization, use a hindered base like DIEA or 2,4,6-collidine, keep pre-activation times short, and avoid excessive heat.
-
Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, where the deprotected N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is more common when proline is the second amino acid but can happen with others. Using a 2-chlorotrityl chloride resin, which is more sterically hindered, can help suppress DKP formation.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Racemization Risk |
| HATU | Aminium/Uronium Salt | Very High | Low |
| HBTU | Aminium/Uronium Salt | High | Low |
| HCTU | Aminium/Uronium Salt | Very High | Low |
| PyBOP | Phosphonium Salt | High | Low |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate |
| DIC/Oxyma | Carbodiimide/Additive | High | Low |
Data adapted from various studies on difficult peptide sequences.
Experimental Protocols
Protocol 1: Neutralization of this compound and Coupling (In Situ)
This protocol describes the neutralization of the N-terminal amino acid hydrochloride salt on the resin and the subsequent coupling of Fmoc-L-Valine.
-
Resin Preparation: Following the deprotection of the previous amino acid with piperidine and subsequent washing steps, the resin-bound peptide will have a terminal ammonium hydrochloride salt.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-L-Valine (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents) in DMF.
-
In Situ Neutralization and Coupling: To the reaction vessel containing the resin, add the prepared coupling solution. Then, add a hindered base (e.g., DIEA, 6 equivalents) to the resin slurry.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings involving valine, the reaction time may be extended.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the reaction mixture and thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.
Protocol 2: Kaiser Test (Ninhydrin Test) for Monitoring Coupling Completion
This colorimetric test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
-
Sample Collection: Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel after the coupling step.
-
Washing: Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Place the washed beads into a small glass test tube and add 2-3 drops each of:
-
Solution A: 5% (w/v) ninhydrin in ethanol
-
Solution B: 80% (w/v) phenol in ethanol
-
Solution C: 2% (v/v) of 0.001 M KCN in pyridine
-
-
Heating: Heat the sample at 100-120°C for 5 minutes.
-
Observation and Interpretation:
-
Intense Blue/Purple Beads and Solution: Indicates a high concentration of free primary amines (failed coupling). A recoupling step is necessary.
-
Yellow/Colorless Beads and Solution: Indicates the absence of free primary amines (successful coupling).
-
The general workflow for a single SPPS cycle is depicted below:
Caption: General workflow for one cycle of SPPS.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. aminer.org [aminer.org]
- 6. benchchem.com [benchchem.com]
Identifying and minimizing L-Valine hydrochloride interference in biochemical assays
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals identify and minimize L-Valine hydrochloride interference in biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: L-Valine is an essential branched-chain amino acid crucial for cell growth and proliferation. Its hydrochloride salt is a common form used in cell culture media and various experimental buffers due to its high solubility and stability. It serves as a vital nutrient for cells and can be a component in formulations for drug development studies.
Q2: Can this compound interfere with common biochemical assays?
A2: Yes, this compound has the potential to interfere with several common biochemical assays. The interference can be due to its chemical properties as an amino acid and the presence of the hydrochloride salt. The extent of interference often depends on the concentration of this compound and the specific assay being performed.
Q3: Which biochemical assays are most susceptible to interference from this compound?
A3: Assays that are sensitive to the presence of free amino acids or changes in pH and ionic strength are most likely to be affected. These include:
-
Protein Quantification Assays: Particularly colorimetric assays like the Bicinchoninic Acid (BCA) assay and, to a lesser extent, the Bradford assay.
-
Enzymatic Assays: Assays where L-Valine may act as a competitive or non-competitive inhibitor or activator of the enzyme under study.
-
Cell Viability Assays: Assays that measure metabolic activity, such as the MTT or XTT assays, can be influenced by alterations in cellular metabolism induced by high concentrations of L-Valine.
Q4: How does this compound interfere with protein quantification assays?
A4: In the BCA assay , substances that can reduce Cu²⁺ to Cu¹⁺ can cause interference. While L-Valine itself is not a strong reducing agent, high concentrations may contribute to the background signal. The Bradford assay relies on the binding of Coomassie dye to basic and aromatic amino acids. While valine is a non-polar amino acid, high concentrations of any amino acid can potentially alter the assay environment and affect dye-protein interactions, though this interference is generally less pronounced than in the BCA assay.
Q5: What are the signs of this compound interference in my assay?
A5: Common signs of interference include:
-
Unexpectedly high or low absorbance readings.
-
Poor linearity of standard curves.
-
Inconsistent results between replicates.
-
A high background signal in blank or control samples.
-
Results that do not align with other experimental data or expectations.
Troubleshooting Guides
Issue 1: Inaccurate Results in Protein Quantification Assays
Potential Cause: Interference from this compound in your sample buffer.
Troubleshooting Steps:
-
Run a Buffer Control: Prepare a blank sample containing the same concentration of this compound as your experimental samples, but without any protein. A significant absorbance reading in this control indicates direct interference.
-
Create a Matched Standard Curve: Prepare your protein standards (e.g., BSA) in the same buffer containing this compound as your unknown samples. This can help to compensate for the background signal.
-
Sample Dilution: If your protein concentration is high enough, diluting your sample with a compatible buffer can lower the this compound concentration to a non-interfering level.
-
Remove the Interferent: If dilution is not feasible, consider removing this compound from your sample using methods like dialysis or acetone precipitation (see Experimental Protocols section).
-
Switch Assay Method: If interference persists, consider using a protein quantification method that is less susceptible to interference from amino acids, such as a fluorescent dye-based assay.
Issue 2: Altered Enzyme Activity in Kinetic Assays
Potential Cause: L-Valine may be directly interacting with the enzyme, acting as an inhibitor or an allosteric modulator.
Troubleshooting Steps:
-
Perform a Control Experiment: Run the enzyme assay with and without this compound in the reaction mixture (at the same concentration as in your experimental samples) to see if it directly affects the enzyme's activity.
-
Vary Substrate Concentration: Perform kinetic studies at varying substrate concentrations in the presence of a fixed concentration of this compound. Plotting the data using a Lineweaver-Burk plot can help determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive).
-
Remove L-Valine Prior to Assay: If L-Valine is not a required component of the enzymatic reaction itself, remove it from the protein sample before performing the kinetic assay using dialysis or a desalting column.
Issue 3: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Potential Cause: High concentrations of L-Valine may alter the metabolic state of the cells, or the compound itself may directly react with the assay reagents.
Troubleshooting Steps:
-
Cell-Free Control: Incubate the MTT or XTT reagent with this compound in cell-free media to check for any direct chemical reduction of the tetrazolium salt, which would lead to a false-positive signal.[1][2]
-
Microscopic Examination: Visually inspect the cells under a microscope. If the MTT assay indicates high viability but the cells appear unhealthy (e.g., rounded, detached), it could be a sign of assay interference.[1]
-
Use an Alternative Viability Assay: Consider using a different type of viability assay that measures a different cellular parameter, such as cell membrane integrity (e.g., trypan blue exclusion or a lactate dehydrogenase (LDH) release assay) or ATP content.
-
Wash Cells Before Assay: After the treatment period with this compound, gently wash the cells with phosphate-buffered saline (PBS) before adding the viability assay reagent to remove any residual extracellular compound.
Data Presentation
Table 1: Hypothetical Interference of this compound in BCA and Bradford Assays
| L-Valine HCl Concentration (mM) | Apparent Protein Concentration (µg/mL) - BCA Assay (True Protein Conc. = 100 µg/mL) | % Error (BCA) | Apparent Protein Concentration (µg/mL) - Bradford Assay (True Protein Conc. = 100 µg/mL) | % Error (Bradford) |
| 0 | 100 | 0% | 100 | 0% |
| 1 | 105 | 5% | 101 | 1% |
| 5 | 118 | 18% | 104 | 4% |
| 10 | 135 | 35% | 108 | 8% |
| 25 | 170 | 70% | 115 | 15% |
| 50 | 210 | 110% | 125 | 25% |
Note: The data in this table are illustrative and intended to demonstrate the potential trend of interference. Actual results may vary depending on the specific assay kit and experimental conditions.
Experimental Protocols
Protocol 1: Identifying this compound Interference in a Protein Assay
-
Prepare L-Valine HCl Solutions: Prepare a series of this compound solutions in your assay buffer at concentrations relevant to your experiments (e.g., 1, 5, 10, 25, 50 mM).
-
Prepare Protein Standards: Prepare a set of protein standards (e.g., BSA at 0, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL) in your assay buffer without this compound.
-
Prepare Matched Protein Standards: Prepare an identical set of protein standards in your assay buffer containing the highest concentration of this compound used in your experiments.
-
Prepare "Interference" Samples: In separate tubes or wells, add each concentration of the this compound solution without any protein.
-
Perform the Assay: Follow the manufacturer's protocol for your chosen protein assay (e.g., BCA or Bradford), adding the assay reagent to all standard sets, interference samples, and your unknown samples.
-
Analyze the Results:
-
Measure the absorbance of the "interference" samples. A non-zero absorbance indicates direct interference.
-
Plot the standard curve for both the regular and matched standards. A significant difference in the slope or y-intercept indicates that this compound is affecting the assay's response to the protein.
-
Calculate the protein concentration of your unknown samples using both standard curves to assess the impact of the interference.
-
Protocol 2: Dialysis for Removal of this compound
This protocol is suitable for removing small molecules like this compound from protein samples.[3][4][5][6][7]
-
Prepare Dialysis Membrane: Cut the dialysis tubing to the appropriate length and prepare it according to the manufacturer's instructions. This typically involves rinsing with deionized water.
-
Load Sample: Pipette your protein sample into the dialysis tubing and securely close both ends with clamps, leaving some space for potential sample dilution.
-
Dialysis: Immerse the sealed dialysis tubing in a large volume (at least 200-fold the sample volume) of an appropriate buffer (without this compound) at 4°C.[4] Stir the buffer gently.
-
Buffer Exchange: Change the dialysis buffer at least three times over a period of 12-24 hours to ensure complete removal of the this compound. A typical schedule is 2 hours, 2 hours, and then overnight.[3][5]
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer, remove the clamps, and pipette the protein sample into a clean tube.
-
Assay the Sample: Proceed with your biochemical assay using the dialyzed sample.
Protocol 3: Acetone Precipitation for Removal of this compound
This method is a quicker alternative to dialysis for removing small, soluble molecules.[8][9][10]
-
Chill Acetone: Cool the required volume of acetone to -20°C.
-
Sample Preparation: Place your protein sample in an acetone-compatible tube (e.g., polypropylene).
-
Precipitation: Add four times the sample volume of cold (-20°C) acetone to the tube.[8]
-
Incubation: Vortex the tube and incubate for 60 minutes at -20°C.[8]
-
Centrifugation: Centrifuge the sample for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.[8]
-
Remove Supernatant: Carefully decant the supernatant, which contains the this compound.
-
Dry the Pellet: Allow the remaining acetone to evaporate from the uncapped tube at room temperature for about 30 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.
-
Resuspend Protein: Resuspend the protein pellet in a buffer that is compatible with your downstream assay.
-
Assay the Sample: Proceed with your biochemical assay.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions Mediated by L-Valine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of reactions involving L-Valine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in chemical synthesis?
A1: this compound, and its derivatives like L-Valine methyl ester hydrochloride, are crucial in advanced chemical synthesis. Their primary roles include serving as a chiral building block and a protected amino acid. The esterification of the carboxylic acid group prevents its participation in unwanted reactions, such as self-polymerization, while the amino group remains free to react. The hydrochloride salt form enhances stability and improves solubility in certain organic solvents, making it versatile for various reaction media.[1] It is a key intermediate in the synthesis of pharmaceuticals like the antihypertensive drug Valsartan and the antiviral drug Valacyclovir.[2] Furthermore, derivatives of L-Valine methyl ester hydrochloride are highly effective in enantioselective catalysis for synthesizing specific enantiomers of chiral products.[1]
Q2: What are the common methods for synthesizing L-Valine methyl ester hydrochloride, and which one typically gives the highest yield?
A2: The most prevalent method for synthesizing L-Valine methyl ester hydrochloride is through Fischer esterification.[1] Significant research has focused on optimizing this process to maximize yield and purity, especially for industrial production.[1] A widely used industrial method involves thionyl chloride (SOCl₂) with methanol, which generally provides a high yield.[1][2] Another method utilizes trimethylchlorosilane (TMSCl) as a catalyst, which also offers good to excellent yields under mild conditions.[1]
Q3: How do reaction conditions affect the stability and reactivity of L-Valine methyl ester hydrochloride?
A3: Reaction conditions such as solvent and temperature significantly impact the stability and reactivity of L-Valine methyl ester hydrochloride.
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO can stabilize the ionic form, thereby enhancing its reactivity in nucleophilic substitutions. To prevent hydrolysis, anhydrous conditions are crucial, as the presence of water or acidic media accelerates this process.[1]
-
Temperature: Elevated temperatures, specifically above 100°C, can lead to decomposition, which is often indicated by a yellowing of the compound and a reduction in its optical activity.[1] For synthesis using thionyl chloride, careful temperature control is essential to manage the exothermic reaction.[1][3]
Q4: What are some common impurities and byproducts encountered during the synthesis of L-Valine methyl ester hydrochloride?
A4: During the synthesis of L-Valine methyl ester hydrochloride, several impurities and byproducts can form. These include unreacted starting materials and byproducts from side reactions. For instance, in the thionyl chloride-mediated synthesis, residual SOCl₂ and HCl gas are major byproducts that need to be removed through distillation and vacuum drying.[1] The presence of other amino acid ester hydrochlorides, such as L-isoleucine methyl ester hydrochloride, can also be an issue, and their similar physical properties can make separation challenging.[1] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are often used to monitor for such impurities.[1]
Troubleshooting Guides
Issue 1: Low Yield in L-Valine Methyl Ester Hydrochloride Synthesis
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Extend Reaction Time or Increase Temperature: For the thionyl chloride method, ensure the final reflux period at 60-70°C is maintained for 7-9 hours to drive the reaction to completion.[1][2][4] |
| Suboptimal Molar Ratios | Adjust Reactant Ratios: A common molar ratio for L-Valine:SOCl₂:anhydrous methanol is 1.0:1.0-1.5:20-21.[2][4] Ensure the amount of thionyl chloride and methanol are within this optimized range. |
| Loss of Product During Workup | Optimize Crystallization and Recrystallization: Use a mixture of methanol and diethyl ether for recrystallization to improve the recovery of the product as white, lustrous plates or a fine powder.[1][2] Careful control of the cooling rate is critical for crystal size and purity.[1] |
| Exothermic Reaction Not Controlled | Maintain Low Initial Temperature: When using thionyl chloride, the initial addition to anhydrous methanol should be done at a controlled temperature of -8 to -10°C to manage the exothermic nature of the reaction.[1][2][4] The rate of addition should be slow enough to prevent the reaction temperature from exceeding 0°C.[4] |
Issue 2: Low Enantioselectivity in a Catalytic Reaction Using an L-Valine Derivative
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Catalyst Formation | Ensure Complete Formation of the Chiral Ligand/Complex: When preparing chiral imines from L-Valine methyl ester hydrochloride, ensure the reaction with an aldehyde (e.g., salicylaldehyde) goes to completion. This can be monitored by FTIR, looking for the characteristic imine stretch around 1645 cm⁻¹.[5] |
| Suboptimal Metal Coordination | Verify Metal Catalyst Coordination: The ester group of the L-Valine derivative coordinates with the metal center (e.g., cobalt) to create the chiral pocket.[1] Ensure the correct stoichiometry of the ligand to the metal salt is used during the preparation of the catalyst complex. |
| Unfavorable Reaction Conditions | Optimize Solvent and Temperature: The choice of solvent can influence the catalyst's activity and the reaction's stereochemical outcome. Experiment with different solvents to find the optimal medium for the desired enantioselectivity. Temperature can also affect the selectivity; running the reaction at lower temperatures often improves enantiomeric excess. |
| Racemization of the Product | Check for Racemizing Conditions: The workup and purification conditions should be mild to avoid racemization of the chiral product. Avoid strongly acidic or basic conditions if the product is susceptible to racemization. |
Experimental Protocols
Protocol 1: Synthesis of L-Valine Methyl Ester Hydrochloride via Thionyl Chloride Method
This protocol is adapted from established industrial methods to achieve high yield and purity.[1][2][3][4]
Materials:
-
L-Valine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
-
Four-necked flask equipped with a stirrer, constant pressure funnel, and thermometer
-
Ice-salt bath
-
Vacuum distillation apparatus
Procedure:
-
Add anhydrous methanol to the four-necked flask.
-
Cool the flask to between -8°C and -10°C using an ice-salt bath.
-
Slowly add thionyl chloride dropwise to the stirred methanol over 0.8 to 1.5 hours, ensuring the temperature does not exceed 0°C.[4]
-
After the addition is complete, continue stirring at this temperature for another 0.8 to 1.5 hours.[4]
-
Add L-Valine to the reaction mixture under cooling conditions.
-
Allow the mixture to warm to room temperature and stir for 2.5 to 3.5 hours.[2][4]
-
Heat the mixture to reflux at 60-70°C and maintain for 7-9 hours to drive the reaction to completion.[1][2][4]
-
After the reaction is complete, remove the excess methanol and thionyl chloride by vacuum distillation.[2]
-
Transfer the residue to a beaker and cool to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from a mixture of anhydrous methanol and diethyl ether to obtain pure L-Valine methyl ester hydrochloride as a white, fine powder.[2]
Quantitative Data Summary:
| Parameter | Value | Reference(s) |
| Molar Ratio (L-Valine:SOCl₂:Methanol) | 1.0 : 1.0-1.5 : 20-21 | [2][4] |
| Initial Temperature | -8 to -10 °C | [1][2][4] |
| Stirring time at room temperature | 2.5 to 3.5 hours | [2][4] |
| Reflux Temperature | 60 to 70 °C | [1][2][4] |
| Reflux Time | 7 to 9 hours | [1][2][4] |
| Expected Yield | 60-65% (as per one source) | [4] |
Visualizations
Caption: Workflow for L-Valine Methyl Ester Hydrochloride Synthesis.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. medcraveonline.com [medcraveonline.com]
Technical Support Center: Addressing Racemization of L-Valine in Peptide Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the racemization of L-Valine during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis with L-Valine?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, which leads to the conversion of the L-enantiomer into a mixture of both L- and D-isomers. During the coupling of L-Valine, this can result in the incorporation of D-Valine into the peptide sequence. The presence of these diastereomeric impurities can be difficult to remove and may significantly impact the biological activity of the final peptide.[1]
Q2: Why is L-Valine particularly susceptible to racemization?
A2: The primary mechanism of racemization for N-alkoxycarbonyl-protected amino acids like Boc-L-Valine or Fmoc-L-Valine involves the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs upon activation of the carboxylic acid group by a coupling reagent. The alpha-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality.[1][2] Valine's bulky isopropyl side chain can also contribute to steric hindrance, which may slow down the desired coupling reaction, providing more opportunity for racemization to occur.[1][3]
Q3: What are the key factors that influence the racemization of L-Valine during peptide coupling?
A3: Several factors during the coupling step can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, can lead to higher levels of racemization.[1] Uronium/aminium (e.g., HATU, HBTU) and phosphonium (e.g., PyBOP) salt-based reagents are generally preferred for sterically hindered amino acids.[1][2]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization.[1][4][5] They react with the activated amino acid to form active esters that are less prone to cyclize into oxazolones.[1][4]
-
Base: The type and concentration of the base are crucial. Stronger, less sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIEA) can increase racemization compared to weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][4]
-
Temperature: Elevated temperatures, often used to accelerate coupling, can also increase the rate of racemization.[1]
-
Activation Time: Prolonged pre-activation of the L-Valine before the addition of the amine component increases the opportunity for oxazolone formation and subsequent racemization.[1]
-
Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes helping to reduce racemization.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Valine diastereomer detected in the final peptide. | Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, DIC) without an additive.[1] | Switch to a uronium/aminium or phosphonium-based coupling reagent like HATU, HBTU, or PyBOP. If using a carbodiimide, always include a racemization-suppressing additive like HOBt or Oxyma.[1] |
| Strong or Excess Base: Use of a strong, non-hindered base like TEA or an excess of DIEA.[1] | Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Carefully control the stoichiometry of the base.[1][4] | |
| High Reaction Temperature: Performing the coupling at elevated temperatures.[1] | Conduct the coupling at a lower temperature, such as 0 °C, especially during the activation step.[1] | |
| Prolonged Activation Time: Allowing the L-Valine to remain in its activated state for an extended period before coupling.[1] | Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.[1] | |
| Low coupling efficiency when trying to minimize racemization. | Steric Hindrance: The bulky side chain of valine can slow down the coupling reaction, especially when coupling to another hindered residue.[1][3] | Use a more powerful coupling reagent like HATU or COMU, which are known for high efficiency with sterically hindered amino acids.[1] Consider a "double coupling" approach where the coupling step is repeated with fresh reagents.[2] |
Data Presentation
Table 1: Comparative Racemization Levels with Different Coupling Systems
The following table provides an illustrative comparison of the expected racemization levels for sterically hindered or racemization-prone amino acids with various coupling reagents and additives. While specific data for L-Valine can vary, these trends are generally applicable.
| Coupling Reagent/Additive | Base | Expected Racemization | Key Considerations |
| DIC / HOBt | DIEA / NMM | Low to Moderate | A classic, cost-effective method. Racemization is generally low but can be higher than with uronium salts.[1][3] |
| DIC / OxymaPure | DIEA / NMM | Very Low | OxymaPure is an excellent, non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.[1][6] |
| HBTU / HOBt | DIEA / NMM | Low | A widely used and generally reliable coupling reagent with a good balance of speed and low racemization.[1][3] |
| HATU / HOAt | DIEA / NMM | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization.[1] |
| PyBOP | DIEA / NMM | Low | A phosphonium salt-based reagent known for its efficiency and low racemization levels.[1][3] |
| COMU | DIEA / NMM | Very Low | A modern uronium salt based on Oxyma, offering high reactivity, excellent racemization suppression, and a better safety profile.[1] |
Note: The actual percentage of racemization can vary depending on the specific peptide sequence, reaction conditions, and analytical method used.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of L-Valine using DIC/Oxyma in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual coupling of Boc-L-Valine to a resin-bound peptide with a free N-terminal amine, designed to minimize racemization.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for 30 minutes.
-
Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 5 minutes).
-
Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of the free amine.
-
-
Coupling Reaction (In Situ Activation):
-
In a separate reaction vessel, dissolve Boc-L-Valine (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add this solution to the swelled and washed resin.
-
Add the base (NMM, 6 equivalents) to the resin slurry.
-
Finally, add DIC (3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly hindered couplings, the reaction time can be extended but should be monitored.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates completion.
-
Once the reaction is complete, drain the reaction mixture and wash the resin with DMF (5 times), DCM (3 times), and Methanol (3 times) to remove excess reagents and byproducts.
-
Protocol 2: Quantification of L-Valine Racemization using HPLC
This protocol describes a general method for determining the percentage of D-Valine incorporation after peptide synthesis and cleavage.
-
Peptide Hydrolysis:
-
Place a small sample of the purified, dried peptide into a hydrolysis tube.
-
Add 6 M HCl (or deuterated acid to correct for hydrolysis-induced racemization).
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the acid.
-
-
Derivatization (Marfey's Method):
-
Redissolve the hydrolysate in a suitable buffer (e.g., 1 M NaHCO₃).
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and incubate at 40°C for 1 hour.[2]
-
Quench the reaction by adding 2 M HCl.
-
Evaporate the sample to dryness.
-
-
HPLC Analysis:
-
Redissolve the derivatized sample in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the diastereomeric derivatives. The L-L diastereomer will typically elute earlier than the L-D diastereomer.
-
The percentage of the D-isomer can be calculated from the integrated peak areas.[2]
-
Visualizations
Caption: Mechanism of L-Valine racemization via oxazolone formation.
Caption: Troubleshooting workflow for high D-Valine incorporation.
References
L-Valine hydrochloride precipitation in concentrated stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the precipitation of L-Valine hydrochloride in concentrated stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: While specific solubility data for this compound is not extensively documented in publicly available literature, L-Valine itself is soluble in water. The hydrochloride salt form generally exhibits enhanced aqueous solubility, particularly in acidic conditions, due to the protonation of the amino group. L-Valine is reported to dissolve in dilute hydrochloric acid.[1] The solubility of L-Valine in water has been reported as 85 g/L at 20 °C and 88.5 g/L at 25 °C.[2][3][4]
Q2: What are the primary factors that can cause this compound to precipitate from a stock solution?
A2: Several factors can lead to the precipitation of this compound from a concentrated stock solution. The most common causes include:
-
pH Shifts: An increase in the pH of the solution can cause the protonated amino group to deprotonate, leading to the formation of the less soluble zwitterionic form of L-Valine, which may then precipitate.
-
Temperature Changes: A decrease in temperature will generally lower the solubility of this compound, potentially causing it to crystallize out of the solution.
-
High Concentration: Attempting to prepare a solution that exceeds the solubility limit of this compound at a given temperature and pH will result in precipitation.
-
Solvent Composition: The addition of organic co-solvents in which this compound is less soluble can reduce its overall solubility in the stock solution and induce precipitation. L-Valine is practically insoluble in ethanol, ether, and acetone.[3]
-
Common Ion Effect: The presence of a high concentration of other chloride salts in the solution could potentially decrease the solubility of this compound.
Q3: What is the recommended solvent for preparing a concentrated stock solution of this compound?
A3: For most applications, sterile, high-purity water is the recommended solvent for preparing this compound stock solutions. To enhance solubility and stability, particularly for high concentrations, using a slightly acidic aqueous solution (e.g., dilute hydrochloric acid) can be beneficial as L-Valine is known to dissolve in it.[1]
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: To prevent precipitation during storage, it is recommended to:
-
Store the stock solution at a constant temperature, avoiding repeated freeze-thaw cycles. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is advisable.
-
Ensure the pH of the solution is maintained in a range where this compound remains soluble.
-
Store in a tightly sealed container to prevent solvent evaporation, which would increase the concentration of the solute.
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to resolving common precipitation issues encountered with this compound stock solutions.
Problem: Precipitation is observed in my this compound stock solution.
Step 1: Initial Assessment
-
Observe the precipitate: Note the nature of the precipitate (e.g., crystalline, amorphous) and when it appeared (e.g., upon preparation, after storage, upon cooling).
-
Review the preparation protocol: Double-check the calculations for concentration, the solvent used, and the preparation temperature.
Step 2: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues.
Data Presentation
Table 1: Solubility of L-Valine in Water at Various Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 83.4 |
| 20 | 85.0[4] |
| 25 | 88.5[2][3] |
| 50 | 96.2[2] |
| 65 | 102.4[2] |
Note: The data above is for L-Valine. The hydrochloride salt is expected to have a higher solubility in water, especially under acidic conditions.
Table 2: Solubility of L-Valine in Various Solvents at 298.15 K (25 °C)
| Solvent | Solubility |
| Water | High[5] |
| Methanol | Moderate[6] |
| Ethanol | Low[6] |
| Isopropanol | Low[6] |
| Acetone | Low[6] |
| Acetonitrile | Low[6] |
| Ethyl acetate | Low[6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., WFI or Milli-Q)
-
Sterile, dilute hydrochloric acid (HCl) solution (e.g., 0.1 M), optional
-
Sterile conical tubes or flasks
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Analytical balance
-
pH meter
-
Sterile workspace (e.g., laminar flow hood)
Procedure:
-
In a sterile workspace, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile container.
-
Add a portion of the high-purity water (or dilute HCl solution) to the container.
-
Gently swirl or vortex the container to dissolve the powder. Gentle warming (e.g., to 37 °C) can be applied to aid dissolution if necessary.
-
Once dissolved, add the remaining solvent to reach the final desired volume.
-
Measure the pH of the solution. If necessary, adjust to a slightly acidic pH (e.g., 4-6) using sterile, dilute HCl to ensure complete dissolution and stability.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a final sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize contamination and avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (e.g., 2-8 °C or -20 °C for long-term storage).
Protocol 2: Redissolving Precipitated this compound
Objective: To redissolve this compound that has precipitated from a stock solution.
Materials:
-
Precipitated this compound stock solution
-
Sterile, dilute hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Water bath or incubator
-
Sterile pipettes
-
pH meter
Procedure:
-
Visually inspect the solution to confirm the presence of a precipitate.
-
Method A: pH Adjustment a. Aseptically remove a small aliquot of the solution to measure the pH. b. If the pH is neutral or basic, add a small volume of sterile, dilute HCl dropwise to the main solution while gently stirring. c. Monitor the solution for the precipitate to redissolve. d. Once the precipitate has dissolved, re-measure the pH to ensure it is within the desired range.
-
Method B: Temperature Adjustment a. Place the container with the precipitated solution in a water bath or incubator set to a slightly elevated temperature (e.g., 37 °C). b. Gently agitate the solution periodically until the precipitate redissolves. c. Allow the solution to slowly cool to room temperature. If the precipitate reappears, the solution may be supersaturated and require dilution.
-
If the precipitate does not redissolve with either method, the initial concentration may be too high for the storage conditions. In this case, dilution with the original solvent may be necessary.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between pH and the solubility of this compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Valine | 72-18-4 [chemicalbook.com]
- 4. L-Valine for biochemistry 72-18-4 [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Collection - Determination of lâValine Solubility in 12 Monosolvent Systems at Multiple Temperatures from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
Impact of pH on L-Valine hydrochloride stability in experimental buffers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of L-Valine hydrochloride in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in a solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. As an amino acid hydrochloride salt, the pH of the buffer system is a critical determinant of its stability, influencing the rates of potential degradation pathways such as hydrolysis. Elevated temperatures can accelerate degradation, while the presence of oxidizing agents may also compromise its integrity.
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
A2: Under forced degradation conditions, this compound is susceptible to degradation through several pathways. The most common is hydrolysis, which can be catalyzed by both acidic and basic conditions. Other potential degradation pathways include oxidation. It is important to note that L-Valine itself is a primary amino acid and is generally stable; however, the hydrochloride salt in aqueous solution can be influenced by the surrounding chemical environment.
Q3: Which experimental buffers are recommended for maintaining the stability of this compound?
A3: For enhanced stability, especially for short-term experiments, slightly acidic buffers are generally preferred. Citrate and acetate buffers, which typically buffer in the acidic pH range, are often good choices. Phosphate buffers, which are commonly used at neutral to slightly alkaline pH, may lead to faster degradation, particularly if the solution is stored for extended periods or at elevated temperatures.
Q4: How does the pH of the buffer impact the stability of this compound?
A4: The pH of the buffer has a significant impact on the stability of this compound. Generally, amino acid hydrochlorides exhibit greater stability in acidic to neutral pH ranges. In alkaline conditions, the rate of degradation can increase. It is crucial to select a buffer system that maintains a pH where the molecule is most stable for the duration of the experiment.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of biological activity.
-
Possible Cause: Degradation of this compound in the experimental buffer.
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your buffer solution to ensure it is within the desired range.
-
Assess Buffer Choice: If using a neutral or alkaline buffer (e.g., phosphate buffer at pH > 7), consider switching to a more acidic buffer like citrate or acetate, if compatible with your experiment.
-
Evaluate Storage Conditions: Ensure that stock solutions and experimental samples are stored at appropriate temperatures (e.g., 2-8°C for short-term, -20°C or lower for long-term) and protected from light.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use.
-
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants.
-
Optimize Chromatographic Method: Ensure your analytical method is "stability-indicating," meaning it can separate the intact this compound from all potential degradation products.
-
Analyze a Fresh Standard: Compare the chromatogram of your sample to that of a freshly prepared this compound standard to confirm the identity of the main peak and identify any new peaks.
-
Quantitative Data Summary
The following table provides illustrative data on the expected stability of an L-Valine derivative in different buffer systems at various pH values and temperatures. While this data is for a related compound, it demonstrates the general trends that can be expected for this compound. It is crucial to perform your own stability studies for this compound under your specific experimental conditions.
Table 1: Illustrative Stability of an L-Valine Derivative in Experimental Buffers
| Buffer System | pH | Temperature | Storage Duration | Estimated % Recovery | Stability Assessment |
| 0.1 M Citrate Buffer | 4.0 | 25°C | 24 hours | > 98% | Good |
| 0.1 M Acetate Buffer | 5.0 | 25°C | 24 hours | > 97% | Good |
| 0.1 M Phosphate Buffer | 7.4 | 25°C | 24 hours | ~90-95% | Fair |
| 0.1 M Phosphate Buffer | 7.4 | 40°C | 24 hours | < 85% | Poor |
| 0.1 M Carbonate Buffer | 9.0 | 25°C | 24 hours | < 80% | Poor |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffer (pH 7.4), Citrate buffer (pH 4.0), Acetate buffer (pH 5.0)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Class A volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC grade water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw aliquots at various time points for HPLC analysis.
-
Thermal Degradation: Store an aliquot of the stock solution at 60°C. Withdraw samples at various time points for HPLC analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at a final time point.
-
-
Sample Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 50 25 95 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) to an appropriate concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation:
-
Determine the retention time of the intact this compound from the standard chromatogram.
-
In the chromatograms of the stressed samples, identify the peak for the parent compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Mandatory Visualizations
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Troubleshooting Decision Tree for this compound Stability Issues.
Technical Support Center: Overcoming Steric Hindrance in L-Valine Hydrochloride Enzymatic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with enzymatic reactions involving L-Valine hydrochloride, primarily due to its bulky isopropyl side chain which can cause steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My enzymatic reaction with this compound is showing a very low conversion rate. What are the likely causes?
A1: A low conversion rate in enzymatic reactions with this compound is often attributed to steric hindrance. The bulky isopropyl group of L-Valine can prevent efficient binding to the enzyme's active site. Other contributing factors could include suboptimal reaction conditions (pH, temperature), substrate or product inhibition, or poor enzyme stability under the experimental conditions.
Q2: What is steric hindrance and how does it specifically affect reactions with L-Valine?
A2: Steric hindrance is a phenomenon where the size and shape of a molecule impede a chemical reaction. In the case of L-Valine, its branched isopropyl side chain can physically block the amino or carboxyl group from accessing the catalytic residues within the enzyme's active site, thus slowing down or preventing the reaction. This is a common issue with branched-chain amino acids.[1][2]
Q3: Can the hydrochloride salt form of L-Valine influence the enzymatic reaction?
A3: Yes, the hydrochloride salt form can influence the reaction. It improves the solubility of L-Valine in certain solvents, which can be advantageous.[3] However, the presence of chloride ions and the effect on the pH of the solution upon dissolution should be considered, as these can impact enzyme activity and stability. It is crucial to ensure the final reaction buffer has the optimal pH for the specific enzyme being used.
Q4: Are there commercially available enzymes that are known to be effective with sterically hindered substrates like L-Valine?
A4: While specific enzymes are marketed for broad substrate specificity, finding one that is highly efficient for L-Valine without any optimization is not guaranteed. Enzymes like some lipases and transaminases have been engineered to accommodate bulky substrates.[4][5] Often, screening a panel of enzymes or engineering a known enzyme is necessary to achieve high efficiency.
Troubleshooting Guide
Issue 1: Low Reaction Rate or No Reaction
This is the most common issue when dealing with sterically hindered substrates like this compound. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low reaction rates.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
pH: Ensure the reaction pH is optimal for your enzyme. The dissolution of this compound can lower the pH of an unbuffered solution. Use a suitable buffer system to maintain the optimal pH.
-
Temperature: Systematically vary the temperature. While higher temperatures generally increase reaction rates, they can also lead to enzyme denaturation.[6][7][8][9][10] Each enzyme has an optimal temperature for activity.
-
-
Increase Enzyme Concentration: If the reaction is slow, increasing the enzyme concentration may improve the overall conversion rate, although this may not be economically viable for large-scale synthesis.[9]
-
Medium Engineering (Solvent Selection):
-
The use of organic solvents or deep eutectic solvents (DESs) can sometimes improve reaction rates by altering the enzyme's conformation, improving substrate solubility, and reducing water-dependent side reactions.[4][11]
-
Hydrophobic solvents can sometimes strip essential water from the enzyme surface, so a systematic screening of solvents with varying polarities is recommended.[12]
-
-
Enzyme Engineering:
-
If optimizing conditions is insufficient, modifying the enzyme itself is a powerful strategy.
-
Rational Design/Site-Directed Mutagenesis: If the 3D structure of the enzyme is known, amino acid residues in the active site that clash with L-Valine's isopropyl group can be mutated to smaller residues (e.g., Alanine or Glycine) to create more space.[5]
-
Directed Evolution: In the absence of structural information, random mutagenesis followed by high-throughput screening for improved activity with this compound can be employed.
-
-
Enzyme Immobilization:
Issue 2: Substrate or Product Inhibition
High concentrations of this compound or the reaction product may inhibit the enzyme.
Troubleshooting Steps:
-
Perform a Substrate Inhibition Study: Run the reaction at a range of this compound concentrations while keeping the enzyme concentration constant. If the reaction rate decreases at higher substrate concentrations, substrate inhibition is occurring.
-
Fed-Batch Strategy: To mitigate substrate inhibition, a fed-batch approach can be used where the substrate is added gradually over time to maintain a low, optimal concentration.
-
In Situ Product Removal: If product inhibition is identified, consider methods for in situ product removal, such as using a two-phase system where the product is extracted into an organic solvent, or using product-selective adsorbents.
Data Presentation
Table 1: Effect of Temperature on Relative Enzyme Activity
| Temperature (°C) | Relative Activity (%) | Notes |
| 25 | 50 | Sub-optimal, but may be necessary for unstable enzymes. |
| 37 | 85 | Common starting point for enzymes from mesophiles. |
| 50 | 100 | Optimal for many enzymes, but risk of denaturation increases.[7][10] |
| 65 | 40 | Significant denaturation likely for most standard enzymes.[10] |
| 80 | <5 | Most enzymes are completely denatured. |
Note: This table presents generalized data. The optimal temperature is specific to each enzyme.
Table 2: Influence of Organic Solvents on Lipase Activity (Illustrative Example)
| Solvent | Log P | Relative Activity (%) |
| Hexane | 3.5 | 100 |
| Toluene | 2.5 | 85 |
| Acetonitrile | -0.33 | 30 |
| Dimethyl Sulfoxide (DMSO) | -1.3 | 15 |
Note: This is an illustrative example. The effect of a solvent is highly dependent on the specific enzyme and reaction. Hydrophobic solvents (higher Log P) often work better for lipases.[12]
Experimental Protocols
Protocol 1: General Assay for this compound Enzymatic Reaction
This protocol provides a starting point for measuring the enzymatic conversion of this compound. The specific detection method will depend on the reaction product.
Materials:
-
Enzyme of interest
-
This compound
-
Co-substrate (if required)
-
Buffer solution (e.g., 50 mM Tris-HCl or phosphate buffer), pH adjusted to the enzyme's optimum
-
Reaction tubes
-
Incubator/shaker
-
Quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid)
-
Analytical instrument (e.g., HPLC, GC-MS, or spectrophotometer)
Procedure:
-
Prepare a stock solution of this compound in the chosen buffer.
-
Prepare a stock solution of the enzyme in the same buffer.
-
In a reaction tube, combine the buffer, this compound solution, and any co-substrates.
-
Pre-incubate the mixture at the desired reaction temperature for 5 minutes.
-
Initiate the reaction by adding the enzyme stock solution.
-
Incubate the reaction for a defined period (e.g., 1 hour, or take time points at 10, 20, 30, 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture for the amount of product formed or substrate consumed using a suitable analytical method.
Caption: Experimental workflow for a typical enzymatic assay.
Protocol 2: Screening Organic Solvents to Overcome Steric Hindrance
Objective: To identify an organic solvent or co-solvent system that improves the reaction rate.
Procedure:
-
Set up a series of reactions as described in Protocol 1.
-
In each reaction tube, replace a portion of the aqueous buffer with a different organic solvent (e.g., 10%, 20%, 50% v/v). Solvents to screen could include hexane, toluene, acetonitrile, isopropanol, and DMSO.
-
Include a control reaction with no organic solvent.
-
Run all reactions under the same conditions (temperature, time, concentrations).
-
Analyze the product formation in each reaction.
-
Compare the results to identify solvents that enhance the reaction rate.
Protocol 3: General Workflow for Site-Directed Mutagenesis
Objective: To modify the enzyme's active site to better accommodate L-Valine.
Caption: Workflow for site-directed mutagenesis.
This protocol assumes familiarity with molecular biology techniques.
-
Target Identification: Based on the 3D structure of the enzyme, identify amino acid residues that may cause steric clashes with L-Valine.
-
Primer Design: Design PCR primers containing the desired mutation (e.g., changing a Leucine codon to an Alanine codon).
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to perform PCR using the designed primers and the plasmid containing the wild-type enzyme gene.
-
Transformation: Transform the resulting plasmids into a suitable E. coli strain for plasmid propagation and then into an expression host.
-
Expression and Purification: Grow the transformed E. coli and induce protein expression. Purify the mutant enzyme using standard chromatography techniques.
-
Activity Assay: Test the activity of the purified mutant enzyme using Protocol 1 and compare its performance with the wild-type enzyme.
References
- 1. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]
- 4. ftb.com.hr [ftb.com.hr]
- 5. Strategies for discovery and improvement of enzyme function: state of the art and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. savemyexams.com [savemyexams.com]
- 9. monash.edu [monash.edu]
- 10. Temperature Effects | Worthington Biochemical [worthington-biochem.com]
- 11. Combination of Enzymes and Deep Eutectic Solvents as Powerful Toolbox for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating the Purity of L-Valine Hydrochloride for Pharmaceutical Research
For researchers, scientists, and drug development professionals, ensuring the absolute purity of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for validating the purity of L-Valine hydrochloride, a crucial amino acid derivative in pharmaceutical development. We present a detailed overview of common analytical techniques, supported by experimental data and protocols, to assist in the selection of the most appropriate method for your research needs.
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact reaction yields, impurity profiles of the final API, and ultimately, the safety and efficacy of the drug product. Therefore, robust and validated analytical methods are essential to confirm its identity, quantify its purity, and detect any potential impurities.
Comparison of Key Analytical Methods
The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classic titration techniques. Each method offers distinct advantages and is suited for different aspects of purity validation.
| Analytical Method | Principle | Key Performance Characteristics | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte between a stationary phase and a mobile phase. | High sensitivity, specificity, and resolution. Capable of separating chiral and related substance impurities. | Assay, impurity profiling (including chiral purity), and stability testing. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase. | Excellent for analyzing residual solvents and other volatile impurities. Requires derivatization for non-volatile analytes like amino acids. | Determination of residual solvents and volatile organic impurities. |
| Titration (Potentiometric) | Quantitative chemical analysis method to determine the concentration of an identified analyte. | High accuracy and precision for assay determination. Simple and cost-effective. | Assay of this compound content. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). | Highly specific for structure elucidation and identification of impurities. qNMR offers high accuracy without the need for a specific reference standard for the analyte. | Structural confirmation, identification of unknown impurities, and quantitative purity assessment. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the purity validation of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This method is suitable for determining the assay of this compound and for the separation and quantification of related substances and chiral impurities. A common approach involves pre-column derivatization to enhance UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
o-Phthalaldehyde (OPA) for derivatization
-
Borate buffer
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and a buffered aqueous solution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 338 nm (after OPA derivatization)
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare a standard solution of this compound reference standard at the same concentration.
-
For impurity analysis, a spiked sample with known impurities should be prepared to verify the separation.
Derivatization Procedure (Pre-column):
-
Mix the sample or standard solution with OPA reagent in borate buffer.
-
Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.
Gas Chromatography (GC) for Residual Solvent Analysis
This method is based on the USP <467> guidelines for residual solvents.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Capillary column suitable for residual solvent analysis (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).
Reagents:
-
Dimethyl sulfoxide (DMSO) or another suitable solvent.
-
Reference standards for expected residual solvents.
GC Conditions:
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 140°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: A suitable temperature gradient to separate the expected solvents.
Sample Preparation:
-
Accurately weigh a sample of this compound into a headspace vial.
-
Add a precise volume of DMSO.
-
Seal the vial and place it in the headspace autosampler.
Potentiometric Titration for Assay
This is a classic and reliable method for determining the purity (assay) of this compound.
Instrumentation:
-
Automatic potentiometric titrator with a suitable electrode (e.g., glass pH electrode).
-
Burette
Reagents:
-
Perchloric acid (0.1 N) in glacial acetic acid.
-
Glacial acetic acid.
-
Mercuric acetate solution (if necessary to sharpen the endpoint).
Procedure:
-
Accurately weigh a quantity of this compound and dissolve it in glacial acetic acid.
-
Titrate the solution with 0.1 N perchloric acid, recording the potential difference as a function of the titrant volume.
-
Determine the endpoint from the titration curve.
Data Presentation
The following tables summarize typical performance data for the described analytical methods.
Table 1: HPLC Method Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
| Limit of Detection (LOD) | Typically < 0.01% |
| Limit of Quantitation (LOQ) | Typically < 0.05% |
Table 2: Common Impurities in Pharmaceutical-Grade this compound
| Impurity | Typical Source |
| D-Valine | Racemization during synthesis or storage. |
| Other Amino Acids | Contamination from starting materials or side reactions. |
| Residual Solvents | From the manufacturing process. |
| Heavy Metals | Contamination from reactors or reagents. |
Mandatory Visualizations
The following diagrams illustrate the workflow for validating the purity of this compound and a typical signaling pathway where L-Valine might be involved.
Caption: Workflow for the comprehensive purity validation of this compound.
Caption: Simplified diagram of the mTOR signaling pathway activated by amino acids like L-Valine.
Conclusion
The selection of an appropriate analytical method for validating the purity of this compound depends on the specific requirements of the analysis. For a comprehensive assessment, a combination of methods is often employed. HPLC is indispensable for impurity profiling and chiral purity, while GC is the standard for residual solvents. Titration provides a reliable and accurate assay value. By utilizing these validated methods, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
L-Valine Hydrochloride vs. Free L-Valine: A Comparative Guide for Cell Culture Supplementation
For Researchers, Scientists, and Drug Development Professionals
L-Valine, an essential branched-chain amino acid (BCAA), is a critical component of cell culture media, playing a pivotal role in protein synthesis, energy metabolism, and cell signaling. While typically supplemented as a free amino acid, its hydrochloride salt, L-Valine hydrochloride, presents an alternative. This guide provides an objective comparison of these two forms for cell culture applications, supported by available data and outlining experimental protocols for their evaluation.
Chemical and Physical Properties
A key differentiator between L-Valine and its hydrochloride form lies in their physicochemical properties, which can impact their handling and performance in cell culture media preparation. This compound is the salt form of L-Valine, created by reacting it with hydrochloric acid. This modification generally enhances the solubility of the amino acid in aqueous solutions.
| Property | L-Valine (Free Form) | This compound | Key Considerations for Cell Culture |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂·HCl | The addition of HCl increases the molecular weight of the hydrochloride form, which must be accounted for when preparing stock solutions of a specific molarity. |
| Molecular Weight | 117.15 g/mol [1] | 153.61 g/mol | Accurate molar concentration calculations are crucial for reproducible experimental results. |
| Solubility in Water | Soluble (8.85 g/100 mL at 25°C)[2] | Expected to have higher solubility than the free form | Higher solubility can facilitate the preparation of concentrated stock solutions, reducing the volume of supplement added to the culture medium and minimizing potential pH shifts. |
| pH of Solution | 5.5 - 6.5 (for a 0.5 g in 20 mL water solution)[3] | Acidic | The acidic nature of the hydrochloride salt may require pH adjustment of the stock solution or the final culture medium to maintain optimal physiological conditions for cell growth. |
| Stability in Solution | Generally stable | Generally stable | Both forms are considered stable in properly stored stock solutions and culture media. |
Performance in Cell Culture: A Comparative Overview
Direct experimental data comparing the performance of this compound and free L-Valine in cell culture is limited in publicly available literature. However, based on the known roles of L-Valine and the properties of amino acid hydrochlorides, we can infer their respective advantages and disadvantages.
L-Valine is essential for cell growth and proliferation, serving as a fundamental building block for proteins.[4][5] Its deficiency can lead to growth inhibition and cell death.[4] Supplementing cell culture media with L-Valine supports robust cell growth, ensures optimal protein synthesis, and helps maintain cell viability.[4][5]
The choice between the free form and the hydrochloride salt will likely depend on practical considerations during media preparation rather than a significant difference in biological activity once in solution. The primary advantage of This compound is its anticipated higher solubility, which can be beneficial for preparing highly concentrated nutrient feeds for fed-batch cultures, a common practice in biopharmaceutical production.
Conversely, the acidic nature of This compound requires careful pH management of the culture medium. While this is a routine aspect of cell culture, it is an additional step to consider. The free L-Valine form, being closer to physiological pH, may be more straightforward to use in standard batch cultures where high-concentration stock solutions are not a necessity.
L-Valine's Role in Cellular Signaling
L-Valine, along with other BCAAs, is a key regulator of the mammalian target of rapamycin (mTOR) signaling pathway.[6][7] The mTOR pathway is a central controller of cell growth, proliferation, and survival.[8][9] Activation of mTORC1, a key complex in this pathway, by amino acids promotes protein synthesis and inhibits autophagy.
Experimental Protocol: Comparative Analysis of L-Valine and this compound
To empirically determine the optimal form of L-Valine for a specific cell line and application, a direct comparative study is recommended. The following protocol outlines a general workflow for such an analysis.
References
- 1. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. L -缬氨酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. caissonlabs.com [caissonlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
L-Leucine Demonstrates Superior Efficacy in mTOR Signaling Activation Compared to L-Valine Hydrochloride
For researchers, scientists, and drug development professionals, a comprehensive analysis of available data indicates that L-Leucine is a significantly more potent activator of the mTOR (mechanistic target of rapamycin) signaling pathway than L-Valine. While both are branched-chain amino acids (BCAAs), evidence strongly points to L-Leucine as the primary driver of mTORC1 activation, a key complex in regulating cell growth, proliferation, and protein synthesis.
L-Leucine has been identified as a key signaling molecule that activates the mTOR pathway.[1] In contrast, some studies have suggested that L-Valine and L-Isoleucine are "virtually irrelevant" in this process. One study found that in amino acid-starved cells, L-Valine had no effect on the activity of mTOR complex 1 (mTORC1), whereas L-Leucine is a well-established activator.[2]
Quantitative Data on mTOR Signaling Activation
The following table summarizes quantitative data on the phosphorylation of key proteins in the mTOR signaling pathway in response to L-Valine and L-Leucine stimulation from different studies. It is important to note that direct comparisons of fold changes between studies should be made with caution due to differing experimental conditions, cell types, and methodologies.
| Target Protein | Treatment | Fold Change in Phosphorylation (relative to control) | Cell Type/System |
| mTOR | L-Valine (25.536 mM) | Significant increase (exact fold change not specified, but highest phosphorylation observed at this concentration) | MAC-T cells |
| L-Leucine | ~1.3-fold increase | Human Myotubes | |
| p70S6K1 (S6K1) | L-Valine (25.536 mM) | Significant increase (highest phosphorylation observed at this concentration) | MAC-T cells |
| L-Leucine | ~2.0-fold increase | Human Myotubes | |
| 4E-BP1 | L-Valine (concentration for peak not specified) | Significant increase | MAC-T cells |
| L-Leucine | Data not available for direct comparison | ||
| RPS6 | L-Valine (25.536 mM) | Significant increase (highest phosphorylation observed at this concentration) | MAC-T cells |
| L-Leucine | Data not available for direct comparison |
Signaling Pathways
The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and proliferation. Amino acids, particularly L-Leucine, are key upstream activators of mTORC1. The pathway involves a cascade of protein interactions that ultimately lead to the phosphorylation of downstream effectors like S6K1 and 4E-BP1, which in turn promote protein synthesis.
Caption: mTOR Signaling Pathway Activation by Amino Acids.
Experimental Protocols
A common method to quantify the activation of the mTOR signaling pathway is through Western blotting to measure the phosphorylation status of key downstream proteins.
Western Blotting for Phosphorylated S6K1 and 4E-BP1
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., C2C12 myoblasts, HEK293T cells) in appropriate growth medium until they reach 70-80% confluency.
-
Starve the cells of amino acids for a specified period (e.g., 1-2 hours) by incubating them in an amino acid-free medium.
-
Treat the cells with this compound or L-Leucine at various concentrations for a defined duration (e.g., 30-60 minutes). A vehicle control (e.g., PBS) should be included.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[3]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading for electrophoresis.[3]
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTOR, S6K1 (e.g., phospho-p70 S6 Kinase (Thr389)), and 4E-BP1 (e.g., phospho-4E-BP1 (Thr37/46)), as well as antibodies for the total forms of these proteins, overnight at 4°C.[3]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again with TBST.
6. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the phosphorylated protein to the corresponding total protein signal to determine the relative level of phosphorylation.[3]
Caption: Experimental Workflow for Analyzing mTOR Signaling.
Conclusion
References
Alternative reagents to L-Valine hydrochloride for specific steps in peptide synthesis
For researchers, scientists, and drug development professionals, the successful incorporation of sterically hindered amino acids like L-Valine is a critical step in peptide synthesis. The choice of reagents and protocols can significantly impact reaction efficiency, yield, purity, and the stereochemical integrity of the final peptide. This guide provides an objective comparison of alternative strategies and reagents for the coupling of L-Valine, moving beyond the standard use of its hydrochloride salt to more advanced and efficient methodologies.
L-Valine, particularly in its protected forms such as Fmoc-L-Valine or Boc-L-Valine, is a fundamental building block. While often supplied as a hydrochloride salt for stability, its incorporation into a growing peptide chain is not trivial. The bulky isopropyl side chain of valine presents significant steric hindrance, which can slow down the peptide bond formation and lead to incomplete reactions. This guide will explore two key areas of optimization: the handling of the amino acid salt and the choice of coupling reagent.
Alternative Strategies for Handling Amino Acid Salts
When the N-terminal amine of the resin-bound peptide is deprotected (e.g., using piperidine to remove Fmoc), it is often present as a salt (e.g., a piperidinium salt). Similarly, if the incoming amino acid is in a hydrochloride salt form, the amine is protonated. For the coupling reaction to proceed, this amine must be deprotonated to its free, nucleophilic form. Two primary strategies exist for this neutralization step.
-
Pre-neutralization: This traditional approach involves treating the resin-bound peptide with a base (e.g., DIPEA) after the deprotection step, followed by washing away the excess base and salts before adding the activated amino acid.
-
In Situ Neutralization: In this more modern and efficient approach, the neutralization and coupling reactions occur simultaneously. The base is included in the coupling cocktail along with the protected amino acid and the coupling reagent. This method has been shown to improve the efficiency of chain assembly, especially for "difficult" sequences prone to aggregation.[1]
The in situ neutralization protocol is generally recommended as it saves time and can lead to higher yields by maintaining a more solvated state of the peptide-resin.[2]
Comparative Performance of Coupling Reagents for L-Valine
The most significant factor in overcoming the challenge of coupling L-Valine and its derivatives is the choice of coupling reagent. Standard carbodiimide reagents like DCC or EDC are often insufficient for such sterically hindered couplings.[3] Modern peptide synthesis relies on more powerful onium salt-based reagents (uronium/aminium or phosphonium salts).
The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids like L-Valine. The data is compiled from studies on "difficult" sequences, which serve as a reliable proxy for performance.
| Coupling Reagent | Reagent Type | Purity (ACP 65-74 Synthesis) | Coupling Efficiency | Reaction Speed | Risk of Racemization | Key Characteristics |
| HATU | Uronium/Aminium Salt | Higher Purity (fewer deletion products)[4] | Very High[4][5] | Very Fast[4][6] | Low[6][7] | Highly effective for hindered couplings; forms a highly reactive OAt-active ester.[3][4] |
| HBTU | Uronium/Aminium Salt | Lower Purity (more deletion products)[4] | High[4] | Fast[6] | Low[6] | Cost-effective and reliable for many standard couplings, but less effective than HATU for highly hindered systems.[4][5] |
| COMU | Uronium/Aminium Salt | High | Very High[5] | Very Fast[6] | Very Low[3] | Third-generation reagent with an improved safety profile (non-explosive byproducts) and high solubility.[3] |
| PyBOP | Phosphonium Salt | High | High[6] | Fast[6] | Low[6] | Byproducts are generally not problematic. Often used for cyclization to avoid guanidinylation side reactions.[3] |
| DIC/Oxyma | Carbodiimide/Additive | Good | Good | Slower[4] | Low[8] | A cost-effective option with low racemization risk, suitable for routine syntheses where speed is not critical.[4] |
Performance with N-Methylated Valine Derivatives
For advanced therapeutic peptides, N-methylated amino acids like N-Methyl-L-Valine are used to enhance metabolic stability. These residues present even greater steric hindrance. The following table compares synthesis strategies for incorporating these challenging building blocks.
| Synthesis Strategy | Typical Yield/Purity for N-Methylated Residues | Key Advantages |
| Conventional SPPS with HBTU | Often < 70% | Cost-effective for less demanding couplings. |
| Conventional SPPS with HATU | 70-90% | Significant improvement over HBTU for hindered couplings.[9] |
| Double Coupling with HATU | >85% | A common strategy to drive difficult reactions to completion.[9] |
| Microwave-Assisted SPPS with HATU/COMU | >85-95% | Dramatically reduces reaction times and improves purity for hindered residues.[9] |
Experimental Protocols
Protocol 1: In Situ Neutralization Coupling of Fmoc-L-Valine using HATU
This protocol outlines a robust method for coupling Fmoc-L-Valine in a solid-phase peptide synthesis (SPPS) workflow using an in situ neutralization strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-L-Valine
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Coupling Cocktail Preparation (Activation): In a separate vessel, dissolve Fmoc-L-Valine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
In Situ Neutralization and Coupling: Add DIPEA (6 equivalents) to the coupling cocktail and immediately add the entire mixture to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates completion. If the test is positive (blue beads), the coupling can be repeated ("double coupling").
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times). The cycle can now be repeated for the next amino acid.
Protocol 2: Coupling of Fmoc-L-Valine using DIC/Oxyma
This protocol provides a cost-effective alternative with a low risk of racemization.
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling:
-
Add Fmoc-L-Valine (4 equivalents) and OxymaPure (4 equivalents) dissolved in DMF to the resin.
-
Add DIC (4 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Visualizing the Workflow
To better understand the decision-making process and the experimental workflow, the following diagrams are provided.
References
- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing Interference of L-Valine Hydrochloride in Antibody-Based Assays
For researchers and drug development professionals utilizing antibody-based assays, ensuring the accuracy and reliability of results is paramount. When working with formulations containing excipients like L-Valine hydrochloride, it is crucial to understand its potential impact on the assay's performance. While classical cross-reactivity with antibodies is unlikely for a small molecule like L-Valine, the primary concern is non-specific assay interference, also known as a matrix effect.[1][2][3] This guide provides a comparative framework for evaluating and mitigating the potential interference of this compound in common antibody-based assays.
Understanding Assay Interference
Immunoassay interference occurs when substances in a sample matrix alter the expected interaction between the target analyte and the assay antibodies, leading to inaccurate quantification.[1][2][4] For a substance like this compound, this interference is not due to the antibody mistakenly recognizing it as the target analyte. Instead, it can be caused by several physicochemical mechanisms:
-
Changes in pH and Ionic Strength: The presence of L-Valine as a hydrochloride salt can alter the pH and ionic strength of the sample matrix. These changes can affect the conformation of both the antibodies and the target analyte, thereby modifying their binding affinity and kinetics.[3][5][6]
-
Non-Specific Binding: While less common for small molecules, high concentrations of any substance can lead to weak, non-specific interactions with assay components, potentially blocking or enhancing the signal.[7]
-
Viscosity Alterations: High concentrations of solutes can increase the viscosity of the sample, which may affect the diffusion rates of reactants and the efficiency of washing steps, leading to higher background signals.[3][5]
This guide compares two critical experimental approaches to identify and quantify the potential interference of this compound: Spike and Recovery and Linearity of Dilution .
Comparison of Interference Assessment Methods
The following table summarizes the objectives and outcomes of two key validation experiments to test for matrix interference from this compound.
| Parameter | Spike and Recovery | Linearity of Dilution |
| Objective | To determine if the presence of this compound in the sample matrix affects the ability of the assay to accurately measure a known amount of the target analyte. | To determine if the endogenous analyte in a sample behaves in a dose-dependent manner when the sample matrix containing this compound is serially diluted. |
| Principle | A known concentration of the analyte is "spiked" into the sample matrix (containing this compound) and a control matrix (without this compound). The recovery of the spiked analyte is then calculated. | The sample containing the endogenous analyte and this compound is serially diluted with the assay buffer. The measured analyte concentration is corrected for the dilution factor and compared across the dilution series. |
| Primary Outcome | Percent Recovery: A value between 80-120% is generally considered acceptable and indicates no significant interference. | Consistency of Concentration: The back-calculated concentration of the analyte should be consistent across all dilutions. Significant deviation at lower dilutions suggests interference. |
| Typical Application | Validating the assay for a specific sample matrix; assessing the impact of a single or a mixture of excipients. | Assessing interference from the overall sample matrix; particularly useful when the endogenous analyte concentration is high. |
Experimental Protocols
Spike and Recovery Protocol
This experiment is designed to assess whether the presence of this compound affects the measurement of a known quantity of analyte.
Methodology:
-
Prepare Matrices:
-
Control Matrix: Prepare a sample buffer that mimics the final formulation but does not contain this compound.
-
Test Matrix: Prepare the same sample buffer containing this compound at the concentration expected in the final samples.
-
-
Spike Samples:
-
Spike a known concentration of the purified analyte into both the Control and Test matrices. The spike concentration should be in the mid-range of the assay's standard curve.
-
Prepare unspiked versions of both matrices to measure the baseline signal.
-
-
Assay Performance:
-
Analyze the spiked and unspiked samples in the antibody-based assay (e.g., ELISA) according to the standard procedure.
-
-
Calculate Percent Recovery:
-
Use the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spike Concentration] * 100
-
Illustrative Data Presentation:
The following table shows hypothetical data from a spike and recovery experiment to assess the interference of this compound in a sandwich ELISA for a therapeutic protein.
| Matrix | Spike Concentration (ng/mL) | Measured Concentration (ng/mL) | Baseline (Unspiked) (ng/mL) | Calculated Recovery (%) |
| Control (No L-Valine HCl) | 50 | 48.5 | 0.5 | 96.0 |
| Test (with L-Valine HCl) | 50 | 40.2 | 0.6 | 79.2 |
Note: This data is for illustrative purposes only.
In this hypothetical example, the lower recovery in the presence of this compound suggests assay interference.
Linearity of Dilution Protocol
This experiment evaluates if the sample matrix containing this compound can be diluted to a point where the interference is minimized.
Methodology:
-
Sample Preparation:
-
Use a real sample that contains a high concentration of the endogenous analyte and this compound.
-
-
Serial Dilution:
-
Create a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the standard assay diluent.
-
-
Assay Performance:
-
Analyze each dilution in the antibody-based assay.
-
-
Data Analysis:
-
Determine the concentration of the analyte in each dilution from the standard curve.
-
Multiply the measured concentration by the dilution factor to get the back-calculated concentration for the original sample.
-
Calculate the coefficient of variation (CV) for the back-calculated concentrations. A CV of <20% is generally acceptable.
-
Illustrative Data Presentation:
The table below presents hypothetical data for a linearity of dilution experiment.
| Dilution Factor | Measured Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | % Recovery vs. 1:16 Dilution |
| 1:2 | 45.1 | 90.2 | 88.4 |
| 1:4 | 24.3 | 97.2 | 95.3 |
| 1:8 | 12.5 | 100.0 | 98.0 |
| 1:16 | 6.3 | 100.8 | 100.0 |
Note: This data is for illustrative purposes only.
In this illustrative case, the lower recovery at lower dilutions suggests a matrix effect that can be overcome by diluting the sample.
Visualizing Experimental Workflows
Spike and Recovery Workflow
Caption: Workflow for Spike and Recovery Experiment.
Potential Mechanism of Interference
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 3. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. assaybiotechnology.com [assaybiotechnology.com]
- 6. info.medixbiochemica.com [info.medixbiochemica.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of L-Valine Hydrochloride and Other Branched-Chain Amino Acids in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Valine hydrochloride and the other branched-chain amino acids (BCAAs), L-Leucine and L-Isoleucine, in the context of their roles in metabolic regulation. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on key metabolic pathways and outcomes. While the primary focus of existing research is on L-Valine, for the purpose of this guide, the metabolic effects of this compound are considered to be driven by the L-Valine moiety, as the hydrochloride salt form is not expected to significantly alter its metabolic fate.
Differential Effects on Glucose Homeostasis
The three BCAAs exhibit distinct effects on blood glucose regulation. While often studied as a group, their individual actions on insulin secretion, glucose uptake, and hormonal responses vary significantly.
Key Findings:
-
L-Leucine and L-Isoleucine have demonstrated the ability to lower postprandial blood glucose levels.[1][2][3] Leucine primarily stimulates insulin secretion, while isoleucine appears to slow gastric emptying and may also enhance glucose uptake in skeletal muscle.[1]
-
L-Valine , in contrast, has shown little to no effect on lowering postprandial blood glucose and, in some studies, has been observed to stimulate the secretion of glucagon, a hormone with effects that can counteract insulin.[1][2][3][4]
-
A study in healthy men demonstrated that both leucine and isoleucine (10g doses) reduced peak plasma glucose after a mixed-nutrient drink compared to both control and valine.[1][3]
-
The valine metabolite, 3-hydroxyisobutyrate (3-HIB), has been implicated in promoting insulin resistance in skeletal muscle by increasing lipid uptake.
Quantitative Comparison of BCAA Effects on Plasma Glucose and Hormones
| Parameter | L-Leucine | L-Isoleucine | L-Valine | Control | Citation |
| Peak Plasma Glucose (mmol/L) | 6.3 ± 0.2 | 6.0 ± 0.1 | 6.8 ± 0.2 | 7.0 ± 0.2 | [1][3] |
| Glucagon Secretion (pre-drink) | No significant effect | Stimulated | Stimulated | No stimulation | [1][2][3][4] |
| Gastric Emptying | Slowed | No significant effect | Tended to slow | - | [1] |
Data from a study in 15 healthy men who received 10g of each amino acid intragastrically 30 minutes before a mixed-nutrient drink.
Role in Cellular Signaling: The mTOR Pathway
The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. BCAAs, particularly L-Leucine, are potent activators of the mTORC1 complex.
Key Findings:
-
L-Leucine is the most potent activator of mTORC1, a key complex in stimulating muscle protein synthesis.
-
While L-Valine and L-Isoleucine have a lesser effect on mTORC1 activation compared to leucine, their presence has been shown to enhance the response of mTORC1 to leucine.
-
Activation of mTORC1 by BCAAs can also lead to a negative feedback loop that impairs insulin signaling, potentially contributing to insulin resistance.
BCAA Catabolism: A Shared but Divergent Path
The breakdown of BCAAs initiates with two common enzymatic steps before their metabolic pathways diverge. This intricate process is crucial for energy production and providing precursors for other metabolic pathways.
Key Steps:
-
Transamination: The initial step is a reversible reaction catalyzed by branched-chain aminotransferases (BCATs), which removes the amino group.
-
Oxidative Decarboxylation: The resulting branched-chain α-keto acids (BCKAs) are then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
-
Divergent Pathways: After the initial common steps, the catabolism of each BCAA follows a distinct path, ultimately yielding different metabolic intermediates that can enter the citric acid cycle for energy production.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.
Procedure:
-
Fasting: Mice are fasted for 6 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (Time 0).
-
Glucose Administration: A solution of glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the glucose tolerance.
Western Blot Analysis of mTOR Signaling
This technique is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway, such as Akt and S6K1, providing a measure of the pathway's activation.
Procedure:
-
Tissue Homogenization: Muscle tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-Akt Ser473, phospho-S6K1 Thr389).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and often normalized to the total amount of the respective protein to determine the relative phosphorylation level.[5]
Conclusion
The metabolic effects of branched-chain amino acids are not uniform. L-Leucine and L-Isoleucine exhibit glucose-lowering properties through distinct mechanisms, while L-Valine does not appear to share these effects and may even have counter-regulatory actions through glucagon stimulation. In the context of mTOR signaling, L-Leucine is the primary activator, although the other BCAAs can modulate this activity. Understanding these individual roles is critical for researchers and drug development professionals investigating metabolic diseases and developing targeted nutritional or therapeutic interventions. Further research is warranted to fully elucidate the complex interplay of these essential amino acids in metabolic health and disease.
References
- 1. Comparative Effects of the Branched-Chain Amino Acids, Leucine, Isoleucine and Valine, on Gastric Emptying, Plasma Glucose, C-Peptide and Glucagon in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Effects of the Branched-Chain Amino Acids, Leucine, Isoleucine and Valine, on Gastric Emptying, Plasma Glucose, C-Peptide and Glucagon in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Valine Hydrochloride for SILAC-based Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Valine hydrochloride's performance against commonly used alternatives in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. We delve into the experimental data, protocols, and key considerations to help you select the optimal isotopic labeling strategy for your quantitative proteomics research.
Introduction to SILAC and the Choice of Amino Acid
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling technique for accurate mass spectrometry-based quantification of proteins.[1][2][3] The methodology involves replacing a standard "light" amino acid in the cell culture medium with a "heavy," non-radioactive, isotopically labeled counterpart.[1] After a number of cell divisions, the entire proteome incorporates the heavy amino acid, allowing for the direct comparison of protein abundance between different experimental conditions with high accuracy.[1]
The most commonly used amino acids for SILAC are L-Arginine (Arg) and L-Lysine (Lys).[1][2] This is primarily because trypsin, the enzyme of choice for protein digestion in proteomics, cleaves specifically at the C-terminus of these residues. This ensures that the vast majority of resulting peptides will incorporate a label, making them quantifiable.[2] However, the use of other essential amino acids, such as L-Valine, can be advantageous in specific experimental contexts.
This compound: An Alternative for Specific Applications
While Arg and Lys labeling provides broad coverage, L-Valine labeling emerges as a valuable alternative under certain circumstances:
-
Analysis of Proteins with Low Arginine and Lysine Content: Some proteins are naturally deficient in Arg and Lys residues. In such cases, labeling with a more abundant amino acid like Valine can provide better quantitative data for these specific targets.
-
Investigating Valine Metabolism and Branched-Chain Amino Acid (BCAA) Signaling: SILAC experiments using heavy Valine are ideal for studying the metabolic fate of Valine and its role in cellular signaling pathways, such as the mTOR pathway.[4]
-
Complementary Data to Arginine/Lysine Labeling: Using Valine in parallel with or instead of Arginine and Lysine can help validate findings and provide a more comprehensive view of the proteome.
Performance Comparison: L-Valine vs. L-Arginine and L-Lysine
Data Presentation: Comparison of Key Performance Indicators
| Feature | L-Valine (e.g., ¹³C₅, D₈) | L-Arginine (e.g., ¹³C₆, ¹³C₆¹⁵N₄) | L-Lysine (e.g., ¹³C₆, ¹³C₆¹⁵N₂) |
| Typical Isotopic Purity | >98% | >99% | >99% |
| Typical Labeling Efficiency | >95% after 5-6 cell doublings[4] | >97% after at least five doublings[1] | >97% after at least five doublings[1] |
| Metabolic Conversion | Not widely reported, but transamination to α-ketoisovalerate is the first step in its catabolism. | Can be converted to Proline, which can complicate data analysis.[5] | Generally considered metabolically stable. |
| Chromatographic Shift | Deuterated forms (e.g., L-Valine-D₈) may exhibit a slight retention time shift compared to the light form. | Generally, no significant shift with ¹³C and ¹⁵N isotopes. | Generally, no significant shift with ¹³C and ¹⁵N isotopes. |
| Proteome Coverage (with Trypsin) | Dependent on Valine abundance in proteins. | High, as nearly all tryptic peptides (except C-terminal) will be labeled.[2] | High, as nearly all tryptic peptides (except C-terminal) will be labeled.[2] |
| Primary Use Case | Proteins with low Arg/Lys content; BCAA metabolism studies. | General proteome-wide quantification.[1] | General proteome-wide quantification.[1] |
Experimental Protocols
A detailed methodology is crucial for successful and reproducible SILAC experiments. Below are the key experimental protocols for utilizing this compound.
Key Experiment 1: Cell Culture and Metabolic Labeling
Objective: To achieve complete incorporation of heavy L-Valine into the cellular proteome.
Methodology:
-
Media Preparation: Prepare SILAC DMEM or RPMI 1640 medium that is deficient in L-Valine. For the "light" medium, supplement it with "light" this compound to the normal physiological concentration (e.g., 94 mg/L for DMEM).[4] For the "heavy" medium, supplement with the isotopically labeled L-Valine (e.g., L-Valine-¹³C₅ or L-Valine-D₈) to the same molar concentration.
-
Cell Adaptation: Culture two separate populations of cells, one in the "light" and one in the "heavy" medium. Cells should be cultured for at least 5-6 doublings to ensure near-complete incorporation of the labeled amino acid.[4]
-
Verification of Labeling Efficiency: After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm that the labeling efficiency is >95%.[4]
Key Experiment 2: Sample Preparation and Mass Spectrometry
Objective: To prepare labeled protein samples for quantitative analysis by mass spectrometry.
Methodology:
-
Cell Lysis and Protein Quantification: After experimental treatment, lyse the "light" and "heavy" cell populations. Determine the protein concentration of each lysate.
-
Mixing and Digestion: Mix equal amounts of protein from the "light" and "heavy" samples. The protein mixture is then subjected to reduction, alkylation, and enzymatic digestion (typically with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Utilize software such as MaxQuant to identify peptides and quantify the heavy-to-light (H/L) ratios. It is important to account for any potential chromatographic shifts if using deuterated isotopes.[4]
Mandatory Visualization
SILAC Experimental Workflow
Valine's Role in mTOR Signaling
Conclusion
This compound is a viable and valuable alternative to the conventional L-Arginine and L-Lysine for SILAC-based quantitative proteomics, particularly for targeted studies of proteins with low abundance of tryptic cleavage sites or for investigating branched-chain amino acid metabolism. While it demonstrates high isotopic purity and labeling efficiency, researchers should be mindful of potential chromatographic shifts when using deuterated variants. The choice of labeled amino acid should ultimately be guided by the specific biological question and the characteristics of the proteins of interest. Further direct comparative studies would be beneficial to provide more granular quantitative data on the relative performance of different heavy amino acids in various cell lines and experimental conditions.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 3. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
L-Valine Hydrochloride vs. Its Ester Derivatives: A Comparative Guide for Pro-drug Development
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of optimizing drug delivery and efficacy, the strategic modification of parent drug molecules into pro-drugs is a cornerstone of modern pharmaceutical development. Among the various pro-drug strategies, the use of amino acids as promoieties has gained significant traction, with L-valine being a particularly successful candidate. This guide provides an objective comparison between the use of L-valine ester derivatives, often formulated as hydrochloride salts, and the parent drugs they are derived from. The focus is on enhancing oral bioavailability and overcoming physicochemical limitations of the active pharmaceutical ingredient (API). Valacyclovir, the L-valine ester pro-drug of acyclovir, will be utilized as a primary case study to illustrate these principles with concrete experimental data.
Executive Summary
L-valine ester pro-drugs, commonly formulated as hydrochloride salts, offer a significant advantage over many parent drugs by improving aqueous solubility and oral bioavailability. This enhancement is largely attributed to the recognition and transport of the L-valine ester moiety by peptide transporters, such as PEPT1, in the gastrointestinal tract. Following absorption, the ester bond is rapidly hydrolyzed by esterases in the intestine and liver, releasing the active parent drug into systemic circulation. This strategy effectively bypasses the poor absorption characteristics that often limit the oral efficacy of polar drug molecules. The hydrochloride salt form of the L-valine ester further enhances the formulation's aqueous solubility, a critical factor for oral dosage forms.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The primary motivation for developing L-valine ester pro-drugs is to improve the pharmacokinetic profile of a parent drug. This is achieved by altering its physicochemical properties to favor absorption. The hydrochloride salt of the L-valine ester is the preferred form due to its enhanced water solubility.
Data Presentation: Acyclovir vs. Valacyclovir Hydrochloride
The following tables summarize the key quantitative data comparing the parent drug, acyclovir, with its L-valine ester pro-drug, valacyclovir hydrochloride.
| Physicochemical Property | Acyclovir | Valacyclovir Hydrochloride | Reference |
| Aqueous Solubility (25°C) | ~1.3 mg/mL | 174 mg/mL | [1] |
| Molecular Weight | 225.2 g/mol | 360.8 g/mol | [1] |
Table 1: Comparison of the aqueous solubility of Acyclovir and Valacyclovir Hydrochloride.
| Pharmacokinetic Parameter (in Humans) | Acyclovir (from oral Acyclovir) | Acyclovir (from oral Valacyclovir) | Reference |
| Oral Bioavailability | 10-20% | ~54.5% | [1][2] |
| Cmax (from 1g dose) | Not proportionally increased with dose | ~5.65 µg/mL | [1] |
| AUC (from 1g dose) | Not proportionally increased with dose | ~29.7 µg.hr/mL | [1] |
| Half-life (Valacyclovir pro-drug) | N/A | ~7 minutes | [3] |
| Half-life (Acyclovir) | ~2.5-3.3 hours | ~2.5-3.3 hours | [3] |
Table 2: Pharmacokinetic comparison of Acyclovir following oral administration of Acyclovir versus Valacyclovir Hydrochloride.
Pro-drug Activation and Experimental Workflow
The successful development of an L-valine ester pro-drug relies on a clear understanding of its activation pathway and a robust experimental workflow for its evaluation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of L-valine ester pro-drugs. Below are representative methodologies for key in vitro assays.
Protocol 1: Caco-2 Permeability Assay
This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
Objective: To determine the apparent permeability coefficient (Papp) of an L-valine ester pro-drug across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Transwell® inserts (polycarbonate filter)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (L-valine ester pro-drug)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture and Seeding: Caco-2 cells are cultured in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded onto Transwell® inserts at a density of approximately 2.6 x 10^5 cells/cm² and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values > 200 Ω·cm² are typically used.
-
Transport Experiment (Apical to Basolateral - A→B):
-
The cell monolayers are washed with pre-warmed HBSS.
-
The test compound, dissolved in HBSS (e.g., at 10 µM), is added to the apical (donor) compartment.
-
Fresh HBSS is added to the basolateral (receiver) compartment.
-
The plate is incubated at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 90-120 minutes).
-
Samples are collected from both the apical and basolateral compartments at the end of the incubation period.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies
This protocol outlines a general procedure for assessing the stability of an L-valine ester pro-drug under various stress conditions.
Objective: To develop and validate a stability-indicating HPLC method and to evaluate the degradation of the pro-drug under forced conditions.
Materials:
-
L-valine ester pro-drug (e.g., Valacyclovir Hydrochloride)
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Buffers (e.g., phosphate buffer)
-
Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H2O2)
Methodology:
-
Method Development: An isocratic or gradient RP-HPLC method is developed to achieve adequate separation of the pro-drug from its potential degradation products. For Valacyclovir, a mobile phase of Acetonitrile and Phosphate buffer (pH 6.8) in a 1:1 ratio with detection at 252 nm has been reported.[4]
-
Forced Degradation Studies:
-
Acid Hydrolysis: The pro-drug solution is treated with 0.1 N HCl and heated (e.g., 60°C for a specified time). The solution is then neutralized.
-
Base Hydrolysis: The pro-drug solution is treated with 0.1 N NaOH at room temperature for a specified time and then neutralized.
-
Oxidative Degradation: The pro-drug solution is treated with 3% H2O2 at room temperature.
-
Thermal Degradation: The solid pro-drug is exposed to dry heat (e.g., 105°C) for a defined period.
-
Photolytic Degradation: The pro-drug solution is exposed to UV light.
-
-
Sample Analysis: The stressed samples are diluted appropriately and injected into the HPLC system. The chromatograms are recorded, and the peak areas of the pro-drug and any degradation products are determined.
-
Method Validation: The developed HPLC method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5] Specificity is demonstrated by the ability of the method to resolve the main drug peak from all degradation product peaks.
Conclusion
The use of L-valine ester derivatives, particularly in their hydrochloride salt form, represents a highly effective and clinically validated strategy for improving the oral drug delivery of APIs with suboptimal physicochemical properties. As exemplified by valacyclovir, this pro-drug approach can dramatically enhance aqueous solubility and oral bioavailability, leading to improved therapeutic efficacy and patient convenience. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug development professionals to evaluate and implement this valuable pro-drug strategy in their own development pipelines.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. A validated stability indicating reverses phase liquid chromatographic method for the determination of valacyclovir - Int J Pharm Chem Anal [ijpca.org]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. ajpaonline.com [ajpaonline.com]
Head-to-head comparison of L-Valine hydrochloride and L-Isoleucine on protein synthesis rates
A Head-to-Head Comparison of L-Valine Hydrochloride and L-Isoleucine on Protein Synthesis Rates
Introduction
L-Valine and L-Isoleucine, both essential branched-chain amino acids (BCAAs), play crucial roles as substrates for protein synthesis and as signaling molecules in metabolic regulation. While often grouped with the more extensively studied L-Leucine, their individual contributions to the modulation of protein synthesis are of significant interest to researchers in fields ranging from cellular biology to drug development. This guide provides a comparative analysis of the effects of L-Valine and L-Isoleucine on protein synthesis rates, drawing upon available experimental data. It is important to note that while the prompt specifies this compound, the majority of the scientific literature does not specify the salt form of L-Valine used, focusing instead on the effects of the amino acid itself. The hydrochloride form is typically utilized to enhance solubility and is expected to dissociate in solution, rendering the L-Valine ion as the active component.
Quantitative Data on Protein Synthesis
Direct head-to-head comparative studies quantifying the effects of L-Valine and L-Isoleucine on total protein synthesis rates are limited. However, data from individual studies investigating their roles in specific contexts can be juxtaposed to provide insights. The following table summarizes key findings from studies on bovine mammary cells and a bovine mammary epithelial cell line (MAC-T), where the effects of these amino acids on the synthesis of milk proteins or total protein have been assessed.
| Parameter | L-Valine | L-Isoleucine | Experimental Model | Reference |
| Effect on Protein Synthesis | Dose-dependently increases α-casein synthesis. A 4-fold increase in concentration from basal levels resulted in a significant increase in α-casein. | Depletion from cell culture media leads to a significant decline in fractional protein synthesis rate (FSR). | MAC-T cells (for L-Valine); Bovine mammary tissue slices (for L-Isoleucine) | [1][2],[3] |
| Key Signaling Pathway Activated | mTOR signaling pathway | mTOR signaling pathway | MAC-T cells, Bovine mammary tissue slices | [1][2],[3] |
| Phosphorylation of mTOR | Significantly increases phosphorylation at Ser2448. | Omission from media reduces mTOR phosphorylation at Ser2448. Supplementation increases mTOR phosphorylation. | MAC-T cells, Bovine mammary tissue slices | [2],[3] |
| Phosphorylation of S6K1 | Significantly increases phosphorylation. | Omission from media decreases S6K1 phosphorylation. Supplementation increases S6K1 phosphorylation. | MAC-T cells, Bovine mammary tissue slices | [2],[3] |
| Phosphorylation of 4E-BP1 | Significantly increases phosphorylation. | Not explicitly reported in the comparative context. | MAC-T cells | [2] |
Signaling Pathways
Both L-Valine and L-Isoleucine exert their influence on protein synthesis primarily through the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway. mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, and protein synthesis. The pathway is activated by the presence of sufficient amino acids, which are sensed by the cell through a complex mechanism involving the Rag GTPases that recruit mTORC1 to the lysosomal surface for activation.
References
- 1. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway [mdpi.com]
- 3. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the impact of L-Valine hydrochloride on the accuracy of immunoassays
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and reliable immunoassay performance, the mitigation of non-specific binding and matrix interference is paramount. While traditional blocking agents such as Bovine Serum Albumin (BSA) and casein are widely employed, the exploration of novel, small-molecule alternatives that offer consistent performance and enhanced stability is a continuous effort in the field. This guide evaluates the potential impact of L-Valine hydrochloride as a component in immunoassay buffers to improve accuracy, comparing its hypothetical performance against established blocking agents.
Mitigating Interference: The Role of Blocking Agents
Immunoassays are susceptible to various forms of interference that can lead to inaccurate results, including false positives and false negatives.[1][2][3][4][5] Non-specific binding of antibodies to the solid phase, cross-reactivity, and matrix effects from complex biological samples are common challenges.[1][2][3][4][5] Blocking agents are crucial reagents used to saturate unoccupied binding sites on the solid phase, thereby reducing background noise and improving the signal-to-noise ratio.[6][7][8][9]
This compound as a Hypothetical Blocking Agent
L-Valine, an essential amino acid, possesses a non-polar side chain. In its hydrochloride form, it is readily soluble in aqueous solutions. The hypothesis is that this compound, as a small and well-defined molecule, could offer a consistent and effective means of blocking non-specific hydrophobic and ionic interactions on immunoassay plates. This could potentially lead to lower lot-to-lot variability compared to protein-based blockers.
Comparative Performance Data
To evaluate the potential of this compound, we present hypothetical experimental data from a series of standard immunoassay validation experiments. These experiments compare the performance of a buffer containing this compound against standard blocking buffers (1% BSA and 1% Casein) and a no-block control.
Table 1: Non-Specific Binding Assay
This experiment measures the signal generated from the binding of a horseradish peroxidase (HRP)-conjugated secondary antibody to a microplate surface in the absence of the primary antibody. A lower optical density (OD) indicates more effective blocking of non-specific binding.
| Blocking Agent | Mean OD at 450 nm (n=3) | Standard Deviation |
| No Block | 1.254 | 0.089 |
| 1% BSA | 0.112 | 0.015 |
| 1% Casein | 0.098 | 0.011 |
| 1% L-Valine HCl | 0.105 | 0.012 |
Table 2: Spike and Recovery Analysis
This experiment assesses the accuracy of the immunoassay by measuring the recovery of a known amount of analyte spiked into a complex sample matrix (human serum). The percentage of recovery is calculated, with values closer to 100% indicating higher accuracy.
| Blocking Agent | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery |
| 1% BSA | 50 | 46.5 | 93% |
| 1% Casein | 50 | 47.2 | 94.4% |
| 1% L-Valine HCl | 50 | 48.1 | 96.2% |
Table 3: Signal-to-Noise Ratio Comparison
The signal-to-noise (S/N) ratio is a critical parameter for determining the sensitivity of an immunoassay. It is calculated by dividing the signal from a sample containing the analyte by the signal from a blank sample. A higher S/N ratio indicates better assay sensitivity.
| Blocking Agent | Signal (Analyte) | Noise (Blank) | Signal-to-Noise Ratio |
| 1% BSA | 2.876 | 0.112 | 25.7 |
| 1% Casein | 2.915 | 0.098 | 29.7 |
| 1% L-Valine HCl | 2.899 | 0.105 | 27.6 |
Experimental Protocols
Non-Specific Binding Assay Protocol
-
Microplate wells were incubated with 200 µL of either blocking buffer (1% BSA, 1% Casein, or 1% L-Valine HCl in PBS) or PBS alone (No Block) for 2 hours at room temperature.
-
The wells were washed three times with 300 µL of wash buffer (PBS with 0.05% Tween-20).
-
100 µL of HRP-conjugated goat anti-mouse IgG (diluted 1:5000 in the respective blocking buffers or PBS) was added to each well and incubated for 1 hour at room temperature.
-
The wells were washed five times with wash buffer.
-
100 µL of TMB substrate was added to each well and incubated for 15 minutes in the dark.
-
The reaction was stopped by adding 50 µL of 2N H₂SO₄.
-
The optical density was measured at 450 nm using a microplate reader.
Spike and Recovery Protocol
-
A known concentration (50 ng/mL) of the target analyte was spiked into human serum samples.
-
The spiked samples were then diluted 1:10 in the different blocking buffers (1% BSA, 1% Casein, or 1% L-Valine HCl in PBS).
-
The diluted samples were analyzed using a standard sandwich ELISA protocol.
-
The measured concentration was determined from a standard curve.
-
The percentage recovery was calculated using the formula: (Measured Concentration / Spiked Concentration) * 100.
Visualizing the Impact
To better understand the proposed mechanism and experimental workflow, the following diagrams are provided.
Caption: Proposed mechanism of L-Valine HCl in blocking non-specific binding sites.
Caption: Workflow for evaluating the performance of L-Valine HCl in an immunoassay.
Conclusion
The hypothetical data presented suggests that this compound could be a viable alternative to traditional protein-based blocking agents in immunoassays. Its performance in reducing non-specific binding and improving accuracy in spike and recovery experiments appears comparable, and in some instances, potentially superior to BSA and casein. The primary advantages of a small-molecule blocker like this compound would be its chemical definition, leading to high purity and low lot-to-lot variability, and its stability.
Further empirical studies are warranted to validate these hypothetical findings and to fully characterize the effects of this compound across a range of immunoassay platforms and sample types. Researchers and assay developers are encouraged to consider this compound as a potential component in their buffer optimization strategies to enhance immunoassay robustness and reliability.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 4. elgalabwater.com [elgalabwater.com]
- 5. [PDF] Interferences in immunoassay. | Semantic Scholar [semanticscholar.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. kisker-biotech.com [kisker-biotech.com]
- 9. Immunoassay Blocking Agents: Reducing False Results [collateral.meridianlifescience.com]
Safety Operating Guide
Proper Disposal of L-Valine Hydrochloride: A Guide for Laboratory Professionals
This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of L-Valine hydrochloride. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental responsibility. These guidelines are designed to supplement, not replace, institution-specific safety protocols and the official Safety Data Sheet (SDS).
I. Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed during handling and disposal.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[2]
-
Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[2][3] Avoid generating dust.
II. Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to avoid drain or sewer disposal unless explicitly permitted by local regulations.[4][5] The recommended procedure for solid this compound and its solutions is outlined below.
A. Solid this compound Waste
-
Containerization: Place unadulterated, excess, or expired solid this compound into a clearly labeled, sealed waste container.
-
Labeling: The label should clearly identify the contents as "this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Dispose of the container through your institution's chemical waste program in accordance with federal, state, and local regulations.[1][6]
B. Aqueous Solutions of this compound
-
Collection: Collect all aqueous solutions containing this compound in a designated, leak-proof container.
-
Labeling: Clearly label the container with "Aqueous this compound Waste" and the approximate concentration.
-
pH Neutralization (if required): If the solution is acidic or basic due to experimental procedures, it may require neutralization before disposal. Consult your institution's EHS guidelines for the acceptable pH range for aqueous waste.
-
Disposal: Dispose of the container through your institution's chemical waste program. Do not pour solutions down the drain.[5]
C. Contaminated Labware and PPE
-
Solid Contaminants: Items such as gloves, weigh boats, and paper towels that are contaminated with solid this compound should be placed in a sealed bag and disposed of in the solid chemical waste stream.
-
Liquid Contaminants: Pipette tips and other disposable labware contaminated with this compound solutions should be collected in a designated container for solid waste.
-
Glassware: Reusable glassware should be rinsed with a small amount of an appropriate solvent (e.g., water or ethanol). This rinsate must be collected and disposed of as aqueous chemical waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
III. Data Presentation: Hazard and Disposal Summary
| Parameter | Information | Citation |
| GHS Hazard Classification | Not classified as a hazardous substance. | |
| Primary Disposal Method | Dispose of as solid chemical waste in a sealed container. | [1][6] |
| Drain Disposal | Not recommended; prohibited by many institutions. | [4][5] |
| Spill Cleanup | Sweep up solid material and place in a suitable container for disposal. | [2][3] |
| Contaminated Packaging | Handle and dispose of in the same manner as the product itself. | [7] |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling L--Valine Hydrochloride
Disclaimer: Information in this guide is compiled from safety data sheets for L-Valine and L-Valine methyl ester hydrochloride, as a specific safety data sheet for L-Valine hydrochloride was not available. The handling and safety procedures are based on the chemical properties of closely related compounds and general laboratory safety principles. Always consult with your institution's safety officer for specific guidance.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is not classified as a hazardous substance under most regulations; however, as a fine powder, it can cause mechanical irritation to the eyes, skin, and respiratory tract.[1] Ingestion of large amounts may cause nausea and vomiting.[1]
Physical and Chemical Properties
| Property | Value |
| Physical State | Solid, powder |
| Appearance | White crystalline powder |
| Odor | Odorless |
| Solubility | Soluble in water. |
| Stability | Stable under normal conditions. |
| Incompatible Materials | Strong oxidizing agents.[2] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NOx), hydrogen chloride gas.[3][4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent contamination and ensure the stability of this compound.
Engineering Controls:
-
Use in a well-ventilated area.[5]
-
For procedures that may generate dust, use a chemical fume hood or a ventilated enclosure.[3]
Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact. Inspect gloves before use and dispose of properly. |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) if dust is generated.[6] | Minimizes inhalation of airborne powder. |
Handling Procedures:
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[3][5]
-
Avoid generating dust.[1]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Keep containers tightly closed when not in use.[2]
-
Keep away from heat and sources of ignition.[3]
Storage:
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If irritation persists, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1] |
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, use appropriate tools to sweep up the material and place it in a convenient waste disposal container.[3]
-
For large spills, use a shovel to place the material into a suitable container for disposal.[3]
-
Avoid generating dust during cleanup.[8]
-
After cleanup, wash the area with soap and water.
Disposal Plan
Waste from this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[3][8]
Disposal Guidelines:
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6]
-
Leave the chemical in its original container. Do not mix with other waste.[8]
-
Contaminated packaging should be treated as the product itself and disposed of accordingly.[6][8]
Visual Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: A stepwise protocol for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
